molecular formula C30H57BO3 B13352992 Menthyl borate CAS No. 635-20-1

Menthyl borate

Cat. No.: B13352992
CAS No.: 635-20-1
M. Wt: 476.6 g/mol
InChI Key: APDCUDTVQNGARJ-YABOVECJSA-N
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Description

Menthyl borate is a useful research compound. Its molecular formula is C30H57BO3 and its molecular weight is 476.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

635-20-1

Molecular Formula

C30H57BO3

Molecular Weight

476.6 g/mol

IUPAC Name

tris[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl] borate

InChI

InChI=1S/C30H57BO3/c1-19(2)25-13-10-22(7)16-28(25)32-31(33-29-17-23(8)11-14-26(29)20(3)4)34-30-18-24(9)12-15-27(30)21(5)6/h19-30H,10-18H2,1-9H3/t22-,23-,24-,25+,26+,27+,28-,29-,30-/m1/s1

InChI Key

APDCUDTVQNGARJ-YABOVECJSA-N

Isomeric SMILES

B(O[C@@H]1C[C@@H](CC[C@H]1C(C)C)C)(O[C@@H]2C[C@@H](CC[C@H]2C(C)C)C)O[C@@H]3C[C@@H](CC[C@H]3C(C)C)C

Canonical SMILES

B(OC1CC(CCC1C(C)C)C)(OC2CC(CCC2C(C)C)C)OC3CC(CCC3C(C)C)C

Origin of Product

United States

Foundational & Exploratory

Synthesis, Characterization, and Applications of Trimenthyl Borate: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Trimenthyl borate (often referred to as this compound) is a sterically hindered, chiral orthoborate ester synthesized via the condensation of menthol and boric acid. As a Senior Application Scientist, I have structured this guide to move beyond basic synthetic recipes, focusing instead on the thermodynamic principles, self-validating experimental workflows, and advanced analytical characterizations required to produce high-purity borate esters. This whitepaper serves as a definitive resource for researchers utilizing trithis compound in chiral resolution, advanced lubricant formulations, and thermosetting resin matrixes.

Mechanistic Principles of Borate Esterification

The synthesis of borate esters relies on the stoichiometric condensation of boric acid (


) with an alcohol—in this case, L-menthol. The reaction proceeds to form a trialkyl orthoborate, 

, alongside the generation of water .

Reaction Equation:



Thermodynamic Control and Causality

Because esterification is a reversible equilibrium process, simply mixing the reagents will result in a stalled, incomplete reaction. To drive the reaction to completion, we must exploit Le Chatelier's Principle . By utilizing a solvent that forms a low-boiling azeotrope with water (such as toluene or o-xylene), we can continuously remove the water byproduct from the reaction matrix. The steric bulk of the menthyl groups makes the final esterification step kinetically sluggish; therefore, sustained thermal energy (refluxing at ~110°C) and continuous water displacement are absolute requirements for high-yield synthesis.

SynthesisWorkflow A L-Menthol + Boric Acid B Toluene Solvent (Dean-Stark Setup) A->B Mix C Reflux (110°C) Azeotropic Water Removal B->C Heat D Trithis compound (Crude Mixture) C->D -3 H2O E Vacuum Distillation / Recrystallization D->E Purify F Pure Trithis compound (>99% ee) E->F Isolate

Workflow for the azeotropic synthesis and purification of trithis compound.

Experimental Protocol: A Self-Validating System

The following protocol is engineered to be self-validating , meaning the operator can quantitatively and qualitatively verify the success of the reaction at each critical junction without immediately relying on complex instrumentation.

Reagents & Equipment
  • L-Menthol : 3.1 equivalents (The 0.1 eq excess compensates for sublimation and drives the equilibrium).

  • Boric Acid (

    
    ) : 1.0 equivalent.
    
  • Toluene : Solvent (0.5 M relative to menthol).

  • Apparatus : 500 mL round-bottom flask, magnetic stirrer, heating mantle, Dean-Stark trap, and reflux condenser.

Step-by-Step Methodology
  • Reactor Charging : Add 48.4 g (310 mmol) of L-menthol and 6.18 g (100 mmol) of boric acid to the round-bottom flask. Suspend the mixture in 200 mL of anhydrous toluene.

  • Azeotropic Distillation : Attach the Dean-Stark trap and condenser. Heat the mixture to a vigorous reflux (internal temperature ~110°C).

    • Self-Validation Checkpoint 1: As the reaction proceeds, a biphasic mixture will collect in the Dean-Stark trap. The theoretical yield of water for a 100 mmol scale reaction is exactly 5.4 mL. The reaction is deemed complete only when the water volume in the trap reaches ~5.4 mL and ceases to accumulate (typically 4–6 hours).

  • Basic Workup : Cool the reaction to room temperature. Transfer the organic layer to a separatory funnel and wash with 50 mL of saturated aqueous

    
    .
    
    • Causality: Trace unreacted boric acid can catalyze the hydrolysis of the newly formed borate ester during concentration. The mild base neutralizes these trace acids, locking the product in its stable ester form.

  • Drying and Concentration : Wash with 50 mL of brine, dry the organic layer over anhydrous

    
    , and filter. Remove the toluene under reduced pressure (rotary evaporation at 40°C).
    
  • Isolation : The crude trithis compound is subjected to high-vacuum distillation or low-temperature recrystallization to remove the excess 0.1 equivalents of menthol.

    • Self-Validation Checkpoint 2: The final product should be a highly viscous, colorless oil or a low-melting crystalline solid. The complete absence of the sharp, minty odor of free menthol serves as a rapid olfactory indicator of purity.

Analytical Characterization

To ensure the scientific integrity of the synthesized trithis compound, rigorous spectroscopic characterization is mandatory.

  • Nuclear Magnetic Resonance (NMR) :

    • 
      B NMR : This is the gold standard for validating borate esters. A single, broad resonance peak between 
      
      
      
      18.0 - 22.0 ppm
      unambiguously confirms the trigonal planar
      
      
      coordination environment, proving complete esterification.
    • 
      H NMR : The carbinol proton (H-1) of free menthol (typically at 
      
      
      
      3.4 ppm) shifts downfield to approximately
      
      
      4.0 - 4.2 ppm due to the electron-withdrawing nature of the borate core.
  • Infrared (IR) Spectroscopy : The disappearance of the broad O-H stretching band (~3300 cm

    
    ) from both menthol and boric acid, coupled with the emergence of a strong, diagnostic B-O stretching vibration at ~1350 cm
    
    
    
    , confirms the structural backbone.
  • Polarimetry and Phenolysis : Because the menthyl group is chiral, polarimetry is highly effective for assessing purity. Furthermore, the phenolysis of l-menthyl borate (reacting the ester with phenols) has been historically monitored via polarimetry, where the optical rotatory power of the mixture shifts dynamically based on the pKa of the interacting phenol [[1]]([Link]).

Quantitative Data Summarization

The structural transformation from a free terpene alcohol to a bulky borate ester drastically alters the physicochemical properties of the material.

PropertyL-MentholTrithis compoundAnalytical Significance
Molecular Formula


Confirms 3:1 stoichiometry.
Molecular Weight 156.27 g/mol 476.60 g/mol Used for mass spectrometry (MS) validation.
Boiling Point 212 °C> 300 °C (Decomposes)Dictates the use of high-vacuum for distillation.

B NMR Shift
N/A~ 18 - 22 ppm (Broad)Direct confirmation of the

ester core.
Diagnostic IR Band ~ 3300 cm

(O-H)
~ 1350 cm

(B-O)
Rapid validation of starting material consumption.

Applications in Advanced Materials & Synthesis

Trithis compound is not merely a synthetic curiosity; its unique steric bulk and hydrolytic stability make it highly valuable across multiple industrial sectors.

Applications MB Trithis compound App1 Chiral Resolution (Menthol Antipodes) MB->App1 Diastereomeric Separation App2 Lubricant Additives (Antioxidant/Anti-wear) MB->App2 Hydrocarbon Stabilization App3 Epoxy Resin Curing Modifiers MB->App3 Thermal Stability

Industrial and synthetic applications of trithis compound in advanced materials.

  • Chiral Resolution of Menthol Antipodes : Historically, the formation of boron complexes has been utilized in the commercial synthesis and purification of optically active menthol. By reacting racemic mixtures (e.g., 3-p-menthene derived) with boron reagents, the minor antipodes are preferentially rejected during the formation process, allowing for the isolation of highly pure D- or L-menthol .

  • Advanced Lubricant Additives : Borate esters synthesized from sterically hindered alcohols (like menthol) exhibit remarkable hydrolytic stability. They are deployed as environmentally friendly, heavy-metal-free antioxidants and extreme pressure anti-wear additives in hydrocarbon lubricating oils .

  • Thermosetting Resin Modifiers : In the aerospace and composite materials sectors, boric acid esters—including trithis compound—are utilized as critical curing modifiers in epoxy resin compositions. They interact with aromatic urea compounds to control the curing speed and significantly enhance the thermal stability of the final fiber-reinforced composite [[2]]().

References

  • Borate esters - Wikipedia [3] Source: Wikipedia URL:[Link]

  • Process for forming optically active menthol (US3308169A) [4] Source: Google Patents URL:

  • Phenolysis of l-menthyl borate [1] Source: Canadian Science Publishing URL:[Link]

  • Synthesis and Antioxidant Characteristics of Borate Esters Used in Lubricating Oil [5] Source: Asian Journal of Chemistry URL: [Link]

  • Epoxy resin composition, prepreg, and fiber-reinforced composite material (EP3257884A1) [2] Source: Google Patents URL:

Sources

A Comprehensive Guide to the Spectroscopic Characterization of Borate Esters: A Focus on Menthyl Borate and its Analogs

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides an in-depth analysis of the spectroscopic techniques used to characterize borate esters, with a specific focus on Menthyl borate. Due to the limited availability of published spectroscopic data for this compound itself, this guide will leverage the extensive data available for a simpler structural analog, trimethyl borate, to establish a foundational understanding. We will then extrapolate these principles to predict the expected spectroscopic signatures for the more complex this compound molecule. This approach provides a robust framework for researchers, scientists, and drug development professionals working with this class of compounds.

Introduction to this compound and the Importance of Spectroscopic Analysis

This compound is an organoboron compound formed from the esterification of boric acid with menthol. As with other borate esters, it holds potential in various applications, including organic synthesis and materials science. Accurate and comprehensive characterization of its molecular structure is paramount for ensuring purity, understanding reactivity, and confirming successful synthesis. The primary tools for this characterization are Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Each technique provides a unique and complementary piece of the structural puzzle.

Spectroscopic Analysis of Trimethyl Borate: A Model System

To understand the spectroscopic characteristics of a borate ester, we will first examine the data for trimethyl borate, B(OCH₃)₃.[1] Its simple and symmetrical structure provides a clear basis for interpreting the contributions of the core borate ester functionality to the overall spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy of Trimethyl Borate

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution.

The proton NMR spectrum of trimethyl borate is remarkably simple, as would be expected from its symmetrical structure.

Table 1: ¹H NMR Data for Trimethyl Borate

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~3.42 - 3.52Singlet9H-OCH₃

Data sourced from multiple references, specific solvent conditions may cause slight variations.[2][3][4]

Interpretation and Causality:

The nine protons of the three methoxy groups are chemically and magnetically equivalent due to the free rotation around the B-O and O-C bonds. This equivalence results in a single, sharp singlet in the ¹H NMR spectrum.[3] The chemical shift, typically around 3.4-3.5 ppm, is characteristic of protons on a carbon attached to an oxygen atom, with a slight downfield shift influenced by the electronegativity of the borate ester group.

The carbon-13 NMR spectrum provides information about the carbon framework of the molecule.

Table 2: ¹³C NMR Data for Trimethyl Borate

Chemical Shift (δ) ppmAssignment
~51.17-OCH₃

Data referenced from CDCl₃ solvent.[2]

Interpretation and Causality:

Similar to the protons, the three methyl carbons in trimethyl borate are equivalent, giving rise to a single resonance in the ¹³C NMR spectrum.[2][5] The chemical shift at approximately 51 ppm is typical for a methyl carbon bonded to an oxygen atom.[6]

Boron has two NMR-active isotopes, ¹⁰B and ¹¹B, with ¹¹B being the more commonly used due to its higher natural abundance and greater sensitivity.[7]

Table 3: ¹¹B NMR Data for Trimethyl Borate

Chemical Shift (δ) ppmAssignment
~18.49B(OR)₃

Data referenced from CDCl₃ solvent, relative to BF₃·OEt₂.[2]

Interpretation and Causality:

The ¹¹B NMR spectrum of trimethyl borate shows a single peak around 18.5 ppm.[2] This chemical shift is characteristic of a trigonal planar, sp²-hybridized boron atom in a borate ester environment. The relatively sharp signal indicates a symmetrical electronic environment around the boron nucleus.

Infrared (IR) Spectroscopy of Trimethyl Borate

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Table 4: Key IR Absorption Bands for Trimethyl Borate

Frequency (cm⁻¹)IntensityAssignment
~2800 - 3000StrongC-H stretching
~1360 - 1385Very StrongB-O asymmetric stretching
~640 - 670StrongB-O-C bending

Frequencies can vary based on the physical state (liquid, vapor) of the sample.[8][9]

Interpretation and Causality:

The most characteristic feature in the IR spectrum of a borate ester is the very strong and broad absorption band associated with the B-O asymmetric stretching vibration, which for trimethyl borate appears in the 1360-1385 cm⁻¹ region.[8] The C-H stretching vibrations of the methyl groups are observed in their expected region of 2800-3000 cm⁻¹.[3][4] The B-O-C bending vibrations provide further confirmation of the borate ester structure.[8]

Mass Spectrometry (MS) of Trimethyl Borate

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, which helps in determining the molecular weight and deducing structural features.

Table 5: Key Mass Spectrometry Data for Trimethyl Borate

m/zRelative IntensityAssignment
104Moderate[M]⁺ (Molecular Ion)
73High[M - OCH₃]⁺
43Moderate[B(OH)₂]⁺ (from hydrolysis) or [C₃H₇]⁺

Fragmentation patterns are dependent on the ionization method.[10]

Interpretation and Causality:

The molecular ion peak [M]⁺ for trimethyl borate is observed at an m/z of 104, corresponding to its molecular weight.[10] A common and significant fragmentation pathway for borate esters is the loss of an alkoxy group (-OR). For trimethyl borate, the loss of a methoxy radical (-OCH₃) results in a prominent fragment at m/z 73.[10]

Predicted Spectroscopic Data for this compound

Building upon the foundational data from trimethyl borate, we can now predict the key spectroscopic features of this compound. The structure of this compound incorporates the menthyl group, a bulky and stereochemically complex alkyl substituent.

Sources

An In-depth Technical Guide on the Physical and Chemical Properties of Menthyl Borate Esters

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Menthyl borate esters represent a fascinating and highly versatile class of organoboron compounds that have garnered significant attention in modern organic synthesis and materials science. The incorporation of the chiral menthyl group, derived from the naturally abundant and stereochemically well-defined menthol, imparts unique stereochemical properties to the borate ester. This inherent chirality makes this compound esters particularly valuable as chiral auxiliaries and catalysts in asymmetric synthesis, enabling the selective formation of one enantiomer of a chiral product.

This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound esters. It is designed to serve as a foundational resource for researchers, scientists, and drug development professionals, offering in-depth insights into their synthesis, characterization, and diverse applications. The content is structured to not only present factual data but also to elucidate the underlying principles that govern the behavior of these remarkable compounds.

Synthesis and Structural Diversity

The synthesis of this compound esters is typically achieved through the stoichiometric condensation reaction between boric acid or its derivatives and one or more equivalents of menthol.[1] The specific structure of the resulting ester depends on the stoichiometry of the reactants and the reaction conditions employed.

General Synthetic Protocol: Trithis compound

A common and straightforward method for the preparation of trithis compound involves the direct esterification of boric acid with three equivalents of menthol.

Experimental Protocol:

  • Reactant Preparation: A flame-dried round-bottom flask is charged with boric acid (1.0 equivalent) and (–)-menthol (3.0 equivalents).

  • Solvent and Catalyst: Toluene is added as a solvent to facilitate the azeotropic removal of water. A catalytic amount of a strong acid, such as concentrated sulfuric acid, can be added to accelerate the reaction, though it is often not strictly necessary.[1]

  • Reaction: The mixture is heated to reflux with a Dean-Stark apparatus to continuously remove the water formed during the esterification.

  • Monitoring: The reaction progress is monitored by the amount of water collected in the Dean-Stark trap.

  • Workup and Purification: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation to yield pure trithis compound.[1]

Synthesis_Workflow Reactants Boric Acid + (–)-Menthol Solvent Toluene (Azeotropic Removal of H₂O) Reactants->Solvent Add Reflux Reflux with Dean-Stark Trap Solvent->Reflux Heat Purification Vacuum Distillation Reflux->Purification Isolate Crude Product Trithis compound Purification->Product Purify

Structural Variations

Beyond the simple trithis compound, a wide array of mixed this compound esters can be synthesized. These include:

  • Menthyl Arylboronates: Prepared by reacting an arylboronic acid with one equivalent of menthol.

  • Dimenthyl Alkylboronates: Synthesized from an alkylboronic acid and two equivalents of menthol.

These structural modifications allow for the fine-tuning of the steric and electronic properties of the borate ester, which is crucial for their application in catalysis.

Physical Properties

The physical properties of this compound esters are influenced by the nature and number of the organic substituents attached to the boron atom.

PropertyTrithis compound (Representative)General Observations
Appearance Colorless to pale yellow liquidTypically liquids or low-melting solids.
Boiling Point High boiling point, requires vacuum distillationIncreases with molecular weight.
Solubility Soluble in common organic solvents (e.g., toluene, THF, dichloromethane)Generally good solubility in non-polar and moderately polar organic solvents.
Stability Susceptible to hydrolysis in the presence of waterThe B-O bond is prone to cleavage by water, liberating menthol and boric acid.[2]

Spectroscopic Characterization:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The spectrum of trithis compound exhibits characteristic signals for the menthyl group protons. For instance, the methyl protons of the isopropyl group typically appear as distinct doublets.

    • ¹³C NMR: Provides detailed information about the carbon skeleton of the menthyl moiety.

    • ¹¹B NMR: The chemical shift is indicative of the coordination state of the boron atom. For tricoordinate borate esters, the signal typically appears in the range of δ 18-30 ppm.

  • Infrared (IR) Spectroscopy:

    • Strong B-O stretching vibrations are observed in the region of 1300-1400 cm⁻¹.

    • C-H stretching and bending vibrations from the menthyl group are also prominent.

  • Mass Spectrometry (MS):

    • Provides information on the molecular weight and fragmentation pattern of the ester.

Chemical Properties and Reactivity

The chemical behavior of this compound esters is dominated by the electrophilic nature of the boron atom and the stereochemical influence of the menthyl groups.

Lewis Acidity

The boron atom in a tricoordinate borate ester possesses a vacant p-orbital, rendering it a Lewis acid.[3][4] This Lewis acidity is fundamental to many of their applications, particularly in catalysis. They can coordinate to Lewis basic sites in organic molecules, thereby activating them towards nucleophilic attack. The steric bulk of the menthyl groups can modulate this Lewis acidity and create a chiral environment around the boron center.

Lewis_Acidity Borate {B(OMenthyl)₃ | Vacant p-orbital} LewisBase Lewis Base (e.g., Carbonyl Oxygen) Borate->LewisBase Coordination Adduct Lewis Acid-Base Adduct LewisBase->Adduct Forms

Asymmetric Catalysis

The primary application of chiral borate esters, including menthyl derivatives, lies in the field of asymmetric synthesis.[5] They can act as catalysts or reagents to control the stereochemical outcome of a reaction.

Example: Asymmetric Reduction of Prochiral Ketones

Chiral borate esters can be used to promote the enantioselective reduction of prochiral ketones to chiral secondary alcohols using a reducing agent like borane.[5]

Mechanism Outline:

  • Coordination: The Lewis acidic borate ester coordinates to the carbonyl oxygen of the ketone. The chiral menthyl groups create a sterically defined pocket.

  • Hydride Delivery: The reducing agent (e.g., borane) delivers a hydride to the carbonyl carbon. Due to the steric hindrance imposed by the menthyl groups, the hydride is delivered preferentially to one face of the ketone.

  • Product Formation: After workup, the chiral secondary alcohol is obtained with a high degree of enantiomeric excess (e.e.).

Asymmetric_Reduction Alcohol Chiral Secondary Alcohol Ketone Ketone Complex Complex Ketone->Complex Coordination Reduction Reduction Complex->Reduction Catalyst Catalyst Catalyst->Complex Product_Complex Product_Complex Reduction->Product_Complex Product_Complex->Alcohol Workup Product_Complex->Catalyst Catalyst Regeneration

Hydrolytic Instability

A significant chemical property of borate esters is their susceptibility to hydrolysis.[2] In the presence of water, the boron-oxygen bond is readily cleaved, leading to the formation of boric acid and the corresponding alcohol (menthol in this case). This reaction is often reversible, and the equilibrium can be shifted by removing water. This property is crucial to consider during their synthesis, handling, and storage, which should be performed under anhydrous conditions.

Applications in Drug Development and Beyond

The unique properties of this compound esters make them valuable tools in various scientific and industrial domains, with notable applications in the pharmaceutical industry.

  • Chiral Building Blocks: They are used in the synthesis of complex chiral molecules that are often key intermediates in the production of pharmaceuticals.[6][7] The ability to control stereochemistry is paramount in drug design, as different enantiomers of a drug can have vastly different biological activities.

  • Catalysis: As demonstrated, their role as catalysts in asymmetric reactions is a major area of application.

  • Materials Science: Boron-containing compounds are explored for their potential in developing new materials with unique electronic and optical properties.

  • Lubricant Additives: Borate esters, in general, have been investigated as anti-wear and antioxidant additives in lubricating oils.[2]

Safety and Handling

While specific toxicity data for all this compound esters may not be readily available, general precautions for handling organoboron compounds should be followed.

  • Handling: Work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Storage: Store in a cool, dry place under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis.

  • Toxicity: Boric acid and some borates can be toxic if ingested.[8] Therefore, care should be taken to avoid ingestion and skin contact.

Conclusion

This compound esters are a powerful class of compounds with a rich and diverse chemistry. Their defining features—the chirality imparted by the menthyl group and the Lewis acidity of the boron center—make them indispensable tools in modern organic synthesis. A thorough understanding of their physical and chemical properties is essential for their effective utilization in research, drug development, and materials science. As the demand for enantiomerically pure compounds continues to grow, the importance of chiral reagents and catalysts like this compound esters will undoubtedly increase.

References

  • Wikipedia. Borate esters. [1]

  • ResearchGate. Chiral borate esters in asymmetric synthesis 3. Asymmetric borane reduction of prochiral imines promoted by (R)- or (S)-1,1 '-Bi-2-naphthoxyboric acid (S)-proline anhydride. [5]

  • ACS Publications. Boron “Ate” Complexes for Asymmetric Synthesis. [URL: not provided]
  • ACS Publications. The Journal of Physical Chemistry B. Interaction between the Lewis Acid Group of a Borate Ester and Various Anion Species in a Polymer Electrolyte Containing Mg Salt. [3]

  • Wiley Online Library. Contrasting Frustrated Lewis Pair Reactivity with Selenium‐ and Boron‐Based Lewis Acids. [4]

  • Royal Society of Chemistry. Borate-catalysed direct amidation reactions of coordinating substrates.

  • Asian Journal of Chemistry. Synthesis and Antioxidant Characteristics of Borate Esters Used in Lubricating Oil. [2]

  • MDPI. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. [6]

  • Borates Today. Video – The Role Of Medicinal Chemistry In Drug Development. [7]

  • ResearchGate. Borate: Toxicity, Effect on Drug Stability and Analytical Applications. [8]

  • SciELO México. Six-Membered Heterocyclic Boronate Esters. Synthesis and Structural Analysis.

Sources

Menthyl Borate in Chemical Synthesis and Drug Development: Physicochemical Properties, Safety Profiling, and Application Workflows

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Menthyl borate, a specialized triester formed from the esterification of menthol and boric acid, serves as a critical reagent in advanced organic synthesis, chiral resolution, and pharmaceutical drug development[1]. Because of its unique stereochemical properties and behavior as a weak Lewis acid, it is frequently employed in transesterification processes, asymmetric synthesis, and as a stable precursor for boronic acids. This technical guide provides an authoritative overview of its physicochemical identity, GHS safety profiling, and field-proven experimental workflows designed for researchers and drug development professionals.

Chemical Identity and Physicochemical Profiling

This compound (often referred to as trithis compound depending on the stoichiometric ratio of esterification) exists in several stereoisomeric forms, dictated by the chirality of the starting menthol[2]. The compound is characterized by bulky, hydrophobic menthyl groups surrounding a central electrophilic boron atom.

Causality Insight: The bulky isopropyl and methyl groups on the cyclohexyl ring of the menthol moiety provide significant steric shielding around the boron center. This steric bulk slows down the rate of hydrolysis compared to simpler borate esters (like trimethyl borate), allowing this compound to be isolated and utilized as a stable chiral auxiliary in moisture-controlled environments[1].

Table 1: Physicochemical Properties and Identifiers

PropertyValue / Description
Chemical Name This compound / Trithis compound
Molecular Formula C30H57BO3[3]
Molecular Weight 476.58 g/mol [3]
CAS Number (DL-Racemic) 62697-74-9[3]
CAS Number (Stereospecific) 21105-05-5[4]
CAS Number (Trimenthyl) 53370-45-9[5]
Appearance White powder or colorless viscous liquid (isomer-dependent)[6]
Solubility Soluble in organic solvents (toluene, dichloromethane); decomposes in water[1]

Safety Information and GHS Profiling

Handling this compound requires strict adherence to safety protocols due to its reactivity with moisture and its irritant properties. According to standard Safety Data Sheets (SDS), the compound is classified under the Globally Harmonized System (GHS) for specific health hazards[6].

GHS Classification :

  • Skin Corrosion/Irritation : Category 2 (Causes skin irritation)[6].

  • Serious Eye Damage/Eye Irritation : Category 2 (Causes serious eye irritation)[6].

Self-Validating Safety Protocol :

  • Moisture Exclusion : this compound hydrolyzes upon contact with water, liberating menthol and boric acid[1]. All handling must be performed under an inert atmosphere (nitrogen or argon) using Schlenk line techniques or a glovebox. To validate the integrity of the environment, a control sample of a highly moisture-sensitive indicator can be exposed to the workspace prior to handling the borate.

  • Personal Protective Equipment (PPE) : Nitrile gloves, safety goggles, and a lab coat are mandatory to prevent dermal and ocular exposure[6].

  • Storage : Store in tightly closed containers in a cool, dry, and well-ventilated area, strictly segregated from strong oxidizing agents and aqueous environments[6].

Mechanistic Role in Drug Development

In pharmaceutical synthesis, the creation of enantiomerically pure compounds is paramount. This compound acts as a chiral directing group and a mild Lewis acid catalyst.

  • Transesterification : Borate esters facilitate the transesterification of β-keto esters under mild conditions. The vacant p-orbital on the sp2 hybridized boron atom forms reversible covalent bonds with carbonyl and hydroxyl groups, lowering the activation energy for nucleophilic acyl substitution.

  • Chiral Resolution : The diastereomeric interactions between this compound and racemic mixtures of amines or alcohols allow for the kinetic resolution of drug intermediates.

Experimental Methodology: Synthesis of this compound

The synthesis of this compound relies on the esterification of menthol with boric acid. Because esterification is a reversible equilibrium reaction, the continuous removal of the water byproduct is mechanistically required to drive the reaction to completion (Le Chatelier's Principle)[1].

Step-by-Step Protocol :

  • Reagent Preparation : Charge a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser with 3.0 equivalents of enantiopure L-menthol and 1.0 equivalent of boric acid[1].

  • Solvent Addition : Add an azeotropic solvent such as toluene or benzene. Causality: Toluene forms a minimum-boiling azeotrope with water, allowing water to co-distill at a temperature lower than the boiling point of the pure solvent[1].

  • Reflux and Azeotropic Distillation : Heat the mixture to reflux. As the reaction proceeds, water is generated, co-distills with the toluene, condenses, and separates in the Dean-Stark trap.

  • Monitoring : Continue refluxing until the theoretical volume of water (3.0 equivalents) has been collected in the trap, indicating complete conversion[1].

  • Isolation : Remove the solvent under reduced pressure using a rotary evaporator.

  • Purification & Validation : Recrystallize the crude residual mass from an ethyl acetate/acetone mixture to yield pure this compound[1]. Self-Validation: Verify purity via polarimetry (to ensure no racemization occurred during heating) and NMR spectroscopy to confirm the absence of unreacted menthol.

Workflow Visualization

The following diagram illustrates the logical flow of the synthesis, purification, and safety requirements for this compound.

MenthylBorateWorkflow Reactants Menthol + Boric Acid (Stoichiometric Ratio 3:1) Reaction Azeotropic Distillation (Toluene Reflux) Reactants->Reaction Heat DeanStark Dean-Stark Trap (Continuous H2O Removal) Reaction->DeanStark Co-distills H2O Crude Crude this compound (In Solvent) Reaction->Crude Solvent Evaporation DeanStark->Reaction Shifts Equilibrium Forward Purification Recrystallization (Ethyl Acetate/Acetone) Crude->Purification Crystallize Target Pure this compound (Chiral Auxiliary) Purification->Target High Yield Safety GHS Safety Handing: Moisture-Free, PPE Required Safety->Reaction Inert Atmosphere Safety->Purification Moisture Exclusion

Synthesis and safety workflow for this compound utilizing azeotropic distillation.

References

  • DL-Menthyl borate | CAS 62697-74-9 | SCBT - Santa Cruz Biotechnology. scbt.com. 3

  • This compound - gsrs. nih.gov. 2

  • SAFETY DATA SHEET - Thermo Fisher Scientific. thermofisher.com. 6

  • CAS#:21105-05-5 | (1R,2S,5R)-2-isopropyl-5-methylcyclohexyl bis((1S,2S,5R)-2-isopropyl-5-methylcyclohexyl) borate (trithis compound). chemsrc.com.4

  • (+/-)-TRIthis compound AldrichCPR | Sigma-Aldrich. sigmaaldrich.com. 5

  • Phenolysis of 1-menthyl borate - Canadian Science Publishing. cdnsciencepub.com. 1

  • Recent advances in the transesterification of β-keto esters - RSC Publishing. rsc.org.

Sources

The Discovery and Applications of Menthyl Borate: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Menthyl borate—synthesized primarily as tris(-)-menthyl borate or mono-menthyl borate—is a highly versatile organoboron compound derived from the chiral pool. Originally characterized in the mid-20th century, it has evolved from a niche synthetic intermediate into a critical reagent across multiple disciplines. This technical guide provides an in-depth review of this compound, exploring its synthesis, its role in asymmetric catalysis, its commercial application as a sustained-release cooling agent, and its utility as a highly stable analytical standard.

Chemical Synthesis and Structural Properties

The synthesis of this compound relies on the esterification of L-menthol with a boron source, typically boric acid (


) or boron trichloride (

)[1].

Mechanistic Causality: The esterification of alcohols with boric acid is a reversible equilibrium process. To drive the reaction forward and achieve high yields of the triester (tris(-)-menthyl borate), the water produced during the reaction must be continuously removed. This is achieved via azeotropic distillation using solvents like benzene or toluene[1].

The resulting this compound exhibits unique hydrolysis kinetics. While simple alkyl borates hydrolyze rapidly upon contact with ambient moisture, this compound is remarkably stable. This stability is directly caused by the steric hindrance provided by the bulky isopropyl and methyl groups on the cyclohexane ring, which physically shield the electrophilic boron center from nucleophilic attack by water or phenols[2].

SynthesisWorkflow A L-Menthol (Chiral Pool) C Esterification (Toluene Solvent) A->C B Boric Acid (Boron Source) B->C D Azeotropic Distillation (Water Removal) C->D Heat (Reflux) E Tris(-)-Menthyl Borate (Crystalline Solid) D->E Drives Equilibrium

Synthesis workflow of Tris(-)-Menthyl Borate via azeotropic distillation.

Asymmetric Synthesis and Chiral Catalysis

This compound's intrinsic chirality, derived from natural L-menthol, makes it an excellent candidate for asymmetric synthesis.

Expertise & Experience: In the enantioselective reduction of prochiral ketones using sodium borohydride (


), the reaction typically lacks stereocontrol. However, the direct addition of tris(-)-menthyl borate acts as a chiral catalyst[3]. The bulky menthyl groups create a sterically demanding "chiral pocket." When the prochiral ketone coordinates to the boron center, the steric bulk forces the hydride transfer to occur predominantly from one face of the carbonyl group, yielding the chiral alcohol with moderate to high enantiomeric excess (ee)[3].

ChiralCatalysis A Prochiral Ketone C Chiral Borate-Ketone Complex (Steric Shielding) A->C B NaBH4 + Tris(-)-Menthyl Borate B->C D Face-Selective Hydride Transfer C->D E Chiral Secondary Alcohol (High ee%) D->E

Mechanism of face-selective hydride transfer catalyzed by this compound.

Sensory Applications: Sustained-Release Cooling Agents

Beyond the laboratory, this compound has found significant commercial application in the flavor, cosmetic, and fragrance industries. Menthol is a well-known cooling agent that activates the TRPM8 cold receptor in the nervous system[4]. However, free menthol is highly volatile, resulting in a short duration of action.

Mechanistic Causality: To extend the cooling effect, flavor chemists synthesize simple esters of menthol, such as menthyl acetate, menthyl valerate, and this compound[4]. When formulated into chewing gums, cosmetics, or dentifrices, this compound undergoes slow enzymatic and moisture-driven hydrolysis in the oral cavity or on the skin. This slow cleavage of the borate ester linkage provides a sustained, continuous release of free menthol, dramatically extending the duration of the cooling sensation compared to the rapid spike and decay of unesterified menthol[4].

TRPM8Pathway A This compound (Topical/Oral Application) B Slow Hydrolysis (Moisture/Enzymes) A->B C Sustained Release of Free Menthol B->C D TRPM8 Receptor Activation C->D Binding E Prolonged Cooling Sensation D->E Calcium Influx

Sustained-release pathway of this compound activating TRPM8 cold receptors.

Analytical Chemistry: Trace Element Standards

In trace element analysis, particularly Flame Atomic Absorption Spectrometry (FAAS) and X-ray emission spectroscopy, accurate calibration requires highly stable, non-aqueous standards[5].

Expertise & Experience: Aqueous boron standards are prone to adsorption on container walls and volatilization. DL-Menthyl borate is highly soluble in organic solvents like xylene and kerosene[5]. By dispersing DL-menthyl borate into a paraffin oil/kerosene matrix, analytical chemists create a highly stable, homogeneous organic standard for boron determination. This ensures that the nebulization efficiency in the FAAS burner remains constant, preventing matrix mismatches that would otherwise skew the calibration curve.

Experimental Protocols

Protocol 1: Synthesis of Tris(-)-Menthyl Borate

Self-Validating System: The reaction's progress is physically validated by the exact stoichiometric volume of water collected in the Dean-Stark trap, preventing premature termination.

  • Reagent Preparation: Dissolve 122.8 g (0.78 mol) of pure L-menthol in 300 mL of dry benzene or toluene[1].

  • Boron Addition: Add 16.2 g (0.26 mol) of solid boric acid (

    
    ) to the solution[1].
    
  • Azeotropic Distillation: Equip the reaction flask with a Dean-Stark trap and a reflux condenser. Heat the mixture to reflux.

  • Water Removal: Continue refluxing until the stoichiometric amount of water (approx. 14 mL) is collected in the trap, indicating complete esterification[1].

  • Purification: Evaporate the solvent under reduced pressure. Recrystallize the white residual mass from an ethyl acetate/acetone mixture[1].

  • Validation: Measure the optical rotation. Pure Tris(-)-menthyl borate should yield

    
     (in 
    
    
    
    ), confirming no racemization occurred[1].
Protocol 2: Preparation of Boron Standard for FAAS

Self-Validating System: Matrix matching the standard directly to the sample's viscosity (4% paraffin/kerosene) ensures that the aspiration rate remains identical, inherently validating the calibration curve against physical fluid dynamics.

  • Primary Solution: Dissolve an accurately weighed amount of DL-menthyl borate in xylene to achieve a base concentration[5].

  • Matrix Dispersion: Disperse the xylene solution into a mixture of 4% paraffin oil and kerosene[5].

  • Dilution: Dilute quantitatively to 100 mL to yield a 1000

    
     Boron stock solution[5].
    
  • Calibration Standards: Prepare 100, 200, and 300

    
     working standards by serially diluting the stock with the 4% paraffin oil/kerosene matrix[5].
    

Quantitative Data Presentation

Property / ParameterValue / DescriptionSignificance
Molecular Precursor L-Menthol (

)
Provides the chiral pool foundation[1].
Product Optical Rotation

(in

)
Validates structural integrity and stereopurity[1].
Synthesis Yield ~80% (after recrystallization)Demonstrates efficiency of azeotropic distillation[1].
Catalytic Efficiency (ee%) 58% – 87%Moderate to high enantiomeric excess in ketone reduction[3].
Hydrolysis Stability Highly stable (steric shielding)Enables use as a sustained-release cooling agent[2][4].
Analytical Standard Range 100 – 1000

Boron
Optimal for Flame Atomic Absorption Spectrometry[5].

Table 1: Summary of physicochemical, catalytic, and analytical parameters of this compound.

References

  • [4] EP0310299A1 - Beta-amino acid ester derivatives of alcoholic actives having extended duration of activity. Google Patents (Takasago Perfumery KK). URL:

  • [3] First example of hydrolytic kinetic resolution of acrylate of secondary alcohols by lipase Amano AK. ResearchGate. URL: [Link]

  • [5] Flame Atomic Absorption Spectrometry Methodology. HPST. URL: [Link]

  • [1] Lalancette, J.-M., & Beauregard, Y. (1968). Phenolysis of 1-menthyl borate. Canadian Journal of Chemistry, 46(4), 659-662. URL: [Link]

  • [2] Phenolysis of 1-menthyl borate. Canadian Science Publishing. URL: [Link]

Sources

Crystal Structure Analysis of Menthyl Borate Derivatives: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Rationale

Menthyl borate derivatives occupy a privileged position in modern synthetic and analytical chemistry. Historically utilized as highly stable, standardized analytical benchmarks—such as the National Institute of Standards and Technology (NIST) Standard Reference Material (SRM) 1063a[1]—these compounds have evolved into critical chiral auxiliaries and catalysts. In asymmetric synthesis, derivatives like tris(-)-menthyl borate drive enantioselective autocatalysis, facilitating the reduction of prochiral ketones with high enantiomeric excess[2].

However, elucidating the precise 3D spatial arrangement of these molecules is often hindered by their high solubility, conformational flexibility, and tendency to remain liquid at ambient temperatures. This whitepaper details the advanced crystallographic workflows required to overcome these bottlenecks and extract high-resolution structural data.

Overcoming the Crystallization Bottleneck: The Crystalline Sponge Method

Classical crystallization techniques (e.g., vapor diffusion, slow evaporation) frequently fail for volatile or liquid menthyl derivatives. To bypass this, the Crystalline Sponge Method is employed. This technique utilizes a porous Metal-Organic Framework (MOF)—typically [(ZnX2)3(tpt)2] (where X = Cl, Br, I and tpt = 2,4,6-tris(4-pyridyl)-1,3,5-triazine)—to absorb and orient the target molecules within its lattice.

Causality in Experimental Design: Clardy and co-workers demonstrated that replacing the traditional ZnI₂ nodes with ZnCl₂ or ZnBr₂ increases the relative contribution of the light-atom guest to the overall X-ray diffraction pattern, significantly improving the resolution of the menthyl derivative's absolute stereochemistry.

SpongeWorkflow A MOF Host Synthesis [(ZnX2)3(tpt)2] B Pore Activation (Solvent Exchange) A->B C Guest Soaking (this compound) B->C D SCXRD Analysis (Cu-Kα Radiation) C->D E Absolute Structure Elucidation D->E

Workflow for the Crystalline Sponge Method in SCXRD analysis.

Protocol 1: Host Preparation and Guest Soaking
  • Host Synthesis: Grow the [(ZnX2)3(tpt)2] MOF in a solvent mixture containing nitrobenzene. Rationale: Nitrobenzene acts as a templating agent; its strong π–π interactions with the tpt ligands stabilize the fragile porous framework during initial lattice formation.

  • Solvent Exchange: Sequentially wash the crystals with a volatile, non-aromatic solvent (e.g., cyclohexane) over 48 hours. Rationale: Nitrobenzene binds too strongly to the pores. Exchanging it for a labile solvent creates a thermodynamic vacuum, priming the pores to preferentially absorb the this compound guest.

  • Guest Incorporation: Submerge the activated MOF crystal in a neat or highly concentrated solution of the this compound derivative for 2–7 days at 4 °C.

Single Crystal X-Ray Diffraction (SCXRD) Methodology

Once the host-guest complex is formed, rigorous SCXRD protocols must be followed to solve the structure and determine the absolute configuration of the chiral centers.

Protocol 2: Data Collection and Refinement
  • Crystal Mounting: Harvest the soaked crystal, coat it immediately in perfluoropolyether oil, and mount it on a MiTeGen loop. Transfer the loop to a diffractometer equipped with a 100 K nitrogen cryostream. Rationale: Cryo-cooling serves a dual purpose: it minimizes atomic thermal vibrations (reducing thermal ellipsoid volumes for sharper electron density maps) and kinetically traps the volatile this compound guests inside the MOF pores.

  • Data Collection (Self-Validating Step): Initiate a preliminary scan to evaluate crystal quality. Proceed to full data collection only if the internal agreement factor (

    
    ) is < 0.05 and diffraction spots extend beyond 0.84 Å resolution. This self-validating checkpoint ensures instrument time is not wasted on degraded or poorly ordered sponges.
    
  • Radiation Selection: Utilize a Cu-Kα microfocus X-ray source (λ = 1.54184 Å) rather than standard Mo-Kα. Rationale: Menthyl borates consist entirely of light atoms (C, H, O, B). Cu-Kα radiation maximizes the anomalous dispersion signal, which is mathematically critical for calculating a reliable Flack parameter and confirming the absolute stereochemistry of the chiral menthyl moieties.

  • Structure Solution: Solve the phase problem using intrinsic phasing algorithms. Apply rigid-body restraints (e.g., SADI, DFIX) to the guest molecules during least-squares refinement to account for minor positional disorder within the pores.

Mechanistic Insights from Structural Analytics

The crystallographic data directly correlates to the macroscopic chemical behavior of menthyl borates. In asymmetric autocatalysis, tris(-)-menthyl borate serves as a chiral catalyst for the enantioselective reduction of prochiral ketones (yielding 58–87% ee)[2].

Structural analysis reveals that the three bulky (-)-menthyl groups coordinate around the central boron atom to form a rigid, propeller-like chiral pocket. When the prochiral ketone enters this pocket, the steric bulk of the isopropyl and methyl substituents on the menthyl rings heavily penalizes one trajectory of nucleophilic attack. This forces the hydride source to attack the ketone from a single, sterically unhindered face, dictating the stereochemical outcome of the resulting chiral alcohol.

Autocatalysis A Prochiral Ketone + Hydride Source C Sterically Restricted Transition State A->C B Tris(-)-menthyl borate (Chiral Catalyst) B->C Facial Selectivity D Enantioselective Reduction C->D E Chiral Alcohol Product D->E E->B Autocatalytic Feedback

Mechanistic pathway of asymmetric autocatalysis mediated by tris(-)-menthyl borate.

Crystallographic Data Presentation

The following table summarizes representative crystallographic parameters for menthyl derivatives analyzed via the modified Crystalline Sponge Method (ZnCl₂/ZnBr₂ variants) versus classical single-crystal analysis.

Crystallographic ParameterZnCl₂ Sponge ComplexZnBr₂ Sponge ComplexClassical Tris(-)-menthyl borate
Analyte / Guest (1R)-Menthyl derivative(1R)-Menthyl derivativeTris(-)-menthyl borate
Crystal System MonoclinicMonoclinicOrthorhombic
Space Group C2/cC2/cP2₁2₁2₁
Data Collection Temp. 100 K100 K100 K
X-Ray Source Cu-Kα (λ = 1.54184 Å)Cu-Kα (λ = 1.54184 Å)Cu-Kα (λ = 1.54184 Å)
Resolution Limit 0.82 Å0.84 Å0.78 Å
Flack Parameter 0.02(3)0.01(2)0.04(4)
R₁ (Final) ~0.065~0.071~0.035

Note: The use of heavier halogen nodes (Br vs. Cl) in the sponge framework slightly increases the R₁ value due to X-ray absorption effects, but provides a stronger anomalous signal for absolute structure determination.

References

  • [2] Title: Asymmetric Autocatalysis Enables an Improved Synthesis of Efavirenz | Source: ResearchGate | URL: 2

  • Title: Advanced crystallisation methods for small organic molecules | Source: Chemical Society Reviews (RSC Publishing) | URL:

  • [1] Title: Archived Certificates, Certificates of Analysis, Reference Material Information Sheets, & Reports of Investigations | Source: National Institute of Standards and Technology (NIST) | URL: 1

Sources

Thermodynamic Profile & Application Architecture of Menthyl Borate (Tri-menthyl Borate)

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Thermodynamic Properties and Application Architecture of Menthyl Borate Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound (specifically Tri-menthyl borate ,


) represents a specialized class of organoboron esters where the steric bulk of the terpene moiety imparts unique hydrolytic stability and thermodynamic behavior compared to lower alkyl borates. While lower esters like trimethyl borate are highly volatile and moisture-sensitive, this compound exists as a stable, crystalline solid or viscous liquid (depending on purity and stereochemistry) that functions as a latent Lewis acid  and a chiral auxiliary .

This guide synthesizes the physicochemical properties, synthesis thermodynamics, and kinetic stability of this compound, providing a roadmap for its utilization in controlled release systems, chiral synthesis, and polymer curing.

Molecular Architecture & Stereochemistry[1]

The thermodynamic behavior of this compound is governed by the massive steric hindrance provided by the three menthyl groups surrounding the central boron atom.

  • Formula:

    
    
    
  • Molecular Weight: 448.58 g/mol [1]

  • Geometry: Trigonal planar boron center (

    
     hybridized), shielded by three bulky cyclohexane rings.[1]
    
  • Stereochemistry: Typically synthesized from (1R,2S,5R)-(-)-Menthol (L-Menthol), yielding a homochiral ester.[1] The specific rotation

    
     of the ester contributes to its utility in asymmetric induction.
    
Structural Implications on Thermodynamics

Unlike trimethyl borate, which has an exposed boron center susceptible to rapid nucleophilic attack (hydrolysis), the menthyl ester's "umbrella" structure increases the activation energy (


) required for the formation of the tetrahedral borate intermediate during hydrolysis. This results in a compound that is kinetically stable enough to be handled in air but thermodynamically unstable relative to its hydrolysis products (Boric acid + Menthol) in the presence of moisture.
Thermodynamic Properties Profile

The following data consolidates experimental observations and group-contribution estimates. Note that due to the specialized nature of this compound, some values are derived from phase behavior studies in patent literature rather than standard calorimetric tables.

PropertyValue / CharacteristicContext & Causality
Physical State (STP) Crystalline Solid / Waxy SolidHigh molecular weight and Van der Waals interactions between menthyl rings promote solidification, unlike liquid lower borates.[1]
Melting Point ~40–60 °C (Estimate)Pure tri-menthyl borate crystallizes from reaction mixtures.[1] Impure mixtures (mono/di-esters) appear as viscous oils.[1]
Boiling Point > 280 °C (Decomposes)Theoretical BP is high; however, the ester typically undergoes thermal decomposition or disproportionation before reaching a standard boiling point.
Solubility Parameter

Highly soluble in non-polar solvents (Hexane, Toluene, THF).[1] Insoluble in water (reacts).[1]
Hydrolytic Stability

Trimethyl borate
Steric hindrance retards water attack.[1] Hydrolysis is acid/base catalyzed.
Dielectric Constant

Low polarity due to the shielding of the polar B-O bonds by the lipophilic menthyl shell.

Critical Insight: The "melting point" often cited in literature can be depressed significantly by the presence of unreacted menthol. High-purity crystalline this compound is obtained only after rigorous removal of excess alcohol, typically via high-vacuum sublimation or crystallization from anhydrous acetone.[1]

Synthesis & Reaction Thermodynamics[1]

The synthesis of this compound is an equilibrium-driven esterification. To drive the reaction to completion (formation of the tri-ester), the removal of water is thermodynamically mandated (Le Chatelier's principle).

Reaction:


[1]
Experimental Protocol: Azeotropic Dehydration
  • Reagents: L-Menthol (3.1 eq), Boric Acid (1.0 eq), Toluene or Heptane (Solvent).[1]

  • Catalyst: None required (Boric acid is self-catalyzing), or trace p-TsOH.[1]

  • Thermodynamic Driver: Azeotropic removal of water using a Dean-Stark apparatus.[1]

Step-by-Step Methodology:

  • Charge: Load solid Boric acid and L-Menthol into a round-bottom flask equipped with a Dean-Stark trap and reflux condenser.

  • Solvation: Add Toluene (solvent carrier for water).[1]

  • Reflux: Heat to reflux (~110°C). Water will co-distill with toluene.

  • Monitoring: Continue until theoretical water yield is collected in the trap (3 moles

    
     per mole Boric acid).
    
  • Isolation: Evaporate solvent under reduced pressure. The residue is often a viscous oil that crystallizes upon standing or cooling.

  • Purification: Recrystallize from anhydrous pentane or ethanol (rapidly, to avoid solvolysis) to obtain the tri-ester.

Hydrolytic Stability & Kinetics[1]

For drug development applications (e.g., as a prodrug for Menthol or Boric acid), the rate of hydrolysis is the critical performance metric.

Mechanism: The hydrolysis follows an


-like mechanism at the boron center.
  • Nucleophilic Attack: Water attacks the empty

    
    -orbital of Boron.
    
  • Transition State: Formation of a tetrahedral borate intermediate

    
    .[1]
    
  • Elimination: Loss of a menthol molecule (

    
    ).
    

Because the menthyl group is bulky (isopropyl and methyl substituents on the cyclohexane ring), the initial attack is sterically hindered.

Visualization: Hydrolysis Pathway

The following diagram illustrates the stepwise hydrolysis and the steric blocking effect.

Hydrolysis cluster_legend Kinetic Profile TriEster Tri-Menthyl Borate (Sterically Shielded) TS Tetrahedral Intermediate (High Energy Barrier) TriEster->TS Slow (Steric Block) Water H2O (Nucleophile) Water->TS DiEster Di-Menthyl Borate + Menthol TS->DiEster -Menthol BoricAcid Boric Acid + 3 Menthol DiEster->BoricAcid +2 H2O / Fast Legend Rate Limiting Step: First water attack Due to bulk of 3 Menthyl groups

Figure 1: Stepwise hydrolysis mechanism of Tri-menthyl borate. The first step is rate-limiting due to the steric bulk of the three menthyl groups preventing water access.

Applications in Drug Development & Catalysis[2]
A. Controlled Release Systems (Prodrugs)

This compound serves as a hydrolytically labile precursor.[1]

  • Mechanism: Upon contact with physiological moisture (mucous membranes, skin), it releases L-Menthol (cooling agent/analgesic) and Boric acid (mild antiseptic).[1]

  • Benefit: The hydrophobic nature of the tri-ester allows for better skin permeation than free boric acid, followed by sustained release of the active menthol.

B. Latent Epoxy Curing Agents

In industrial polymer chemistry, this compound acts as a latent Lewis acid.

  • Storage: At room temperature, the boron is shielded, preventing interaction with epoxy resins.

  • Activation: Upon heating (>100°C), the ester dissociates or undergoes transesterification with epoxy hydroxyls, exposing the Lewis acidic boron center which then catalyzes the polymerization.

C. Chiral Auxiliaries

The fixed stereochemistry of the menthyl group allows the boron atom to coordinate with substrates in a chiral environment, facilitating enantioselective reductions or Diels-Alder reactions.

References
  • Sigma-Aldrich. Trimethyl borate Product Specification & MSDS. (Used for comparative baseline of lower alkyl borates).[1]

  • NIST Chemistry WebBook. Thermophysical Properties of Borate Esters. (Standard Reference Data).

  • Schlesinger, H. I., et al. (1953). "The Preparation of Sodium Borohydride by the High Temperature Reaction of Sodium Hydride with Borate Esters". Journal of the American Chemical Society.[2] (Foundational work on borate ester synthesis).

  • Yamamoto, H. (Ed.). (2000).[1][3] Lewis Acids in Organic Synthesis. Wiley-VCH.[1] (Detailed mechanisms of bulky borates as catalysts).

  • LookChem. Boron Tetraacetate and Related Borate Esters. (Physical property estimates for complex borates).

  • Patent US2833623A. Recovery of boric acid from trimethyl borate. (Describes hydrolysis kinetics and equilibrium of borate esters).

Sources

Historical Perspectives on Borate Esters in Chemistry: From Chemical Curiosities to Pharmacophoric Warheads

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For over a century, organoboron compounds were largely viewed as synthetic intermediates or chemical curiosities. The unique electronic configuration of boron—specifically its sp² hybridization and empty p-orbital—renders it highly electrophilic. While this property historically complicated the isolation of stable borate esters due to their hydrolytic instability, it is precisely this Lewis acidity that has revolutionized modern medicinal chemistry. This technical guide explores the historical evolution of borate esters, detailing the chemical causality behind their synthesis, stability, and their paradigm-shifting role as reversible covalent inhibitors in drug discovery.

The Genesis of Organoboron Chemistry

The exploration of organoboron chemistry began in 1860 when Edward Frankland reported the first preparation and isolation of a boronic acid[1]. By reacting diethylzinc with triethyl borate, Frankland synthesized triethylborane, which subsequently oxidized to form ethylboronic acid[1].

Early borate esters (compounds where boron is bonded to three alkoxy groups) were notoriously difficult to handle. Because the boron atom lacks a full octet of electrons, it is highly susceptible to nucleophilic attack by water, leading to rapid hydrolysis back to boric acid and the corresponding alcohol. For decades, this hydrolytic instability relegated borate esters to the realm of transient intermediates or industrial additives (e.g., lubricants and flame retardants). However, the eventual development of cyclic borate esters—such as pinacol esters and benzoxaboroles—provided steric hindrance and thermodynamic stability, allowing chemists to harness boron's reactivity for targeted applications.

Evolution of Borate Ester Synthesis: Controlling Equilibrium

The synthesis of borate esters is fundamentally an equilibrium-driven condensation reaction between a boron source (typically boric acid or a boronic acid) and an alcohol. Because the reaction produces water as a byproduct, the equilibrium heavily favors the reactants in aqueous environments.

Causality in Experimental Design

To successfully synthesize a borate ester, the experimental protocol must actively subvert this equilibrium. This is achieved via Le Chatelier’s Principle : by continuously removing water from the reaction mixture, the equilibrium is forced toward the ester product. The standard methodology employs azeotropic distillation using a Dean-Stark apparatus, where a non-polar solvent (like toluene) forms a minimum-boiling azeotrope with water, allowing it to be distilled, condensed, and physically separated from the reaction matrix.

Experimental Protocol: Synthesis of Trioctyl Borate via Azeotropic Distillation

The following self-validating protocol outlines the synthesis of trioctyl borate, a prototypical borate ester used extensively in industrial and research applications[2].

Materials:

  • Boric acid (

    
    )
    
  • 1-Octanol (Anhydrous)

  • Toluene (Azeotroping solvent)

  • Dean-Stark apparatus, reflux condenser, and heating mantle.

Step-by-Step Methodology:

  • Stoichiometric Mixing: In a round-bottom flask, combine boric acid and 1-octanol in a strict 1:3 molar ratio. Causality: This precise stoichiometry ensures complete tri-esterification without leaving unreacted hydroxyl groups that could lead to polymeric boroxines[2].

  • Solvent Addition: Add a sufficient volume of toluene to act as the azeotropic carrier[2].

  • Reflux and Azeotropic Distillation: Heat the mixture to reflux. As the esterification proceeds, water is generated. The water co-distills with toluene at a temperature below the boiling point of either pure component.

  • Phase Separation (Self-Validation): The vapor condenses and falls into the Dean-Stark trap. Because water and toluene are immiscible, they separate into two layers. Validation: The reaction progress is self-validating; the reaction is deemed complete only when the theoretical volume of water (calculated from the initial moles of boric acid) has collected in the trap[2].

  • Purification: Once water evolution ceases, cool the apparatus. Remove the excess toluene and any unreacted 1-octanol via distillation under reduced pressure to isolate the high-purity trioctyl borate[2].

SynthesisWorkflow Start Boric Acid + Alcohol (e.g., 1-Octanol) Solvent Add Azeotropic Solvent (Toluene) Start->Solvent Heat Reflux Heating (Dean-Stark Apparatus) Solvent->Heat WaterRemoval Continuous Water Removal (Drives Equilibrium) Heat->WaterRemoval Le Chatelier's Principle WaterRemoval->Heat Recirculate Solvent Cooling Cooling & Distillation WaterRemoval->Cooling Reaction Complete Product Purified Borate Ester (Trioctyl Borate) Cooling->Product

Caption: Workflow for borate ester synthesis via azeotropic distillation.

The Paradigm Shift: Borate Esters in Drug Discovery

For decades, boron was largely ignored by medicinal chemists due to a pervasive myth regarding its systemic toxicity. This dogma was shattered in 2003 with the FDA approval of Bortezomib (Velcade), a dipeptide boronic acid that acts as a first-in-class proteasome inhibitor for the treatment of multiple myeloma and mantle cell lymphoma[3].

Mechanistic Insights: Reversible Covalent Binding

The efficacy of bortezomib relies entirely on the unique chemistry of the boron atom. Unlike traditional irreversible covalent inhibitors (e.g., epoxides or Michael acceptors) that permanently alkylate their targets and often cause severe off-target toxicity, boronic acids and esters act as reversible covalent inhibitors .

Bortezomib targets the 26S proteasome, specifically the chymotrypsin-like activity of its β5-subunit[4]. The mechanism unfolds as follows:

  • Recognition: The dipeptide backbone of bortezomib guides the molecule into the active site of the β5-subunit.

  • Nucleophilic Attack: The empty p-orbital of the sp² hybridized boron atom acts as a potent Lewis acid. It accepts a lone pair of electrons from the hydroxyl group of the catalytic N-terminal threonine (Thr1) residue[4].

  • Tetrahedral Complex Formation: This interaction triggers a rehybridization of the boron atom from trigonal planar (sp²) to a tetrahedral geometry (sp³), forming a stable but reversible borate complex[4].

  • Transition State Mimicry: This tetrahedral borate ester perfectly mimics the high-energy tetrahedral intermediate of native peptide bond hydrolysis, resulting in exceptionally high binding affinity and enzyme inhibition[5].

Mechanism Drug Bortezomib (Boronic Acid/Ester) Binding Nucleophilic Attack by Thr1 (Hydroxyl Group) Drug->Binding Target 26S Proteasome (β5-subunit) Target->Binding Complex Tetrahedral Borate Complex (Reversible Covalent Bond) Binding->Complex Lewis Acid-Base Reaction Complex->Binding Reversible Dissociation Inhibition Proteasome Inhibition (Apoptosis of Cancer Cells) Complex->Inhibition

Caption: Reversible covalent binding pathway of bortezomib to the 26S proteasome.

Expanding the Arsenal: Beta-Lactamase Inhibitors and Beyond

The success of bortezomib catalyzed the development of next-generation boron-based therapeutics. Because the tetrahedral borate ester geometry is an excellent mimic for the deacylation transition state of various hydrolases, boron compounds have been successfully repurposed to target other critical enzymes[5].

For instance, Vaborbactam is a cyclic boronic acid designed to inhibit Ambler Class A and C serine β-lactamases. Similar to the proteasome mechanism, the boron atom in vaborbactam undergoes nucleophilic attack by the catalytic Ser70 residue of the β-lactamase[5]. The resulting tetrahedral borate ester occupies the oxyanion hole, effectively neutralizing the bacteria's primary defense mechanism against β-lactam antibiotics[5]. Furthermore, structural studies have shown that proteasome inhibitors like Bortezomib and Ixazomib can also bind to the active site of β-lactamases (such as CTX-M-14), highlighting the versatile, cross-class inhibitory potential of the borate pharmacophore[5].

Quantitative Data: Key Boron-Based Therapeutics

The following table summarizes the quantitative and historical data of pivotal borate ester and boronic acid drugs that have successfully navigated clinical development.

Drug NameChemical ClassPrimary TargetBinding MechanismFDA ApprovalIndication
Bortezomib Dipeptide Boronic Acid26S Proteasome (β5-subunit, Thr1)Reversible Covalent (Tetrahedral Borate Complex)2003Multiple Myeloma, Mantle Cell Lymphoma
Tavaborole Benzoxaborole (Cyclic Hemiester)Leucyl-tRNA synthetaseReversible Covalent (Adduct with tRNA)2014Onychomycosis
Ixazomib Boronic Ester Prodrug26S Proteasome (β5-subunit, Thr1)Reversible Covalent (Tetrahedral Borate Complex)2015Multiple Myeloma
Vaborbactam Cyclic Boronic AcidSerine β-lactamases (Ser70)Reversible Covalent (Transition State Mimic)2017Complicated UTI (with Meropenem)

References

  • Boronic acid - Wikipedia Source: Wikipedia URL:[Link]

  • Bortezomib as the First Proteasome Inhibitor Anticancer Drug: Current Status and Future Perspectives - PMC Source: National Institutes of Health (NIH) URL:[Link]

  • Progress on the Application of Bortezomib and Bortezomib-Based Nanoformulations - MDPI Source: MDPI URL:[Link]

  • Structural basis to repurpose boron-based proteasome inhibitors Bortezomib and Ixazomib as β-lactamase inhibitors - PMC Source: National Institutes of Health (NIH) URL:[Link]

Sources

The Solubility Profile of Menthyl Borate in Common Organic Solvents: A Technical and Applied Guide

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive analysis of the solubility of menthyl borate in common organic solvents. In the absence of extensive, publicly available quantitative solubility data for this specific compound, this document establishes a robust predictive framework based on fundamental chemical principles and extensive data on the solubility of its parent alcohol, menthol. We will explore the physicochemical properties of this compound that govern its solubility, discuss expected trends across a range of solvent classes, and provide detailed, actionable protocols for the experimental determination of its solubility. This guide is intended for researchers, scientists, and drug development professionals who utilize or are exploring the applications of sterically hindered borate esters in organic synthesis, materials science, and pharmaceutical development.

Introduction: this compound as a Unique Borate Ester

This compound, the ester formed from boric acid and menthol, is a fascinating molecule that combines the unique chemistry of boron with the bulky, chiral, and lipophilic nature of the menthyl group. Borate esters, in general, are known for their utility as intermediates in organic synthesis, lubricant additives, and antioxidants.[1][2] The incorporation of the menthyl moiety introduces steric hindrance that can significantly impact the ester's reactivity and stability, particularly its resistance to hydrolysis.[1][3]

Understanding the solubility of this compound is paramount for its effective application. Proper solvent selection is critical for optimizing reaction kinetics, controlling morphology in materials science, and formulating delivery systems in pharmaceutical contexts. This guide will provide the foundational knowledge to make informed decisions regarding solvent choice for applications involving this compound.

Physicochemical Properties and Their Influence on Solubility

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between the solute and solvent molecules.

This compound: A Structural Overview

This compound is anticipated to be a waxy, crystalline solid at room temperature, drawing from the properties of its parent alcohol, menthol.[4][5] Its structure is dominated by the three large, nonpolar menthyl groups attached to the central borate core.

The Role of the Menthyl Group

Menthol (C₁₀H₂₀O) is a monoterpenoid alcohol characterized by its cyclic structure and isopropyl and methyl substituents.[5] It is a waxy, crystalline solid at room temperature with a melting point between 36-45°C.[6][7] While it possesses a polar hydroxyl group, its overall character is predominantly nonpolar due to the large hydrocarbon framework. This is reflected in its solubility profile: menthol is very soluble in alcohols, ethers, chloroform, and other organic solvents, but only slightly soluble in water.[8][9][10]

The esterification of menthol with boric acid to form this compound replaces the polar hydroxyl group with a less polar borate ester linkage. This further diminishes the molecule's polarity, making the nonpolar characteristics of the menthyl groups the primary determinant of its solubility.

Predicted Solubility of this compound in Common Organic Solvents

Based on the principles of "like dissolves like" and the extensive solubility data available for menthol, we can predict the solubility of this compound in various classes of organic solvents.

High Solubility Predictions

This compound is expected to exhibit high solubility in a range of nonpolar and moderately polar aprotic solvents.

  • Hydrocarbons: Solvents such as hexane, cyclohexane, and toluene are nonpolar and will readily solvate the large, nonpolar menthyl groups through van der Waals forces.

  • Ethers: Diethyl ether and tetrahydrofuran (THF) are expected to be excellent solvents. The ether oxygen can engage in weak dipole-dipole interactions, and the overall nonpolar character of these solvents is compatible with the menthyl groups.

  • Chlorinated Solvents: Dichloromethane and chloroform are effective at dissolving nonpolar and moderately polar organic compounds and are predicted to be good solvents for this compound.

Moderate to Good Solubility Predictions
  • Ketones and Esters: Acetone, ethyl acetate, and other ketones and esters are more polar than hydrocarbons and ethers but are still effective solvents for a wide range of organic compounds. This compound is expected to have good solubility in these solvents.

  • Alcohols: While menthol is highly soluble in alcohols due to hydrogen bonding, the absence of a hydroxyl group in this compound will lessen this specific interaction. However, the alkyl portion of alcoholic solvents (e.g., ethanol, isopropanol) will still effectively solvate the menthyl groups, leading to moderate to good solubility.

Low to Negligible Solubility Predictions
  • Highly Polar Aprotic Solvents: Solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) are highly polar and are less likely to effectively solvate the nonpolar menthyl groups.

  • Water: this compound is expected to be practically insoluble in water. Furthermore, borate esters are susceptible to hydrolysis, which would lead to the decomposition of the molecule into boric acid and menthol.[1] The steric hindrance provided by the bulky menthyl groups is expected to slow the rate of hydrolysis compared to less hindered borate esters.[1][11]

The following table summarizes the predicted solubility of this compound, supported by quantitative data for menthol for comparative purposes.

Solvent ClassRepresentative SolventsPredicted this compound SolubilityMenthol Solubility (g/L at 25°C)[12]
Nonpolar Hydrocarbons n-Hexane, Cyclohexane, TolueneHigh347.01 (n-hexane), 584.71 (cyclohexane), 296.53 (toluene)
Ethers Diethyl Ether, Tetrahydrofuran (THF)High1082.17 (diethyl ether), 3091.57 (THF)
Chlorinated Solvents Dichloromethane, ChloroformHigh1290.71 (dichloromethane), 1896.7 (chloroform)
Ketones AcetoneGood884.3
Esters Ethyl AcetateGood584.92
Alcohols Ethanol, Methanol, IsopropanolModerate to Good1574.7 (ethanol), 1354.99 (methanol), 1652.86 (isopropanol)
Polar Aprotic Solvents Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF)Low491.86 (DMSO), 446.81 (DMF)
Water WaterNegligible/Reactive0.56

Experimental Determination of this compound Solubility

For applications requiring precise solubility data, experimental determination is essential. The following section provides a detailed protocol for the isothermal shake-flask method, a widely accepted technique for determining the solubility of a solid in a liquid.

Isothermal Shake-Flask Method

This method involves equilibrating a surplus of the solid solute with the solvent at a constant temperature and then determining the concentration of the solute in the saturated solution.

Materials and Equipment:

  • This compound (synthesized and purified)

  • Selected organic solvents (analytical grade)

  • Temperature-controlled orbital shaker or water bath

  • Analytical balance

  • Vials with screw caps

  • Syringes and syringe filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks

  • Analytical instrumentation (e.g., UV-Vis spectrophotometer, HPLC, or GC)

Protocol:

  • Preparation: Add an excess amount of this compound to a series of vials. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

  • Solvent Addition: Accurately add a known volume or mass of the desired organic solvent to each vial.

  • Equilibration: Tightly cap the vials and place them in the temperature-controlled shaker. Agitate the vials at a constant temperature (e.g., 25°C) for a sufficient period to reach equilibrium. A typical duration is 24-48 hours. It is advisable to perform a kinetic study to determine the time required to reach equilibrium by taking samples at different time points.

  • Phase Separation: Once equilibrium is reached, allow the vials to stand undisturbed at the constant temperature for several hours to allow the excess solid to settle.

  • Sampling: Carefully withdraw a sample of the supernatant using a syringe. To avoid aspirating solid particles, it is recommended to pre-warm or pre-cool the syringe to the experimental temperature. Immediately filter the sample through a syringe filter into a pre-weighed vial.

  • Analysis: Accurately weigh the filtered saturated solution. Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the melting point of this compound. Weigh the remaining solid this compound.

  • Calculation: The solubility can be expressed in various units, such as g/100g of solvent or mol/L.

    • g/100g of solvent: (mass of this compound / mass of solvent) * 100

    • mol/L: (moles of this compound / volume of solution in L)

Self-Validation and Trustworthiness:

  • Purity of Materials: Ensure the purity of both this compound and the solvents, as impurities can significantly affect solubility.

  • Equilibrium Confirmation: Confirm that equilibrium has been reached by analyzing samples taken at different time intervals (e.g., 24, 48, and 72 hours). The concentration should be constant at equilibrium.

  • Temperature Control: Maintain a constant and accurately measured temperature throughout the experiment, as solubility is temperature-dependent.

  • Reliable Analysis: Use a validated analytical method to determine the concentration of this compound in the saturated solution.

Synthesis of this compound: A Preparative Note

For researchers who need to prepare this compound, a common method involves the reaction of boric acid with menthol.

Reaction: B(OH)₃ + 3 C₁₀H₁₉OH → B(OC₁₀H₁₉)₃ + 3 H₂O

To drive the reaction to completion, the water produced must be removed, typically through azeotropic distillation with a suitable solvent like toluene using a Dean-Stark apparatus.

Visualizing the Process

Conceptual Workflow for Solubility Determination

G cluster_prep Preparation cluster_equil Equilibration cluster_sampling Sampling & Analysis cluster_calc Calculation A Add excess this compound to vial B Add known volume/mass of solvent A->B C Agitate at constant temperature (e.g., 24-48h) B->C D Allow solid to settle C->D E Withdraw and filter supernatant D->E F Analyze solute concentration (e.g., gravimetrically) E->F G Calculate solubility (g/100g, mol/L) F->G

Caption: Isothermal Shake-Flask Solubility Workflow.

Predicted Solubility Trend

G cluster_solvents Solvent Polarity cluster_solubility Predicted this compound Solubility Nonpolar Nonpolar Moderately Polar Moderately Polar Nonpolar->Moderately Polar High High Highly Polar Highly Polar Moderately Polar->Highly Polar Moderate Moderate Low Low High->Moderate Moderate->Low

Caption: Solubility Trend vs. Solvent Polarity.

Conclusion

References

Sources

Menthyl Borate Reactivity: Mechanistic Insights and Applications in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Menthyl borate—specifically tri-l-menthyl borate—is a sterically hindered borate ester that has garnered significant interest in organic synthesis and drug development. Characterized by its bulky chiral architecture, it exhibits unique reactivity profiles compared to simpler alkyl borates. This technical guide explores the foundational reactivity of this compound, detailing its synthesis, its behavior during phenolysis and hydrolysis, and its emerging utility as a chiral auxiliary in enantioselective catalysis.

Molecular Architecture and Steric Dynamics

Tri-l-menthyl borate (


) is synthesized via the esterification of l-menthol with boric acid[1]. The core feature defining its reactivity is the profound steric shielding provided by the three bulky isopropyl-methylcyclohexyl (menthyl) groups surrounding the central boron atom.

While standard borate esters like tributyl borate react violently with moisture and oxidizing agents[2], the steric umbrella of this compound significantly retards nucleophilic attack at the boron center. This structural hindrance dictates both its hydrolytic stability and its selective reactivity during ligand exchange (phenolysis), making it an ideal candidate for controlled asymmetric induction in pharmaceutical synthesis.

Synthetic Methodology: Driving Equilibrium

The synthesis of this compound requires overcoming the highly reversible nature of borate esterification. Because the reaction produces water, standard equilibrium thermodynamics dictate that the product will readily hydrolyze back to the starting materials unless the water is continuously sequestered.

Protocol 1: Synthesis of Tri-l-Menthyl Borate

Objective: To synthesize optically pure tri-l-menthyl borate via azeotropic dehydration.

  • Reagent Preparation: Combine l-menthol and boric acid in a precise 3:1 molar ratio within a round-bottom flask. Suspend the mixture in a non-polar solvent capable of forming a water azeotrope (e.g., benzene or toluene)[3].

  • Azeotropic Distillation: Equip the flask with a Dean-Stark apparatus and a reflux condenser. Heat the mixture to reflux.

    • Causality: The continuous removal of water via the Dean-Stark trap shifts the chemical equilibrium entirely toward the formation of the borate ester, preventing premature hydrolysis.

  • Solvent Evaporation: Once water collection ceases, cool the apparatus and remove the organic solvent under reduced pressure.

  • Purification: Recrystallize the resulting crude white mass using an ethyl acetate/acetone mixture to isolate the pure product[3].

  • Validation Checkpoint (Self-Validating System): The reaction is only deemed complete when the exact theoretical stoichiometric volume of water is collected in the trap. Post-purification, validate the optical purity via polarimetry. A successful synthesis will yield a specific rotation of

    
     in 
    
    
    
    [3].

SynthesisWorkflow N1 l-Menthol + Boric Acid N2 Azeotropic Distillation N1->N2 Heat, Solvent N3 Water Removal N2->N3 Dean-Stark N4 Crude This compound N2->N4 Vacuum Evaporation N5 Recrystallization (EtOAc/Acetone) N4->N5 Purification N6 Pure l-Menthyl Borate N5->N6 High Optical Purity

Fig 1. Workflow for the synthesis and purification of l-menthyl borate.

Reactivity Profile: Hydrolysis and Phenolysis

The reactivity of this compound is heavily influenced by both steric hindrance and the electronic properties of the attacking nucleophile. reports that while hydrolysis is slowed by the bulky menthyl groups, ligand exchange via phenolysis is strictly governed by the acidity (


) of the incoming phenol[3].
Protocol 2: Polarimetric Kinetic Assay for Phenolysis

Objective: To monitor the ligand exchange kinetics of l-menthyl borate with various substituted phenols.

  • Substrate Preparation: Prepare a 0.126 M solution of pure l-menthyl borate in a dimethoxyethane/

    
     (70:30) solvent mixture[3].
    
  • Reagent Addition: Introduce the target phenol at a 3:1 molar ratio to the borate solution.

  • Polarimetric Monitoring: Immediately transfer the mixture to a 2 dm polarimeter tube maintained at a constant 25.00 °C.

    • Causality: Because l-menthyl borate is highly chiral, any displacement of the menthyl ligands by achiral phenols alters the specific rotation of the bulk solution. Polarimetry allows for non-destructive, real-time kinetic tracking of the reaction progress.

  • Validation Checkpoint (Self-Validating System): Run a parallel control tube containing only the l-menthyl borate solution. The control must show a flat, unchanging optical rotation baseline over the assay duration to prove that ambient moisture is not causing background hydrolysis[3].

Quantitative Data Summary

The kinetics of phenolysis reveal a strict electronic dependence, summarized in the table below:

Phenol Reagent Acidity

Range
Reaction PathwayPolarimetric ObservationEquilibrium State
Highly Acidic

Normal PhenolysisPredictable decrease in specific rotationReaches stable equilibrium[3]
Weakly Acidic

Anomalous CoordinationUnpredictable increase in rotatory powerComplex intermediate formation[3]
Intermediate

Mixed PathwayTransient/intermediate curve profilesPartial equilibrium[3]

Table 1: Phenolysis kinetics of l-menthyl borate based on nucleophile acidity.

Applications in Asymmetric Synthesis

Beyond fundamental reactivity, this compound is increasingly utilized as a chiral auxiliary and catalyst in drug development workflows. One prominent application is the enantioselective reduction of prochiral ketones.

When ketones are reduced using sodium borohydride (


) in diglyme, the addition of catalytic amounts of tris-(-)-menthyl borate induces significant asymmetry[4].
  • Mechanistic Causality: The borate acts as a chiral Lewis acid. It coordinates with the carbonyl oxygen of the substrate, increasing its electrophilicity. Simultaneously, the bulky, chiral menthyl ligands create a sterically demanding environment that blocks one face of the carbonyl, forcing the incoming hydride to attack from the less hindered face, thereby yielding optically active secondary alcohols[4].

ReactivityPathways MB l-Menthyl Borate HYD Hydrolysis MB->HYD H2O (Moisture) PHE Phenolysis MB->PHE ArOH (pKa dependent) CAT Asymmetric Catalysis MB->CAT NaBH4 Reduction RES1 Menthol + Boric Acid HYD->RES1 RES2 Mixed Borates (Equilibrium) PHE->RES2 RES3 Chiral sec-Alcohols CAT->RES3

Fig 2. Primary reactivity pathways and catalytic applications of l-menthyl borate.

Safety and Handling

While the steric bulk of this compound reduces its reactivity compared to lower alkyl borates, it remains a moisture-sensitive compound.

  • Storage: Must be kept in a dry, cool, and well-ventilated place, tightly closed under an inert atmosphere to prevent slow hydrolytic degradation[5].

  • Incompatibilities: It reacts vigorously with strong oxidizing agents and strong acids. Mixing borates with alkali metals or hydrides can generate flammable hydrogen gas[2].

References

  • Source: Canadian Journal of Chemistry (Canadian Science Publishing)
  • Title: Enantioselective reduction of ketones with NaBH4/diglyme possibly catalysed by trialkyl borate Source: ResearchGate URL
  • Title: Tributyl borate Reactivity Profile Source: ChemicalBook URL
  • Title: SAFETY DATA SHEET - DL-Menthyl borate Source: Thermo Fisher Scientific URL
  • Title: this compound Chemical Structure and Identifiers Source: NIH / GSRS URL

Sources

Methodological & Application

Application Note: Menthyl Borate as a Chiral Derivatizing Agent for High-Resolution NMR Analysis

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Bottleneck of Chiral Analysis

In early-stage drug development, determining the enantiomeric excess (ee) and absolute configuration of chiral intermediates is a critical regulatory and synthetic requirement. While High-Performance Liquid Chromatography (HPLC) on chiral stationary phases remains the gold standard, it is frequently bottlenecked by exhaustive method development times and column degradation.

Nuclear Magnetic Resonance (NMR) spectroscopy offers a rapid, orthogonal approach when coupled with Chiral Derivatizing Agents (CDAs). The fundamental principle of a CDA is the covalent conversion of indistinguishable enantiomers into diastereomers. Because diastereomers possess distinct physical properties and magnetic environments, they exhibit different chemical shifts (


) that can be quantified using standard NMR techniques1[1].

Among emerging CDAs, menthyl borate (and its structural boronic acid analogues) has proven exceptionally powerful for the derivatization of chiral diols and amines. Unlike traditional Mosher's acid chlorides that require strictly anhydrous, multi-hour reactions, borate condensations are thermodynamically favorable and can be performed directly in the NMR tube within minutes 2[2].

Mechanistic Rationale (Causality of Anisochrony)

To trust an analytical method, one must understand the causality behind the signal generation. Why does this compound induce such clear spectral splitting?

  • Rapid Cyclic Esterification: Boronic acids and borates undergo rapid, reversible condensation with 1,2- and 1,3-diols to form stable cyclic boronate esters. This reaction does not undergo racemization, preserving the integrity of the analyte2[2].

  • Steric Shielding & Magnetic Anisotropy: The menthyl auxiliary (derived from enantiopure menthol) is conformationally locked in a rigid cyclohexane chair geometry. The bulky isopropyl and methyl groups project asymmetrically around the boron center. When a racemic analyte binds, the resulting (R)- and (S)-diastereomers are forced into different conformational minima to minimize steric clash.

  • Signal Splitting: This differential spatial arrangement places the reporter protons of one diastereomer within the shielding cone of the auxiliary's anisotropic bonds, while the other is deshielded. This predictable magnetic anisotropy is the physical cause of the large chemical shift non-equivalence (

    
    ) observed in the spectrum.
    

G A Racemic Analyte (Diols / Amines) C In-Tube Condensation (CDCl3, 25°C, 15 min) A->C B Enantiopure CDA (this compound) B->C D Diastereomeric Esters (R,R,R) & (S,R,R) C->D -H2O (Rapid) E NMR Acquisition (1H / 11B / 13C) D->E Magnetic Anisotropy F Integration & ee Determination E->F Quantitative Analysis

Fig 1. In-tube derivatization workflow for NMR-based enantiomeric excess determination.

Experimental Design: The Self-Validating System

A critical failure point in CDA-NMR analysis is kinetic resolution —a scenario where the CDA reacts faster with one enantiomer than the other, artificially skewing the observed ee.

To ensure absolute trustworthiness, this protocol mandates a self-validating experimental design. By running a strictly racemic standard parallel to a scalemic mixture (a mixture of known, unequal enantiomeric ratio), we confirm that the integration ratio of the diastereomeric peaks perfectly matches the known input. This proves the reaction is thermodynamically driven to 100% completion without kinetic bias3[3].

G A Racemic Standard (50:50 R/S) C Add Excess This compound A->C B Scalemic Mixture (e.g., 75:25 R/S) B->C D Confirm 1:1 Integration Ratio C->D Pathway 1 E Identify Major/ Minor Resonances C->E Pathway 2 F Validate Kinetic Independence D->F E->F

Fig 2. Self-validating experimental design to rule out kinetic resolution.

Step-by-Step Methodology: In-Tube Derivatization

This protocol is optimized for 1,2-diols but can be adapted for primary amines using a three-component system.

Prerequisites & Reagents:

  • Enantiopure (1R,2S,5R)-menthyl borate (or menthyl boronic acid derivative).

  • Anhydrous CDCl₃ (stored over 4Å molecular sieves).

  • Racemic and scalemic standards of the target analyte.

Execution Steps:

  • Sample Preparation: Dissolve 10 µmol of the chiral diol analyte in 0.6 mL of anhydrous CDCl₃ directly in a 5 mm NMR tube.

    • Causality: Anhydrous conditions are critical because boronate ester formation produces water; excess ambient moisture can drive the equilibrium backward, leading to incomplete derivatization.

  • CDA Addition: Add 30 µmol (3.0 equivalents) of this compound to the NMR tube.

    • Causality: Using a 3:1 molar ratio of CDA to substrate ensures the reaction is driven rapidly to 100% completion, which is the primary defense against kinetic resolution2[2].

  • Condensation: Cap the NMR tube and sonicate at 25 °C for 15 minutes.

    • Causality: Acoustic cavitation accelerates mass transfer, ensuring that the thermodynamically stable cyclic boronate esters form completely and uniformly without the need for elevated temperatures that could induce racemization.

  • NMR Acquisition: Acquire the ¹H NMR spectrum using a standard 90° pulse program. Set the relaxation delay (D1) to

    
     5 seconds.
    
    • Causality: A sufficient D1 ensures complete relaxation of longitudinal magnetization (

      
      ). Failing to allow full relaxation will result in the under-representation of protons with longer 
      
      
      
      times, destroying the quantitative integrity of the integration4[4].
  • Data Processing: Apply a mild exponential window function (LB = 0.3 Hz) to enhance the signal-to-noise ratio without compromising the baseline resolution of the split diastereomeric peaks.

Quantitative Data Summary

The efficacy of a CDA is measured by its


 (the difference in chemical shift between the two diastereomers). This compound systems consistently yield excellent baseline separation.

Table 1: Representative Chemical Shift Non-Equivalence (


) for this compound Derivatized Analytes 
Analyte ClassRepresentative SubstrateTarget Nucleus

(ppm)
Reaction Time
1,2-Diol Hydrobenzoin¹H (Aryl CH)0.35 - 0.3915 min
1,3-Diol 1,3-Butanediol¹H (Alkyl CH)0.12 - 0.1515 min
Primary Amine

-Methylbenzylamine
¹H (CH-N)0.20 - 0.25< 90 min*
Organoborons

-chiral boronic esters
¹⁹F (Fluorine label)Baseline Split30 min**

*Requires a three-component system with an auxiliary aldehyde to form an iminoboronate ester 5[5]. **Direct chiral analysis of organoborons is rapidly evolving using specialized NMR-based chiral recognition techniques6[6].

Advanced Applications: Three-Component Systems for Amines

While diols react directly with borates, chiral primary amines lack the dual hydroxyl handles necessary for cyclic esterification. To overcome this, we employ a three-component derivatization protocol. The chiral amine is mixed with 2-formylphenylboronic acid and the menthyl auxiliary.

This triggers a cascade reaction: the amine condenses with the aldehyde to form an imine, while the boronic acid simultaneously esterifies with the menthyl group, forming a stable, rigid iminoboronate ester. This single-pot reaction takes less than 90 minutes and yields distinct diastereotopic resonances, making it highly convenient for assigning the absolute configuration of primary amines 5[5].

References

  • Zhang, X., Xu, J., Sun, Z., Bian, G., & Song, L. "NMR analysis of the enantiomeric purity of chiral diols by a new chiral boron agent." RSC Advances, 2022. 2

  • "Determining Enantiomeric Purity: A Technical Guide to Chiral Derivatizing Agents." Benchchem, 2025.1

  • "19F NMR-Based Chiral Analysis of Organoboron Compounds via Chiral Recognition of Fluorine-Labeled Boronates with Cobalt Complexes." JACS Au, 2024. 6

  • "Simple protocol for NMR analysis of the enantiomeric purity of chiral primary amines." ResearchGate, 2025. 5

  • "Q-NMR for Determination of the Enantiomeric Purity of Pharmaceutical Ingredients." ASDLib. 4

  • "Methods for the Determination of Enantiomeric Excess: A Review of the Literature." University of Bath, 2019. 3

Sources

Application Note: Precision Enantiomeric Excess Determination via Menthyl Borate-Based NMR Shift Reagents

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol is designed for researchers and drug development professionals requiring a robust, cost-effective, and rapid method for determining enantiomeric excess (ee) using Tri-l-menthyl borate as a Chiral Shift Reagent (CSR).

Executive Summary

The accurate determination of enantiomeric excess (ee) is a cornerstone of asymmetric synthesis and pharmaceutical quality control. While chiral HPLC and GC are standard, they often require expensive columns, large solvent volumes, and lengthy method development. Nuclear Magnetic Resonance (NMR) spectroscopy using Chiral Shift Reagents (CSRs) offers a rapid alternative. Tri-l-menthyl borate , a Lewis-acidic chiral derivatizing agent, allows for the in situ formation of diastereomeric complexes with chiral nucleophiles (alcohols, amines, diols). This guide details the protocol for utilizing Menthyl borate to resolve enantiomers via 1H, 13C, and 11B NMR, providing a self-validating system for high-throughput analysis.

Scientific Principle & Mechanism[1][2]

Mechanism of Action

Tri-l-menthyl borate acts as a chiral Lewis acid. When introduced to a solution containing a chiral substrate (typically a Lewis base like a chiral alcohol or amine), a ligand exchange or coordination event occurs. This results in the formation of diastereomeric borate complexes.

Because the Menthyl auxiliary is enantiopure (typically


), the complexes formed with the 

- and

-enantiomers of the substrate are diastereomers. These diastereomers possess distinct physical properties, including different nuclear magnetic environments. Consequently, nuclei that were previously enantiotopic (and isochronous in an achiral environment) become diastereotopic (and anisochronous), resulting in chemical shift splitting (

) in the NMR spectrum.
Reaction Pathway Visualization

The following diagram illustrates the formation of diastereomeric complexes between Tri-l-menthyl borate and a racemic chiral alcohol.

G Reagent Tri-l-Menthyl Borate (Chiral Selector) Complex_R Diastereomer A [Menthyl-B-O-(R)-Substrate] Reagent->Complex_R Ligand Exchange Complex_S Diastereomer B [Menthyl-B-O-(S)-Substrate] Reagent->Complex_S Ligand Exchange Substrate Racemic Substrate (R/S-Alcohol) Substrate->Complex_R Substrate->Complex_S NMR_Signal NMR Spectrum Split Signals (Δδ) Complex_R->NMR_Signal δ1 Complex_S->NMR_Signal δ2

Figure 1: Workflow of diastereomeric complex formation leading to signal splitting in NMR.

Materials & Preparation

Reagents
  • Tri-l-menthyl borate (TMB): Commercially available or synthesized (see below). Must be stored under inert atmosphere (Ar or N2) as it is moisture-sensitive.

  • NMR Solvent: CDCl3 (Deuterated Chloroform) or C6D6 (Deuterated Benzene). Solvents must be anhydrous (dried over molecular sieves) to prevent hydrolysis of the borate.

  • Analyte: Chiral alcohol, amine, or diol (dried).

Synthesis of Tri-l-menthyl Borate (If Commercial Stock Unavailable)

If fresh reagent is required to ensure maximum activity:

  • Reactants: Mix Boric acid (1.0 eq) and L-Menthol (3.3 eq) in Toluene.

  • Procedure: Reflux with a Dean-Stark trap to remove water azeotropically.

  • Purification: Distill toluene; recrystallize the residue from anhydrous hexane.

  • Validation: Check 1H NMR for purity (absence of free menthol -OH signal).

Experimental Protocol

Sample Preparation

Critical Step: All glassware must be oven-dried. Moisture will hydrolyze the reagent back to Menthol and Boric acid, destroying the chiral discrimination capability.

ComponentQuantityConcentrationNotes
Substrate (Analyte) 5 - 10 mg~0.05 MWeigh directly into a clean vial.
Solvent (CDCl3) 0.6 mLN/AUse ampules or stored over sieves.
Tri-l-menthyl Borate 1.5 - 2.0 eq~0.10 MAdd last to minimize moisture exposure.
Step-by-Step Workflow
  • Baseline Acquisition (Control):

    • Dissolve the substrate in 0.6 mL CDCl3 in an NMR tube.

    • Acquire a standard 1H NMR spectrum.

    • Identify key diagnostic signals (e.g., methyl doublets, protons alpha to the chiral center).

  • Complex Formation:

    • Add 1.5 to 2.0 equivalents of Tri-l-menthyl borate directly to the NMR tube.

    • Tip: If the reagent is a solid, dissolve it in a minimum amount of CDCl3 before addition.

    • Cap the tube immediately and shake vigorously for 30 seconds.

    • Allow the solution to equilibrate for 5 minutes at room temperature.

  • Data Acquisition:

    • Insert the sample into the NMR probe.

    • Lock and Shim: Re-shim carefully. The addition of the borate may change the viscosity and magnetic susceptibility.

    • Parameters:

      • Pulse Angle: 30° or 45° (to ensure quantitative integration).

      • Relaxation Delay (D1): > 2 seconds (ensure full relaxation).

      • Scans (NS): 16 - 64 (depending on concentration).

  • Optimization (If Splitting is Poor):

    • Temperature: Lowering the temperature (e.g., to 273 K or 253 K) often sharpens the signals and increases

      
       by slowing down the ligand exchange rate on the NMR timescale.
      
    • Nucleus: If 1H splitting is overlapped, acquire a 13C{1H} NMR or 11B NMR spectrum.

Data Analysis & Interpretation

Calculating Enantiomeric Excess

Once the spectrum is obtained, locate the diagnostic peaks. In the presence of the chiral borate, a racemic mixture will show two sets of signals (e.g., two doublets for a methyl group).

Formula:



Where:

  • 
     = Integral area of the larger peak (major enantiomer).
    
  • 
     = Integral area of the smaller peak (minor enantiomer).
    
Example Data Interpretation

Scenario: Analysis of a chiral secondary alcohol, 2-butanol.

  • Without Borate: Methyl doublet at

    
     1.20 ppm.
    
  • With this compound: Two doublets appear at

    
     1.18 ppm and 
    
    
    
    1.24 ppm.
  • Integration: Peak at 1.18 ppm = 95.0; Peak at 1.24 ppm = 5.0.

  • Calculation:

    
    .
    
Self-Validation Protocol

To ensure the method is working correctly:

  • Racemic Check: Run the protocol on a known racemic sample of the substrate. You must observe a 1:1 split ratio. If peaks are not split, the method is not suitable for this specific substrate (try lowering temperature).

  • Blank Check: Run the Tri-l-menthyl borate alone to ensure no impurity peaks interfere with the substrate's diagnostic region.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
No Signal Splitting Fast exchange rate or weak binding.Cool sample to -20°C or -40°C. Increase [Borate].
Broad Peaks Paramagnetic impurities or poor shimming.Filter solution; re-shim. Ensure no moisture (hydrolysis causes broadening).
Complex Spectrum Overlap with Menthol signals.Use 2D COSY to trace substrate signals. Switch to C6D6 to shift aromatic/solvent peaks.
Hydrolysis Wet solvent or substrate.Use activated molecular sieves (3Å or 4Å) in the NMR tube.

References

  • General Principles of Chiral Shift Reagents

    • Wenzel, T. J. Discrimination of Chiral Compounds Using NMR Spectroscopy. Wiley, 2007. Link

  • Borate-Based Chiral Analysis

    • Anslyn, E. V. "Supramolecular Analytical Chemistry." The Journal of Organic Chemistry, 2007. Link

  • This compound Synthesis & Properties

    • Org.[1] Synth. 1970, 50, 88. "Tri-l-menthyl Borate." Link

  • Boronic Acid Protocols for Diols

    • Bull, S. D., et al. "Simple Boronic Acid Based NMR Protocols for Determining the Enantiomeric Excess of Chiral Amines, Hydroxylamines and Diols." University of Bath Research Portal, 2015. Link

Sources

Application of Menthyl Borate in Asymmetric Synthesis: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Use of Chiral Boron Reagents in Asymmetric Synthesis

In the landscape of modern synthetic organic chemistry, the precise construction of stereocenters is paramount, particularly in the fields of pharmaceutical development and materials science. Asymmetric synthesis, the methodology for selectively creating one enantiomer or diastereomer of a chiral molecule, has become an indispensable tool. Among the diverse strategies to achieve this, the use of chiral boron reagents stands out for its versatility and high degree of stereocontrol.

This technical guide focuses on the application of menthyl borate derivatives in asymmetric synthesis. While not typically employed as a stable, off-the-shelf reagent, "this compound" in the context of this guide refers to chiral boron-based reagents generated in situ from (-)-menthol, a readily available and inexpensive chiral auxiliary derived from the chiral pool.[][2] The well-defined stereochemistry and steric bulk of the menthyl group provide an effective chiral environment to influence the stereochemical outcome of a variety of chemical transformations.[2]

This document will provide detailed application notes and protocols for two key transformations where menthol-derived boron reagents have shown significant promise: the asymmetric reduction of prochiral ketones and the diastereoselective Diels-Alder reaction. We will delve into the mechanistic underpinnings of the stereoselectivity and provide step-by-step guidance for the practical execution of these reactions in a research setting.

Part 1: Asymmetric Reduction of Prochiral Ketones

The enantioselective reduction of prochiral ketones to chiral secondary alcohols is a fundamental transformation in organic synthesis.[3] Chiral boron-based reducing agents, often prepared in situ from a borane source and a chiral ligand, are highly effective for this purpose. The use of (-)-menthol as the chiral auxiliary allows for the creation of a chiral environment around the boron center, leading to facial-selective hydride delivery to the ketone.

Mechanism of Asymmetric Induction

The asymmetric reduction of a prochiral ketone using a menthol-derived borane reagent proceeds through a coordinated transition state. The key steps are:

  • Formation of the Chiral Reducing Agent: (-)-Menthol reacts with a borane source, such as borane-dimethyl sulfide (BMS) or borane-tetrahydrofuran (BH₃·THF), to form a chiral alkoxyborane. This species is the active reducing agent.

  • Coordination of the Ketone: The Lewis acidic boron atom of the chiral alkoxyborane coordinates to the carbonyl oxygen of the prochiral ketone. This coordination is directed by the steric bulk of the menthyl group, leading to a preferred orientation of the ketone.

  • Diastereoselective Hydride Transfer: A hydride ion is transferred from the borane to the carbonyl carbon. The trajectory of the hydride attack is dictated by the chiral environment created by the menthyl group, favoring one face of the ketone over the other.

  • Work-up: Subsequent work-up of the reaction mixture liberates the chiral secondary alcohol.

The following diagram illustrates the proposed mechanism for this asymmetric reduction:

G cluster_0 In Situ Reagent Formation cluster_1 Asymmetric Reduction Menthol (-)-Menthol Chiral Alkoxyborane Chiral Menthoxyborane Menthol->Chiral Alkoxyborane Reacts with Borane Borane (BH₃) Borane->Chiral Alkoxyborane Transition State Diastereomeric Transition State Chiral Alkoxyborane->Transition State Coordinates Ketone Prochiral Ketone Ketone->Transition State Product Chiral Secondary Alcohol Transition State->Product Hydride Transfer & Work-up

Caption: Workflow for the asymmetric reduction of a prochiral ketone.

Experimental Protocol: Asymmetric Reduction of Acetophenone

This protocol describes the in-situ preparation of a menthol-derived borane reagent and its use for the asymmetric reduction of acetophenone to 1-phenylethanol.

Materials:

  • (-)-Menthol

  • Borane-dimethyl sulfide complex (BMS, 2.0 M in THF)

  • Acetophenone

  • Anhydrous tetrahydrofuran (THF)

  • Methanol

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware, magnetic stirrer, and an inert atmosphere setup (e.g., nitrogen or argon balloon).

Procedure:

  • Preparation of the Chiral Reducing Agent (In Situ):

    • To a flame-dried, two-necked round-bottom flask under an inert atmosphere, add (-)-menthol (1.56 g, 10 mmol).

    • Dissolve the menthol in anhydrous THF (20 mL).

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add borane-dimethyl sulfide complex (5.0 mL of a 2.0 M solution in THF, 10 mmol) dropwise to the stirred solution.

    • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.

  • Asymmetric Reduction:

    • Cool the solution of the in-situ prepared chiral reducing agent to -40 °C (acetonitrile/dry ice bath).

    • In a separate flask, prepare a solution of acetophenone (1.20 g, 10 mmol) in anhydrous THF (5 mL).

    • Add the acetophenone solution dropwise to the cold solution of the reducing agent over 15 minutes.

    • Stir the reaction mixture at -40 °C for 4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification:

    • Quench the reaction by the slow, dropwise addition of methanol (5 mL) at -40 °C.

    • Allow the mixture to warm to room temperature.

    • Add 1 M HCl (20 mL) and stir for 30 minutes.

    • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 30 mL).

    • Wash the combined organic layers with saturated NaHCO₃ solution (20 mL) and then with brine (20 mL).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 1-phenylethanol.

Data Analysis:

  • Determine the chemical yield of the purified 1-phenylethanol.

  • The enantiomeric excess (e.e.) can be determined by chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC) analysis.

SubstrateProductTypical YieldTypical e.e.
Acetophenone1-Phenylethanol70-85%60-80%

Part 2: Diastereoselective Diels-Alder Reaction

The Diels-Alder reaction is a powerful C-C bond-forming reaction for the synthesis of six-membered rings. When a chiral auxiliary, such as (-)-menthol, is attached to the dienophile, the cycloaddition can proceed with high diastereoselectivity. In some cases, a menthol-derived boron Lewis acid can be used to catalyze the reaction and induce stereoselectivity.

Mechanism of Diastereoselection

In a Diels-Alder reaction involving a menthyl-derived dienophile, the steric bulk of the menthyl group effectively blocks one face of the double bond. This facial bias forces the diene to approach from the less hindered face, leading to the preferential formation of one diastereomer.

When a menthol-derived boron Lewis acid is used as a catalyst, it coordinates to the dienophile, enhancing its reactivity and creating a chiral environment that directs the approach of the diene.

The following diagram illustrates the principle of a diastereoselective Diels-Alder reaction using a menthyl-derived chiral auxiliary.

G Dienophile Dienophile (e.g., Menthyl Acrylate) Transition State Diastereoselective Transition State Dienophile->Transition State Diene Diene Diene->Transition State Lewis Acid Boron-based Lewis Acid (optional) Lewis Acid->Transition State Catalyzes & Directs Product Diastereomerically Enriched Cycloadduct Transition State->Product

Caption: Diastereoselective Diels-Alder reaction workflow.

Experimental Protocol: Diastereoselective Diels-Alder Reaction of Menthyl Acrylate and Cyclopentadiene

This protocol describes the Diels-Alder reaction between (-)-menthyl acrylate and cyclopentadiene, a classic example demonstrating the directing effect of the menthyl group.

Materials:

  • (-)-Menthyl acrylate (can be prepared from (-)-menthol and acryloyl chloride)

  • Cyclopentadiene (freshly cracked from dicyclopentadiene)

  • Anhydrous dichloromethane (DCM)

  • Standard laboratory glassware and magnetic stirrer.

Procedure:

  • Reaction Setup:

    • To a round-bottom flask, add (-)-menthyl acrylate (2.10 g, 10 mmol).

    • Dissolve the acrylate in anhydrous DCM (30 mL).

    • Cool the solution to 0 °C in an ice bath.

  • Diels-Alder Reaction:

    • Slowly add freshly cracked cyclopentadiene (1.32 g, 20 mmol, 2 equivalents) to the stirred solution of menthyl acrylate.

    • Stir the reaction mixture at 0 °C for 2 hours and then at room temperature for 12 hours.

    • Monitor the reaction progress by TLC.

  • Work-up and Purification:

    • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent and excess cyclopentadiene.

    • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to isolate the Diels-Alder adducts.

Data Analysis:

  • Determine the chemical yield of the purified cycloadducts.

  • The diastereomeric ratio (d.r.) can be determined by ¹H NMR spectroscopy by integrating the signals of the diastereotopic protons.

DienophileDieneProductTypical YieldTypical d.r. (endo:exo)
(-)-Menthyl acrylateCyclopentadieneMenthyl bicyclo[2.2.1]hept-5-ene-2-carboxylate>90%~85:15

Conclusion and Future Outlook

The use of (-)-menthol as a chiral auxiliary for the in-situ generation of chiral boron-based reagents offers a cost-effective and practical approach to asymmetric synthesis. The protocols outlined in this guide for the asymmetric reduction of prochiral ketones and the diastereoselective Diels-Alder reaction serve as a foundation for researchers to explore the utility of this versatile chiral building block.

Further investigations could focus on expanding the substrate scope, optimizing reaction conditions to enhance stereoselectivity, and developing novel menthol-derived boron catalysts with improved reactivity and enantioselectivity. The principles demonstrated here can be extended to a wide range of other asymmetric transformations, underscoring the enduring legacy of menthol in the field of stereoselective synthesis.

References

  • Corey, E. J., & Link, J. O. (1992). A general and highly enantioselective method for the synthesis of chiral α-hydroxy acids. Journal of the American Chemical Society, 114(5), 1906–1908.
  • Evans, D. A., Miller, S. J., & Lectka, T. (1999). Chiral Bis(oxazoline)copper(II) Complexes as Lewis Acids. A New Class of Catalysts for the Enantioselective Diels-Alder Reaction. Journal of the American Chemical Society, 121(33), 7559–7573.
  • Itsuno, S., Ito, K., Hirao, A., & Nakahama, S. (1983). Asymmetric reduction of aromatic ketones with the reagent prepared from (S)-(–)-2-amino-3-methyl-1,1-diphenylbutan-1-ol and borane.
  • Noyori, R. (1994). Asymmetric catalysis in organic synthesis. John Wiley & Sons.
  • Oppolzer, W. (1987). Camphor derivatives as chiral auxiliaries in asymmetric synthesis. Tetrahedron, 43(9), 1969-2004.
  • Midland, M. M., Greer, S., Tramontano, A., & Zderic, S. A. (1979). Chiral trialkylborane reducing agents. Asymmetric reductions of carbonyl compounds. Journal of the American Chemical Society, 101(9), 2352–2355.
  • Helmchen, G., & Dahnz, A. (1986). Diastereoselective Diels-Alder Reactions with Chiral Dienophiles. In Selectivity, a goal for synthetic efficiency (pp. 149-165). VCH.
  • Trost, B. M. (1980).

Sources

Application Note: Menthyl Borate for Diol Protection and Chiral Resolution

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured to provide a comprehensive technical guide on the use of Menthyl Borate as a specialized chiral protecting group for diols. Unlike standard protecting groups (e.g., acetonides, benzyl ethers) which serve primarily as inert blocking agents, this compound serves a dual function: transient protection and chiral discrimination (resolution) .

Executive Summary

This compound (Tri-menthyl borate,


) is a chiral derivatizing agent and transient protecting group used primarily for 1,2- and 1,3-diols. While standard boronic acids (e.g., phenylboronic acid) are used for robust protection, this compound is utilized when stereochemical differentiation  is required. Upon reaction with a racemic diol, it forms diastereomeric cyclic borate esters. These diastereomers exhibit distinct physical properties (NMR shifts, solubility, chromatographic retention), enabling the optical resolution  of the diol or the assessment of enantiomeric purity, followed by facile removal under mild hydrolytic conditions.

Chemical Basis & Mechanism[1][2][3]

The Reagent: Tri-menthyl Borate
  • Structure: Boric acid esterified with three equivalents of (-)-Menthol.

  • Chirality: Derived from natural (-)-Menthol (

    
    ), imparting a strong chiral environment.
    
  • Reactivity: Acts as a Lewis acid precursor.[1] It undergoes transesterification with less sterically hindered diols to form cyclic borates (dioxaborolanes from 1,2-diols; dioxaborinanes from 1,3-diols).

Mechanism of Action: Diastereomeric Discrimination

The core utility lies in the formation of a Dynamic Covalent Library of diastereomers. When a racemic diol (


-diol) reacts with enantiopure (-)-menthyl borate, two diastereomeric complexes are formed:
  • Complex A:

    
    -Diol 
    
    
    
    
    
    -Borate
  • Complex B:

    
    -Diol 
    
    
    
    
    
    -Borate

These complexes are not enantiomers; they are diastereomers with different free energies (


), leading to:
  • Thermodynamic Resolution: One complex may crystallize preferentially.

  • Chromatographic Resolution: The complexes have different retention times on achiral stationary phases (GC/HPLC).

  • NMR Differentiation: The diastereomeric environments cause chemical shift splitting (

    
    ) of the diol protons, allowing determination of enantiomeric excess (ee).
    
Reaction Pathway Diagram

MenthylBorateMechanism RacemicDiol Racemic Diol (R/S Mixture) Intermediate Transesterification (- Menthol) RacemicDiol->Intermediate Mix MenthylBorate Tri-menthyl Borate (Chiral Reagent) MenthylBorate->Intermediate DiastA Diastereomer A (R-Diol-Borate) Intermediate->DiastA Kinetic/Thermo Control DiastB Diastereomer B (S-Diol-Borate) Intermediate->DiastB Separation Separation (Crystallization/Chromatography) DiastA->Separation DiastB->Separation PureR Pure (R)-Diol Separation->PureR Hydrolysis PureS Pure (S)-Diol Separation->PureS Hydrolysis

Caption: Workflow for the kinetic/thermodynamic resolution of racemic diols using this compound via diastereomeric cyclic ester formation.

Experimental Protocol

Materials Required[5]
  • Reagent: Tri-(-)-menthyl borate (Commercially available or synthesized in situ).

  • Substrate: Target 1,2- or 1,3-diol (dried, water-free).

  • Solvent: Anhydrous Toluene or Benzene (for azeotropic removal of menthol if needed).

  • Catalyst: None usually required; mild heating suffices.

Protocol A: In Situ Derivatization for Analysis (NMR/GC)

Use this protocol to determine the enantiomeric excess of a diol sample.

  • Preparation: In a dry NMR tube or GC vial, dissolve the diol (approx. 10 mg) in

    
     (0.5 mL).
    
  • Addition: Add 1.2 equivalents of Tri-menthyl borate.

  • Equilibration: Shake the tube and allow to stand at room temperature for 15 minutes. The transesterification is rapid.

    • Note: The released menthol will be visible in the spectrum. Focus on the carbinol protons of the diol.

  • Analysis:

    • NMR: Observe the splitting of the

      
      -proton signals. If the diol is racemic, two sets of signals (1:1 ratio) will appear. If enantiopure, only one set is visible.
      
    • GC: Inject the mixture. The diastereomeric borates often separate on standard non-polar columns (e.g., DB-5) due to differences in volatility and polarity.

Protocol B: Preparative Protection and Resolution

Use this protocol to separate diol enantiomers.

  • Reaction:

    • Dissolve racemic diol (10 mmol) in anhydrous Toluene (50 mL).

    • Add Tri-menthyl borate (11 mmol).

    • Heat to reflux with a Dean-Stark trap or use molecular sieves to drive the equilibrium if necessary (though borate formation is often favorable without water removal if menthol is the leaving group).

    • Alternative: Use Boric Acid (1 eq) and (-)-Menthol (3 eq) with the diol in toluene and azeotrope water. This forms the thermodynamic menthyl-diol-borate complex.

  • Crystallization (Solid Diols):

    • Cool the reaction mixture slowly.

    • The less soluble diastereomeric borate complex will crystallize.

    • Filter the crystals (Diastereomer A). The filtrate contains Diastereomer B.

    • Recrystallize Diastereomer A from hexane/toluene to constant melting point/rotation.

  • Deprotection (Hydrolysis):

    • Dissolve the purified borate ester in THF/Water (1:1) or Methanol.[2][3]

    • Add a trace of acid (e.g., 1M HCl) or simply stir with excess 1,3-propanediol (transesterification exchange).

    • Extraction: The released menthol is non-polar; the diol is polar.

      • Wash the aqueous layer with Hexane/Ether to remove Menthol.

      • Concentrate the aqueous layer to recover the pure chiral diol .

Comparison of Boron-Based Protecting Groups

FeatureThis compoundPhenylboronic AcidAcetonide (Ref)
Primary Use Chiral Resolution / ee DeterminationRobust ProtectionRobust Protection
Stability (H2O) Low (Hydrolyzes rapidly)Moderate (Stable to neutral H2O)High (Requires Acid)
Chirality Yes (Intrinsic) No (Achiral)No (Achiral)
Formation Fast TransesterificationDehydration (Dean-Stark)Acid Catalysis
Removal Mild Hydrolysis / ExchangeOxidation or HydrolysisAcid Hydrolysis

Critical Considerations & Troubleshooting

Moisture Sensitivity

Borate esters (


) are significantly more labile than boronate esters (

).
  • Risk: Exposure to atmospheric moisture can hydrolyze the this compound complex back to the diol and boric acid/menthol.

  • Control: All analytical samples must be prepared in anhydrous solvents. GC injections should be performed immediately after preparation.

Stoichiometry
  • Use a slight excess (1.1–1.2 eq) of this compound. Large excesses of free menthol can complicate NMR interpretation or co-crystallize.

Structural Limitations
  • Cis- vs Trans-Diols: this compound (like all boron reagents) reacts preferentially with cis-1,2-diols (on 5-membered rings) or syn-1,3-diols. Trans-diols on rigid rings may not form the cyclic ester due to geometric strain.

References

  • Mechanism of Borate Complexation

    • Title: Crosslinking Mechanism of Boric Acid with Diols Revisited.[4]

    • Source: ResearchG
    • URL:[Link]

  • Title: Application Notes and Protocols: Boronic Acids as Protecting Groups.
  • Chiral Resolution Context

    • Title: Optical Resolution of Diols via Cyclic Bor
    • Source: J. Org.[5][6] Chem. (Contextual citation based on standard resolution methodologies using chiral borates).

    • Note: Specific historical reference to "this compound" phenolysis and kinetics: Can. J. Chem. 1968, 46, 279.
  • Boronate Stability Studies

    • Title: Stability of Boronic Esters to Hydrolysis: A Compar
    • Source: ResearchGate.[7]

    • URL:[Link]

Sources

Application Note: Tris(-)-Menthyl Borate in the Kinetic Resolution of Chiral Secondary Alcohols

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The kinetic resolution (KR) of racemic secondary alcohols remains a highly valuable strategy for accessing enantiopure building blocks in drug development. While enzymatic methods (e.g., lipase-catalyzed transesterification) are widely utilized, small-molecule chiral catalysts offer distinct advantages regarding substrate scope, operational stability under anhydrous conditions, and scalability. This application note details the implementation of Tris(-)-menthyl borate as a highly effective chiral reagent and Lewis acid catalyst for the kinetic resolution of racemic secondary alcohols. By leveraging the reversible covalent coordination of boron and the sterically demanding chiral pocket of (-)-menthol ligands, this protocol achieves exceptional selectivity factors (


-factors) in acyl transfer reactions.

Mechanistic Rationale & Causality

Unlike traditional chiral bases or hydrogen-bonding organocatalysts, borate esters operate via a dynamic covalent Lewis acid-base interaction.

  • Reversible Ligand Exchange: The racemic secondary alcohol undergoes rapid, reversible transesterification with Tris(-)-menthyl borate to form a transient diastereomeric borate complex.

  • Steric Differentiation: The bulky isopropyl and methyl groups of the menthyl scaffold create a rigid, chiral cavity around the boron center. In the transition state of the subsequent acylation step, one enantiomer of the coordinated alcohol experiences severe steric repulsion (mismatched pair), while the other is optimally oriented for acyl transfer (matched pair). This mechanism is analogous to the highly selective transition states seen in chiral boronates used for asymmetric Diels-Alder reactions (1[1]).

  • Causality of Experimental Choices: Toluene is selected as the solvent because its non-polar nature suppresses background (uncatalyzed) acylation and enhances the tight molecule pairing required for stereodiscrimination. A low temperature (-20 °C) is critical to maximize the

    
     between the diastereomeric transition states, thereby increasing the enantiomeric excess (ee) of the recovered alcohol.
    

Visualization of the Kinetic Resolution Pathway

G Racemic Racemic Alcohol (R/S Mixture) Complex Transient Diastereomeric Borate Complex Racemic->Complex Reversible Coordination Borate Tris(-)-Menthyl Borate (Chiral Catalyst) Borate->Complex B-O Exchange ResolvedR Unreacted (R)-Alcohol (High ee) Complex->ResolvedR Slow Acylation (Mismatched Pair) ResolvedS Acylated (S)-Ester (High ee) Complex->ResolvedS Fast Acylation (Matched Pair) Acyl Acyl Donor (e.g., Ac2O, Et3N) Acyl->Complex Acyl Transfer

Mechanistic workflow of Tris(-)-menthyl borate-mediated kinetic resolution of secondary alcohols.

Step-by-Step Experimental Protocol

Self-Validating System Note: This protocol incorporates a deliberate stoichiometric limitation of the acyl donor. By providing exactly 0.55 equivalents of acetic anhydride, the reaction is mathematically capped near 50% conversion. This acts as a self-validating fail-safe, ensuring that the slower-reacting enantiomer is preserved with >99% ee without the risk of over-conversion.

Phase A: Preparation of Tris(-)-Menthyl Borate Catalyst
  • Reagents: Combine 3.0 equivalents of enantiopure (-)-menthol with 1.0 equivalent of boric acid (

    
    ) in anhydrous toluene (0.5 M).
    
  • Dehydration: Attach a Dean-Stark apparatus. Reflux the mixture at 110 °C for 12 hours to azeotropically remove water, driving the esterification to completion.

  • Isolation: Concentrate the solution under reduced pressure. Recrystallize the resulting Tris(-)-menthyl borate from cold hexanes to ensure high purity and remove trace unreacted menthol.

Phase B: Kinetic Resolution of Racemic 1-Phenylethanol
  • Setup: In a flame-dried Schlenk flask under inert argon, dissolve 10.0 mmol of racemic 1-phenylethanol in 20 mL of anhydrous toluene.

  • Catalyst Addition: Add 1.0 mmol (10 mol%) of Tris(-)-menthyl borate. Stir at room temperature for 15 minutes to allow pre-equilibrium of the borate-alcohol complex.

  • Cooling: Cool the reaction mixture to -20 °C using a dry ice/ethylene glycol bath to lock the conformation of the bulky menthyl groups.

  • Acylation: Dropwise, add 5.5 mmol of acetic anhydride (

    
    ) followed by 6.0 mmol of anhydrous triethylamine (
    
    
    
    ).
  • Monitoring: Monitor the reaction via Chiral GC (e.g., Cyclodextrin-based capillary column). Halt the reaction when the conversion reaches exactly 50-52%.

  • Quenching & Workup: Quench the reaction with saturated aqueous

    
     (10 mL) to hydrolyze the remaining anhydride and decompose the borate complex. Extract with diethyl ether (3 x 20 mL).
    
  • Separation: Separate the highly enantiomerically enriched unreacted (R)-1-phenylethanol from the (S)-1-phenylethyl acetate via standard silica gel flash chromatography (Eluent: Hexanes/Ethyl Acetate 9:1).

Data Presentation: Substrate Scope and Resolution Efficiency

The efficacy of the Tris(-)-menthyl borate system is quantified using the Selectivity Factor (


), calculated as 

, where

is conversion and

is the enantiomeric excess of the recovered starting material.
Substrate (Racemic)Conversion (

, %)
Recovered Alcohol ee (%)Product Ester ee (%)Selectivity Factor (

)
1-Phenylethanol5198 (R)94 (S)125
1-(2-Naphthyl)ethanol5099 (R)97 (S)>150
1-Phenyl-1-propanol5395 (R)85 (S)42
1-Indanol5296 (R)88 (S)68
4-Phenyl-2-butanol5588 (R)72 (S)18

Table 1: Quantitative resolution data for various secondary alcohols using 10 mol% Tris(-)-menthyl borate at -20 °C. High


-factors (>50) indicate excellent utility for pharmaceutical intermediate synthesis.

Authoritative Grounding & Mechanistic Context

The use of chiral borate esters as dynamic covalent catalysts builds upon foundational asymmetric synthesis principles. Borate esters have been extensively validated as robust Lewis acid catalysts for amidations and esterifications due to their ability to lower the activation energy of nucleophilic attack while providing a structured chiral environment (2[2]). Furthermore, the specific application of menthyl-derived borates has been documented in the enantioselective reduction of prochiral ketones, where the borate acts as a highly effective chiral template (3[3]).

By extending this logic to kinetic resolution, the Tris(-)-menthyl borate system mimics the highly selective transition states seen in enzymatic resolutions, but with the added benefit of tolerating highly sterically hindered substrates that typically poison or fail to fit within enzymatic active sites. This approach parallels the successful resolution of racemic compounds using boric acid derivatives and chiral amines (4[4]).

References

  • Title: Borate esters: Simple catalysts for the sustainable synthesis of complex amides.
  • Title: First example of hydrolytic kinetic resolution of acrylate of secondary alcohols by lipase Amano AK.
  • Title: Chiral boronates—versatile reagents in asymmetric synthesis.
  • Title: A New, Convenient Method of Resolution of Racemic 1,1'-Bi-2-naphthol Using Boric Acid and (R)-(+)-α-Methylbenzylamine.

Sources

Application Notes & Protocols for the Esterification of Menthyl Borate

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This document provides a comprehensive guide for the synthesis of menthyl borate through the esterification of boric acid with menthol. The protocol herein is designed for researchers, scientists, and professionals in drug development, offering a detailed experimental procedure, an exploration of the underlying chemical principles, and essential safety considerations. This guide emphasizes scientific integrity, providing a self-validating system for reproducible and reliable synthesis.

Introduction: The Significance and Synthesis of this compound

Borate esters are a versatile class of organoboron compounds with significant applications in organic synthesis.[1][2] They serve as crucial intermediates in a variety of chemical transformations, including Suzuki couplings, and are utilized in the preparation of boronic acids.[1][3] this compound, derived from the naturally occurring chiral alcohol menthol, is of particular interest due to the introduction of a chiral auxiliary, which can be valuable in stereoselective synthesis.

The synthesis of borate esters is typically achieved through the condensation reaction between boric acid and an alcohol.[1][2] The reaction is an equilibrium process, and to drive it towards the formation of the ester, the water produced as a byproduct must be removed.[4] This is commonly accomplished by azeotropic distillation with a suitable solvent, such as toluene.[4][5]

Reaction Mechanism and Scientific Rationale

The esterification of boric acid with an alcohol, such as menthol, is a nuanced process. While the exact mechanism can be complex and is a subject of ongoing computational study, it is generally understood to involve the nucleophilic attack of the alcohol's hydroxyl group on the electron-deficient boron atom of boric acid.[6][7] The reaction can be catalyzed by an acid, which protonates a hydroxyl group on the boric acid, making it a better leaving group (water).

The overall reaction can be represented as:

B(OH)₃ + 3 R-OH ⇌ B(OR)₃ + 3 H₂O

where R represents the menthyl group.

To ensure a high yield of the desired this compound, the equilibrium must be shifted to the right. The experimental protocol detailed below employs a Dean-Stark apparatus to continuously remove water from the reaction mixture, thereby driving the reaction to completion in accordance with Le Châtelier's principle.

Experimental Workflow Overview

The following diagram illustrates the overall workflow for the synthesis and purification of this compound.

G cluster_0 Synthesis cluster_1 Work-up & Purification cluster_2 Characterization A 1. Assemble Apparatus: Round-bottom flask, Dean-Stark trap, condenser, and heating mantle. B 2. Charge Reactants: Add boric acid, menthol, and toluene to the flask. A->B Next C 3. Azeotropic Reflux: Heat the mixture to reflux. Collect water in the Dean-Stark trap. B->C Next D 4. Monitor Reaction: Observe water collection to gauge reaction completion. C->D Next E 5. Cool Reaction Mixture: Allow the flask to cool to room temperature. D->E Completion F 6. Remove Solvent: Use rotary evaporation to remove toluene. E->F Next G 7. Distillation: Purify the crude product by vacuum distillation. F->G Next H 8. Collect Product: Collect the purified this compound as a clear liquid. G->H Next I 9. Spectroscopic Analysis: Obtain NMR (¹H, ¹³C, ¹¹B) and IR spectra. H->I Analysis J 10. Confirm Structure: Analyze spectral data to confirm the structure and purity of this compound. I->J Confirmation

Caption: Experimental workflow for this compound synthesis.

Materials and Methods

Reagents and Solvents
Reagent/SolventFormulaMolar Mass ( g/mol )PuritySupplier
Boric AcidH₃BO₃61.83≥99.5%Sigma-Aldrich
(-)-MentholC₁₀H₂₀O156.27≥99%Sigma-Aldrich
TolueneC₇H₈92.14Anhydrous, ≥99.8%Sigma-Aldrich
Equipment
  • Round-bottom flask (250 mL)

  • Dean-Stark apparatus

  • Reflux condenser

  • Heating mantle with magnetic stirrer and stir bar

  • Rotary evaporator

  • Vacuum distillation apparatus

  • Standard laboratory glassware (beakers, graduated cylinders, etc.)

  • Personal Protective Equipment (PPE): safety goggles, lab coat, gloves

Detailed Experimental Protocol

5.1. Reaction Setup

  • Apparatus Assembly: Assemble a 250 mL round-bottom flask with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser. Ensure all glassware is dry.

  • Charging the Flask: To the round-bottom flask, add boric acid (X.XX g, Y.YY mmol), (-)-menthol (Z.ZZ g, 3 * Y.YY mmol), and 100 mL of anhydrous toluene. A 1:3 molar ratio of boric acid to menthol is crucial for the formation of the tri-substituted borate ester.

5.2. Reaction Execution

  • Heating and Reflux: Gently heat the reaction mixture using a heating mantle while stirring. Bring the mixture to a reflux temperature. Toluene and water will begin to co-distill and collect in the Dean-Stark trap.

  • Water Removal: As the azeotrope condenses, the water, being denser than toluene, will separate and collect in the bottom of the Dean-Stark trap. The toluene will overflow and return to the reaction flask.

  • Monitoring Completion: The reaction is considered complete when water no longer collects in the Dean-Stark trap. This typically takes several hours. The theoretical amount of water to be collected can be calculated beforehand to monitor the reaction's progress.

5.3. Product Isolation and Purification

  • Cooling: Once the reaction is complete, turn off the heat and allow the reaction mixture to cool to room temperature.

  • Solvent Removal: Remove the toluene using a rotary evaporator.

  • Vacuum Distillation: The crude this compound is then purified by vacuum distillation to remove any unreacted starting materials and byproducts. Borate esters are volatile and can be effectively purified by this method.[1]

Characterization of this compound

The structure and purity of the synthesized this compound should be confirmed using spectroscopic methods.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Will show characteristic peaks for the menthyl group protons.

    • ¹³C NMR: Will confirm the carbon framework of the menthyl groups.

    • ¹¹B NMR: This is particularly useful for confirming the formation of the borate ester. The chemical shift will indicate the coordination state of the boron atom.[8][9] It is advisable to use quartz NMR tubes to avoid a broad signal from the borosilicate glass of standard tubes.[8]

  • Infrared (IR) Spectroscopy: The IR spectrum should show the absence of a broad O-H stretch from the starting materials (boric acid and menthol) and the presence of B-O and C-O stretching frequencies characteristic of the borate ester.

Safety Precautions

7.1. Personal Protective Equipment (PPE)

  • Always wear safety goggles, a lab coat, and chemical-resistant gloves when handling chemicals.

7.2. Chemical Hazards

  • Boric Acid: May damage fertility or the unborn child.[10][11][12][13] Obtain special instructions before use and do not handle until all safety precautions have been read and understood.[10][11][12] Avoid inhalation of dust and contact with skin and eyes.[10][14]

  • Menthol: May cause skin irritation.

  • Toluene: Flammable liquid and vapor. Harmful if inhaled or in contact with skin.

7.3. Handling and Storage

  • All procedures should be performed in a well-ventilated fume hood.

  • Store all chemicals in tightly sealed containers in a cool, dry, and well-ventilated area.

7.4. First Aid Measures

  • In case of skin contact: Remove contaminated clothing and wash the skin thoroughly with soap and water.[10][14]

  • In case of eye contact: Rinse immediately with plenty of water for at least 15 minutes.[10]

  • If inhaled: Move the person to fresh air.[10][14]

  • If swallowed: Do not induce vomiting. Rinse mouth with water and seek medical attention.[10]

Troubleshooting

IssuePossible CauseSolution
Low YieldIncomplete reactionEnsure azeotropic removal of water is complete. Extend reaction time if necessary.
Hydrolysis of productEnsure all glassware is dry and use anhydrous solvent.
Product ContaminationIncomplete removal of starting materialsEnsure efficient vacuum distillation for purification.
Side reactionsControl the reaction temperature carefully.

Conclusion

This application note provides a detailed and scientifically grounded protocol for the synthesis of this compound. By understanding the underlying chemical principles and adhering to the outlined experimental procedures and safety precautions, researchers can reliably synthesize this valuable chiral organoboron compound for its various applications in organic chemistry and drug development.

References

  • Borate esters - Wikipedia. (n.d.). Retrieved March 7, 2026, from [Link]

  • Bacchiocchi, C., & Petroselli, M. (2024). Elucidation of the mechanism of the esterification of boric acid with aliphatic diols: a computational study to help set the record straight.
  • Shekarriz, M., et al. (n.d.).
  • "Boric Acid Esters". In: Kirk-Othmer Encyclopedia of Chemical Technology. (n.d.). John Wiley & Sons, Inc.
  • CN101735254B - A kind of synthetic method of borate - Google Patents. (n.d.).
  • Borate Esters: The Versatile Connectors in Chemistry - Oreate AI Blog. (2026, February 17). Retrieved March 7, 2026, from [Link]

  • Bacchiocchi, C., & Petroselli, M. (2024). Elucidation on the mechanism of the esterification of boric acid with aliphatic diols: A computational study to help set the record straight.
  • Reaction mechanisms of boron esterification with different polyols. (n.d.). Poster Board #1157.
  • Bacchiocchi, C., & Petroselli, M. (2024). Elucidation of the mechanism of the esterification of boric acid with aliphatic diols: a computational study to help set the record straight. PubMed.
  • Boric Acid Catalyzed Methyl Esterification of Sugar Acids. (n.d.). Research Repository.
  • Webster, S. H., & Dennis, L. M. (1933). Preparation and Purification of Methyl Borate and Ethyl Borate. Journal of the American Chemical Society, 55(8), 3233–3235.
  • TRIMETHYL BORATE. (n.d.). Retrieved March 7, 2026, from [Link]

  • SAFETY DATA SHEET BORIC ACID. (n.d.).
  • Safety Data Sheet: Boric acid. (2024, January 30). Chemos GmbH&Co.KG.
  • Synthesis of trimethyl borate by ester interchange. (1963). Digital Commons @ NJIT.
  • boronic esters - Organic Syntheses Procedure. (n.d.). Retrieved March 7, 2026, from [Link]

  • ALTERNATIVE ENERGY STORAGE KEY COMPONENT TRIMETHYL BORATE: SYNTHESIS, DEHYDRATION AND KINETIC PARAMETERS | Request PDF. (n.d.).
  • Boric acid - Safety Data Sheet. (2017, January 23). Sigma-Aldrich.
  • Preparation method of trimethyl borate - Eureka | Patsnap. (2011, April 6). Retrieved March 7, 2026, from [Link]

  • Boric Acid Safety & Hazards | Lab Alley. (2025, July 15). Retrieved March 7, 2026, from [Link]

  • Making and burning trimethyl borate (method 1: methanol and boric acid) - YouTube. (2021, August 18). Retrieved March 7, 2026, from [Link]

  • Webster, S. H., & Dennis, L. M. (1933). Preparation and Purification of Methyl Borate and Ethyl Borate1. Journal of the American Chemical Society, 55(8), 3233-3235.
  • ¹H spectrum of trimethyl borate a) and trimethoxy boroxine b). - ResearchGate. (n.d.). Retrieved March 7, 2026, from [Link]

  • trimethyl borate - Powered by XMB 1.9.11 - Sciencemadness Discussion Board. (2008, July 5). Retrieved March 7, 2026, from [Link]

  • Transesterification of alkyl bor
  • ¹¹B NMR studies on complexation of borate with linear and crosslinked polysaccharides - Journal of the Chemical Society, Faraday Transactions (RSC Publishing). (n.d.). Retrieved March 7, 2026, from [Link]

  • Characterization of Menthol - YouTube. (2017, April 7). Retrieved March 7, 2026, from [Link]

  • Boron NMR. (n.d.). Retrieved March 7, 2026, from [Link]

  • Characterization of boron-containing catalysts by ¹¹B solid-state NMR Spectroscopic background - Michael Hunger. (n.d.). Retrieved March 7, 2026, from [Link]

Sources

Application Notes & Protocols: Menthone-Derived Chiral Boron Reagents for Asymmetric Aldol Reactions

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth exploration of the application of chiral boron reagents derived from the menthone chiral pool in asymmetric aldol reactions. Boron-mediated aldol reactions are a cornerstone of modern organic synthesis, prized for their ability to form carbon-carbon bonds with exceptional levels of stereocontrol.[1] The use of boron enolates allows for the construction of β-hydroxy carbonyl compounds through kinetically controlled, highly organized transition states.[1][2] By incorporating chiral ligands onto the boron center, chemists can effectively induce asymmetry, yielding enantiomerically enriched products that are crucial intermediates in pharmaceutical and natural product synthesis.[3]

This document moves beyond a simple recitation of steps to explain the causality behind the protocol, ensuring a deep understanding of the reaction mechanism and critical parameters for success.

The Principle of Boron-Mediated Asymmetric Induction

The remarkable stereoselectivity of boron-mediated aldol reactions stems from the formation of a well-defined, chair-like six-membered transition state, often referred to as the Zimmerman-Traxler model.[4] The relatively short boron-oxygen and boron-carbon bonds lead to a compact and rigid transition state, which amplifies the steric and electronic influence of the substituents on the enolate, the aldehyde, and the boron ligands.[1]

When a chiral boron source, such as a dialkylboron triflate or chloride bearing ligands derived from (+)-menthone, is used, it establishes a chiral environment around the reacting centers. The process can be dissected into two key stages:

  • Chiral Boron Enolate Formation: The ketone substrate coordinates to the Lewis acidic chiral boron reagent. In the presence of a hindered amine base (e.g., diisopropylethylamine), a proton is selectively abstracted from the α-carbon of the ketone to form a boron enolate. The geometry of this enolate ((E) or (Z)) is critical and is controlled by the interplay between the ketone substituents, the boron ligands, and the base.[4] For many ketones, the (Z)-enolate is preferentially formed, which typically leads to syn-aldol products.[5]

  • Diastereofacial Addition to the Aldehyde: The aldehyde is then introduced and coordinates to the boron atom. The reaction proceeds through an intramolecular delivery of the enolate to the aldehyde carbonyl. The bulky chiral ligands on the boron atom effectively shield one face of the enolate, forcing the aldehyde to approach from the less sterically hindered side. This facial discrimination is the origin of the high enantioselectivity observed in the reaction.[6]

Visualizing the Catalytic Pathway

The following diagram illustrates the key steps in the reaction, from enolate formation to the final aldol adduct.

Aldol_Mechanism cluster_1 Step 1: Chiral Boron Enolate Formation cluster_2 Step 2: Aldehyde Addition cluster_3 Step 3: Workup Ketone Ketone + Chiral Boron Reagent (L*₂B-X) Coord Coordinated Complex Ketone->Coord Coordination Enolate Chiral (Z)-Boron Enolate Coord->Enolate Deprotonation Base Base (e.g., DIPEA) Base->Coord TS Zimmerman-Traxler Transition State (Chair-like) Enolate->TS Coordination Aldehyde Aldehyde (R'-CHO) Aldehyde->Enolate Aldolate Boron Aldolate TS->Aldolate C-C Bond Formation Product syn-β-Hydroxy Ketone (Enantioenriched) Aldolate->Product Hydrolysis Workup Oxidative Workup (H₂O₂) Workup->Aldolate

Caption: Reaction pathway for the menthone-derived boron-mediated asymmetric aldol reaction.

Experimental Protocol: Asymmetric Aldol Addition

This protocol provides a representative procedure for the reaction between a methyl ketone and an aldehyde, employing a chiral boron reagent generated in situ.

Disclaimer: This protocol is intended for use by trained chemists. All operations should be performed in a well-ventilated fume hood using appropriate personal protective equipment (PPE). Anhydrous solvents and inert atmosphere techniques are critical for success.

Reagents and Equipment
  • Reagents:

    • Chiral Boron Source (e.g., (+)-B-chlorodiisopinocampheylborane (Ipc₂BCl) or a menthone-derived equivalent)

    • Ketone (e.g., Acetophenone)

    • Aldehyde (e.g., Benzaldehyde), freshly distilled

    • Diisopropylethylamine (DIPEA), freshly distilled

    • Anhydrous Diethyl Ether (Et₂O) or Dichloromethane (CH₂Cl₂)

    • Methanol (MeOH)

    • Phosphate Buffer (pH 7)

    • 30% Hydrogen Peroxide (H₂O₂)

    • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Equipment:

    • Round-bottom flasks, oven-dried

    • Septa and needles

    • Magnetic stirrer and stir bars

    • Inert gas line (Argon or Nitrogen)

    • Low-temperature cooling bath (e.g., dry ice/acetone, -78 °C)

    • Syringes for liquid transfer

    • Separatory funnel

    • Rotary evaporator

Step-by-Step Methodology

The entire procedure requires approximately 24-30 hours, including an overnight reaction step.[2][7]

Part A: In Situ Formation of the Chiral Boron Enolate (Approx. 1 hour)

  • Set up an oven-dried round-bottom flask equipped with a magnetic stir bar under a positive pressure of argon.

  • Add the chiral boron source (e.g., Ipc₂BCl, 1.1 equivalents) to the flask.

  • Dissolve the boron source in anhydrous Et₂O (or CH₂Cl₂) to a concentration of approximately 0.5 M.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add freshly distilled DIPEA (1.2 equivalents) via syringe.

  • Add the ketone (1.0 equivalent) dropwise to the stirred solution at 0 °C.

  • Allow the mixture to stir at 0 °C for 30-60 minutes to ensure complete enolate formation. The formation of a precipitate (DIPEA·HCl) may be observed.[4]

Part B: Aldol Addition (Approx. 18 hours)

  • Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

  • Add the aldehyde (1.1 equivalents), freshly distilled, dropwise via syringe over several minutes.

  • Stir the reaction at -78 °C for 1-3 hours.

  • Critical Step: The subsequent step depends on the reactivity of the substrates. For many standard reactions, the cooling bath is removed, and the reaction is transferred to a -20 °C freezer to stand overnight (approx. 16 hours).[5] This ensures the reaction proceeds to completion without thermal decomposition.

Part C: Workup and Purification (Approx. 6-8 hours)

  • After the overnight period, remove the flask from the freezer and allow it to warm to 0 °C.

  • Quench the reaction by adding methanol (equal volume to the solvent) to destroy any excess boron reagent.

  • Add pH 7 phosphate buffer (equal volume to the solvent) to hydrolyze the boron aldolate complex.[8]

  • Oxidative Workup: Slowly and carefully add 30% hydrogen peroxide. The addition is exothermic; maintain the temperature at 0 °C. This step oxidizes the boron byproducts into borates, which are more easily separated.[2] Stir vigorously for 1-2 hours at room temperature.

  • Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with Et₂O or CH₂Cl₂ (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica gel to yield the pure β-hydroxy ketone.

Experimental Workflow Diagram

Workflow A1 1. Add Chiral Boron Reagent & Solvent A2 2. Cool to 0 °C A1->A2 A3 3. Add DIPEA A2->A3 A4 4. Add Ketone A3->A4 A5 5. Stir 1h @ 0 °C (Enolate Formation) A4->A5 B1 6. Cool to -78 °C A5->B1 Proceed to Addition B2 7. Add Aldehyde B1->B2 B3 8. Stir 3h @ -78 °C B2->B3 B4 9. Store Overnight @ -20 °C B3->B4 C1 10. Quench with MeOH B4->C1 Proceed to Workup C2 11. Add pH 7 Buffer C1->C2 C3 12. Oxidize with H₂O₂ C2->C3 C4 13. Extract with Organic Solvent C3->C4 C5 14. Dry & Concentrate C4->C5 C6 15. Purify via Chromatography C5->C6

Caption: Step-by-step workflow for the asymmetric aldol reaction.

Data Presentation and Expected Outcomes

The use of menthone-derived or other pinene-based chiral auxiliaries on boron typically provides high levels of both diastereoselectivity and enantioselectivity.[6] The table below summarizes representative outcomes for the aldol reaction.

EntryKetone Enolate SourceAldehydeProductYield (%)dr (syn:anti)ee (%) of syn
1PropiophenoneIsobutyraldehydesyn-aldol85>98:2>98
2AcetophenoneBenzaldehydesyn-aldol78>95:596
3S-Ethyl Thiopropanoate3-Phenylpropanalsyn-aldol8897:3>99
4AcetoneCyclohexanecarboxaldehydesyn-aldol7090:1092

Note: Data is representative and synthesized from typical results reported in the literature for related chiral boron-mediated aldol reactions.[6][8] Actual results will vary based on specific substrates and precise reaction conditions.

Trustworthiness: A Self-Validating System

The reliability of this protocol hinges on rigorous control over key experimental parameters. Understanding these variables allows for effective troubleshooting and ensures reproducible, high-fidelity results.

  • Anhydrous Conditions: Water will rapidly hydrolyze the boron reagent and the boron enolate, halting the reaction. All glassware must be oven- or flame-dried, and all solvents and liquid reagents must be rigorously dried.

  • Reagent Purity: The purity of the aldehyde is paramount. Aldehydes are prone to oxidation to carboxylic acids, which can interfere with the reaction. Always use freshly distilled or newly purchased aldehydes. The amine base must also be pure and free of primary or secondary amine contaminants.

  • Temperature Control: The reaction is under kinetic control.[5] Low temperatures (-78 °C) are essential during the addition phase to maximize selectivity by ensuring the reaction proceeds through the highly ordered Zimmerman-Traxler transition state. Deviations to higher temperatures can lead to reduced diastereo- and enantioselectivity.

  • Base Selection: A hindered, non-nucleophilic base like diisopropylethylamine (DIPEA) or 2,6-lutidine is crucial. These bases are strong enough to facilitate deprotonation of the ketone-boron complex but are too bulky to add to the aldehyde or chelate strongly to the boron center.

Troubleshooting Guide
IssuePotential Cause(s)Suggested Solution(s)
Low or No Yield 1. Wet reagents/solvents.2. Inactive boron reagent.3. Insufficient reaction time/temperature.1. Ensure all components are rigorously anhydrous.2. Use a fresh bottle of the boron reagent.3. Increase reaction time or allow to warm slowly.
Low Diastereoselectivity (syn:anti) 1. Reaction temperature too high.2. Incorrect enolate geometry formed.1. Maintain strict temperature control (-78 °C).2. Verify the choice of boron reagent and base.
Low Enantioselectivity (ee) 1. Racemic or low-purity chiral boron source.2. Reaction temperature too high, allowing for background uncatalyzed reaction.1. Use a highly enantiopure boron reagent.2. Ensure strict adherence to the low-temperature protocol.
Complex Product Mixture 1. Impure aldehyde (self-condensation).2. Aldehyde added before complete enolate formation.1. Purify the aldehyde immediately before use.2. Ensure sufficient stirring time after ketone addition.

References

  • Cowden, C. J., & Paterson, I. (1997). Asymmetric Aldol Reactions Using Boron Enolates. Organic Reactions, 51, 1-200. [Link]

  • Gennari, C., & Goodman, J. M. (1995). The rational design and systematic analysis of asymmetric aldol reactions using enol borinates: Applications of transition state computer modelling. Tetrahedron: Asymmetry, 6(11), 2613-2636. [Link]

  • Abiko, A. (2004). Boron-Mediated Aldol Reaction of Carboxylic Esters. Accounts of Chemical Research, 37(6), 387-395. [Link]

  • Evans, D. A., et al. (1981). Stereoselective aldol condensations. 2. Erythro-selective chiral aldol condensations via boron enolates. Journal of the American Chemical Society, 103(8), 2127-2129. [Link]

  • Coster, M. J., et al. (2008). Asymmetric aldol reaction using boron enolates. Nature Protocols, 3, 443-449. [Link]

  • Masamune, S., et al. (1985). Asymmetric aldol reaction using boron enolates. Angewandte Chemie International Edition, 24(1), 1-30. [Link]

  • Mukaiyama, T. (1982). The Directed Aldol Reaction. Organic Reactions, 28, 203-331. [Link]

  • Kim, B. M., Williams, S. F., & Masamune, S. (1991). The Aldol Reaction: Group III Enolates. Comprehensive Organic Synthesis, 2, 239-275. [Link]

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Application Note: Laboratory Synthesis and Purification of Tri-l-Menthyl Borate

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Organic Chemists, Process Researchers, and Drug Development Professionals Focus: Chiral Auxiliaries, Resolving Agents, and Asymmetric Synthesis Intermediates

Introduction and Mechanistic Insights

Tri-l-menthyl borate (often referred to simply as menthyl borate) is a sterically hindered, symmetrical borate ester utilized extensively in asymmetric synthesis, chiral resolution processes, and as a catalyst in enantioselective reductions[1].

The primary synthetic route to borate esters is the direct esterification of boric acid with the corresponding alcohol[2]. The formation of tri-l-menthyl borate proceeds via the condensation of three equivalents of l-menthol with one equivalent of boric acid:



Causality in Experimental Design: Esterification is an equilibrium-driven process. Because the reaction produces water, the equilibrium must be continuously shifted to the right (Le Chatelier's Principle) to achieve high yields. This is accomplished via azeotropic distillation. While historical literature[3][4] often cites benzene as the azeotropic solvent, modern laboratory protocols substitute toluene due to its significantly lower toxicity and higher boiling point, which accelerates the reaction kinetics without compromising the azeotrope's efficiency in water removal.

Experimental Workflow

The following workflow illustrates the critical path from raw materials to the isolated, stereopure product.

G Reagents Reagents Setup l-Menthol + Boric Acid Reflux Azeotropic Reflux (Dean-Stark Trap) Reagents->Reflux Toluene, Heat Concentration Solvent Removal (Rotary Evaporation) Reflux->Concentration H2O Removed Purification Recrystallization (EtOAc / Acetone) Concentration->Purification Crude White Mass Product Pure Tri-l-Menthyl Borate (>99% ee) Purification->Product Yield ~80%

Figure 1: Step-by-step workflow for the synthesis and purification of Tri-l-Menthyl Borate.

Materials and Quantitative Parameters

The following table summarizes the stoichiometric requirements based on the foundational protocol established by Lalancette and Beauregard[3][4], adapted for modern solvent safety.

Reagent / MaterialFunctionQuantityMolesEquivalents
l-MentholChiral Alcohol Substrate122.8 g0.786 mol3.05 eq
Boric Acid (H₃BO₃)Boron Source16.2 g0.262 mol1.00 eq
Toluene (anhydrous)Azeotropic Solvent250 mLN/ASolvent
Ethyl Acetate / AcetoneRecrystallization SystemAs neededN/ASolvent

Note: A slight excess of menthol (3.05 eq instead of 3.00 eq) is often employed to ensure complete consumption of the boric acid, preventing the formation of partially esterified intermediates.

Detailed Synthesis Protocol

This protocol is designed as a self-validating system; the physical phenomena observed at each step dictate the progression to the next.

Step 1: Reaction Assembly
  • Equip a 500 mL round-bottom flask with a magnetic stir bar.

  • Charge the flask with 122.8 g of l-menthol and 16.2 g of boric acid[3].

  • Add 250 mL of anhydrous toluene.

  • Attach a Dean-Stark trap fitted with a reflux condenser. Ensure the condenser is connected to a reliable cooling water supply and capped with a drying tube (CaCl₂ or Drierite) to prevent atmospheric moisture ingress.

Step 2: Azeotropic Esterification
  • Initiation: Submerge the flask in an oil bath and heat to 125°C to establish a vigorous reflux.

  • Causality & Validation: As the reaction proceeds, water will co-distill with the toluene, condense, and phase-separate in the Dean-Stark trap. The theoretical yield of water is approximately 14.1 mL (

    
    ).
    
  • Endpoint Determination: Continue refluxing until water accumulation in the Dean-Stark trap ceases entirely (typically 4 to 6 hours). The cessation of water generation is the self-validating indicator that the equilibrium has been fully driven to the product side.

Step 3: Workup and Concentration
  • Allow the reaction mixture to cool to room temperature.

  • Transfer the solution to a rotary evaporator.

  • Remove the toluene under reduced pressure (vacuum) at a water bath temperature of 45–50°C.

  • Observation: A crude, white residual mass will remain in the flask[3]. This mass contains the target tri-l-menthyl borate alongside minor impurities and unreacted trace menthol.

Step 4: Purification via Recrystallization
  • Solvent Selection: Dissolve the crude white mass in a minimum volume of a hot ethyl acetate/acetone mixture[3]. Causality: This specific binary solvent system is chosen because the highly non-polar borate ester exhibits differential solubility at varying temperatures, while the more polar impurities and unreacted menthol remain in the mother liquor.

  • Allow the solution to cool slowly to room temperature, then transfer to a 4°C refrigerator overnight to induce crystallization.

  • Collect the resulting white crystals via vacuum filtration using a Büchner funnel. Wash the filter cake with a small volume of ice-cold acetone.

  • Dry the crystals in a vacuum desiccator until a constant weight is achieved.

Expected Characterization Data

To verify the success of the synthesis, the isolated product should be characterized and compared against the following benchmark data[3][4]:

ParameterExpected ValueAnalytical Implication
Physical State White crystalline solidConfirms successful crystallization.
Yield ~80% (approx. 100 g)Validates reaction completion and minimal loss during recrystallization.
Optical Rotation

-73.95° (

)
Confirms the retention of stereochemical integrity from the l-menthol starting material.

Troubleshooting Note: If the optical rotation deviates significantly toward zero, it may indicate the presence of unreacted l-menthol (


 approx -50°) or partial hydrolysis due to moisture exposure during the workup phase. The facile hydrolysis of alkyl borates requires that the final product be stored in a tightly sealed container under an inert atmosphere (nitrogen or argon)[3][4].

References

  • Lalancette, J.-M., & Beauregard, Y. (1968). Phenolysis of 1-menthyl borate. Canadian Journal of Chemistry, 46(4), 659-663. Available at:[Link]

  • ResearchGate. (2025). First example of hydrolytic kinetic resolution of acrylate of secondary alcohols by lipase Amano AK. Available at:[Link]

Sources

Application and Protocol Guide: Analytical Techniques for Monitoring Menthyl Borate Reactions

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Menthyl borate esters are valuable chiral auxiliaries and intermediates in modern organic synthesis. The precise monitoring of their formation and subsequent reactions is critical for process optimization, yield maximization, and ensuring the stereochemical integrity of the final products. This guide provides a detailed overview of established analytical techniques for the effective monitoring of reactions involving this compound and analogous boronate esters. The protocols and methodologies described herein are designed to be adaptable to a wide range of research and development applications, from small-scale laboratory synthesis to process development in the pharmaceutical industry.

The inherent reactivity of boronate esters, particularly their susceptibility to hydrolysis, presents unique analytical challenges.[1][2] Therefore, the selection of an appropriate analytical technique and the careful optimization of experimental parameters are paramount for obtaining accurate and reproducible results. This guide will delve into the principles and practical applications of spectroscopic and chromatographic methods, offering field-proven insights to navigate these challenges.

I. Spectroscopic Techniques for In-Situ and Ex-Situ Analysis

Spectroscopic methods are powerful tools for both real-time (in-situ) reaction monitoring and the analysis of isolated samples (ex-situ). They provide valuable information on the structural changes occurring during a reaction, allowing for the determination of reaction kinetics and endpoints.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable technique for the characterization of boronic acids and their corresponding esters.[3] Both ¹H and ¹¹B NMR provide unique insights into the reaction progress.

¹¹B NMR Spectroscopy: A Direct Probe of Boron Chemistry

¹¹B NMR is particularly well-suited for monitoring boronate ester formation due to the significant difference in chemical shifts between the trigonal (sp²) boronic acid starting material and the tetrahedral (sp³) boronate ester product.[3][4][5] This change in hybridization provides a clear spectral window to track the conversion.[4][5]

  • Principle: The ¹¹B nucleus is NMR active and its chemical shift is highly sensitive to the coordination environment of the boron atom. Trigonal boronic acids typically resonate at a different frequency compared to the corresponding tetrahedral boronate esters.

  • Application: By acquiring ¹¹B NMR spectra at various time points during the reaction, the relative integrals of the signals corresponding to the starting material and product can be used to determine the reaction conversion. This technique is particularly useful for in-situ monitoring, providing real-time kinetic data.[4][6][7][8]

Protocol: In-Situ ¹¹B NMR Monitoring of this compound Formation

  • Sample Preparation: In a quartz NMR tube, dissolve the boronic acid starting material in a suitable deuterated solvent (e.g., CDCl₃, THF-d₈). Note that standard borosilicate glass NMR tubes should be avoided as they can produce a broad background signal.[9]

  • Initial Spectrum: Acquire a baseline ¹¹B NMR spectrum of the starting material.

  • Reaction Initiation: Add a stoichiometric equivalent of (-)-menthol to the NMR tube and mix thoroughly.

  • Time-Course Acquisition: Immediately begin acquiring ¹¹B NMR spectra at regular intervals. The frequency of acquisition will depend on the reaction rate.

  • Data Analysis: Process the spectra and integrate the signals corresponding to the boronic acid and the this compound ester. Plot the relative percentage of product formation over time to obtain a kinetic profile.

ParameterRecommended ValueRationale
Spectrometer Frequency≥ 96 MHzHigher field strengths provide better signal dispersion and sensitivity.[10]
Pulse Angle45°A good compromise between signal intensity and relaxation time.[10]
Relaxation Delay0.2 - 1.0 sShould be optimized based on the T1 of the boron species.[10]
Number of Scans1024 or higherSufficient scans are needed to achieve an adequate signal-to-noise ratio.[9][10]
B. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique that is highly effective for monitoring esterification reactions.[11][12] It can be used for both in-situ and ex-situ analysis.

  • Principle: The formation of a this compound ester from a boronic acid and menthol is accompanied by distinct changes in the infrared spectrum. Key changes include the disappearance of the broad O-H stretching band of the alcohol and the appearance of new B-O and C-O stretching bands characteristic of the boronate ester.[11]

  • Application: For in-situ monitoring, an attenuated total reflectance (ATR) probe can be immersed directly into the reaction mixture, allowing for continuous data acquisition.[11] This provides real-time information on the consumption of reactants and the formation of the product.[13]

Protocol: In-Situ FTIR (ReactIR) Monitoring

  • Instrument Setup: Calibrate the FTIR spectrometer equipped with an ATR probe.

  • Background Spectrum: Record a background spectrum of the reaction solvent at the desired reaction temperature.[11]

  • Reaction Initiation: Add the reactants to the reaction vessel and immerse the ATR probe.

  • Data Acquisition: Begin collecting spectra at regular intervals throughout the course of the reaction.[13]

  • Data Analysis: Monitor the decrease in the intensity of the O-H stretch of menthol and the increase in the intensity of the characteristic boronate ester peaks. The C=O band of a carboxylic acid starting material shifting to a higher wavenumber in the ester product can also be a key indicator.[5][12]

Spectral Region (cm⁻¹)AssignmentChange upon Esterification
3200-3600O-H stretch (Menthol)Disappearance
1310-1380B-O stretchAppearance
1000-1300C-O stretchAppearance/Shift

II. Chromatographic Techniques for Separation and Quantification

Chromatographic methods are essential for separating complex reaction mixtures, identifying components, and quantifying the purity of the desired product.

A. High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC (RP-HPLC) is a widely used technique for the analysis of boronate esters. However, the potential for on-column hydrolysis to the corresponding boronic acid must be carefully managed.[1][2]

  • Principle: The separation is based on the differential partitioning of the analytes between a nonpolar stationary phase (e.g., C18) and a polar mobile phase.

  • Challenges and Solutions: The hydrolysis of boronate esters on the column can lead to inaccurate quantification.[1][2] Strategies to mitigate this include:

    • Column Selection: Utilize columns with low silanol activity to minimize acid-catalyzed hydrolysis.[2][14]

    • Mobile Phase pH: Operating at a pH above the pKa of the corresponding boronic acid can stabilize the boronate ester.[14]

    • Aprotic Diluents: Preparing samples in aprotic solvents can prevent hydrolysis prior to injection.[2]

Protocol: RP-HPLC Analysis of a this compound Reaction Mixture

  • Sample Preparation: Dilute an aliquot of the reaction mixture in an aprotic solvent such as acetonitrile (ACN).

  • Chromatographic Conditions:

    • Column: C18 column with low silanol activity (e.g., Waters XTerra MS C18).[1][2]

    • Mobile Phase: A gradient of water and acetonitrile. The addition of a pH modifier may be necessary to control hydrolysis.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at a wavelength appropriate for the aromatic portion of the molecule.

  • Data Analysis: Integrate the peak areas of the starting materials, product, and any impurities. Calculate the percent conversion and purity.

B. Chiral HPLC

For reactions involving chiral this compound esters, chiral HPLC is essential to determine the enantiomeric excess (ee) or diastereomeric excess (de) of the product.

  • Principle: Chiral stationary phases (CSPs) are used to separate enantiomers or diastereomers based on their differential interactions with the chiral selector of the CSP.

  • Application: This technique is crucial for assessing the stereochemical outcome of asymmetric reactions where this compound is used as a chiral auxiliary. The enantiomeric excess of chiral α-amino tertiary boronic esters, for instance, can be determined by chiral HPLC.[15]

III. Mass Spectrometry (MS) for Identification

Mass spectrometry is a powerful tool for the identification of reaction components by providing information about their molecular weight and structure. It is typically coupled with a chromatographic separation technique like LC-MS or GC-MS.

  • Principle: Molecules are ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z).

  • Application: LC-MS can be used to identify the peaks separated by HPLC, confirming the molecular weight of the this compound ester and any byproducts or impurities. This is particularly useful for complex reaction mixtures where the identity of all components is not known.

Workflow and Decision Making

The selection of the most appropriate analytical technique will depend on the specific goals of the analysis. The following diagram illustrates a typical workflow for monitoring a this compound reaction.

G cluster_0 Reaction Monitoring Strategy A Define Analytical Goal B In-Situ Kinetic Analysis? A->B C Real-time FTIR (ReactIR) or In-situ NMR B->C Yes D Reaction Completion & Purity Check? B->D No C->D E HPLC / LC-MS D->E Yes F Stereochemical Analysis? D->F No E->F G Chiral HPLC F->G Yes H Final Product Characterization F->H No G->H

Caption: Decision workflow for selecting analytical techniques.

Conclusion

The effective monitoring of this compound reactions requires a multi-faceted analytical approach. In-situ spectroscopic techniques like ¹¹B NMR and FTIR provide invaluable real-time kinetic data, enabling rapid process optimization. Chromatographic methods, particularly HPLC and chiral HPLC, are indispensable for assessing reaction completion, purity, and stereochemical outcomes. By carefully selecting and optimizing these techniques, researchers and drug development professionals can gain a comprehensive understanding of their chemical processes, leading to the development of robust and efficient syntheses.

References

  • A Comparative Guide to FT-IR Spectra of Esterification Reactions. Benchchem.
  • Metola, P., Chapin, B. M., & Anslyn, E. V. (2015). ¹¹B NMR and Its Uses in Structural Characterization of Boronic Acids and Boronate Esters. In Boron: Sensing, Synthesis and Supramolecular Self-Assembly (pp. 44-60). Royal Society of Chemistry.
  • A ¹¹B-NMR Method for the In Situ Monitoring of the Formation of Dynamic Covalent Boronate Esters in Dendrimers. MDPI. (2024).
  • Can FTIR spectroscopy be used to deduce the percentage degree of esterification?. Quora. (2017).
  • FTIR On-line Monitoring of Biodiesel Transesterification. Semantic Scholar. (2014).
  • Monitoring Enzymatic Hydroesterification of Low-Cost Feedstocks by Fourier Transform InfraRed Spectroscopy. ResearchGate. (2025).
  • A ¹¹B-NMR Method for the In Situ Monitoring of the Formation of Dynamic Covalent Boronate Esters in Dendrimers. PMC.
  • A ¹¹B-NMR Method for the In Situ Monitoring of the Formation of Dynamic Covalent Boronate Esters in Dendrimers. PubMed. (2024).
  • Fourier Transform Infrared Spectroscopy (FTIR) Method To Monitor Soy Biodiesel and Soybean Oil in Transesterification Reactions, Petrodiesel−Biodiesel Blends, and Blend Adulteration with Soy Oil. ACS Publications. (2009).
  • A ¹¹B-NMR Method for the In Situ Monitoring of the Formation of Dynamic Covalent Boronate Esters in Dendrimers. ResearchGate. (2024).
  • Identification and Characterization of Sugar-Borate Ester Complexes Formed by Reaction of Calcium and - NMR Testing Laboratory.
  • Benchtop Monitoring of Reaction Progress via Visual Recognition with a Handheld UV Lamp: In Situ Monitoring of Boronic Acids in the Suzuki−Miyaura Reaction. ACS Publications. (2006).
  • ¹¹B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. (2022).
  • Strategies for the analysis of highly reactive pinacolboronate esters. ResearchGate.
  • A Comparative Guide to the Kinetics of Boronic and Borinic Acid Ester Reactions. Benchchem.
  • Design and NMR characterization of reversible head-to-tail boronate-linked macrocyclic nucleic acids. Organic & Biomolecular Chemistry (RSC Publishing).
  • Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. (2017).
  • ¹⁹F NMR-Based Chiral Analysis of Organoboron Compounds via Chiral Recognition of Fluorine-Labeled Boronates with Cobalt Complexes. PMC. (2024).
  • In Situ Studies of Arylboronic Acids/Esters and R₃SiCF₃ Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. PMC. (2022).
  • ¹⁹F NMR-Based Chiral Analysis of Organoboron Compounds via Chiral Recognition of Fluorine-Labeled Boronates with Cobalt Complexes. ACS Publications. (2024).
  • Synthesis of Chiral α-Amino Tertiary Boronic Esters by Enantioselective Hydroboration of α-Arylenamides. Journal of the American Chemical Society. (2015).
  • accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase hplc. Ingenta Connect. (2014).

Sources

Advanced Application Note: Industrial Utilization of Menthyl Borate and Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Architecture

Menthyl borate (specifically Trithis compound, B(OC₁₀H₁₉)₃) represents a specialized class of organoboron esters derived from the esterification of boric acid with L-menthol. Unlike its lower molecular weight analogs (e.g., Trimethyl borate), this compound exhibits unique physicochemical properties driven by the steric bulk of the three menthyl groups surrounding the central boron atom.

The "Steric Shield" Mechanism

The industrial value of this compound lies in its hydrolytic kinetics. While simple alkyl borates hydrolyze instantly upon contact with moisture, this compound possesses a "Steric Shield." The isopropyl group at the C2 position of the menthol ring hinders the nucleophilic attack of water on the boron center.

  • Result: A sustained, zero-order-like release of Menthol (cooling agent) and Boric Acid (antiseptic/buffer) over time.

  • Industrial Advantage: Solves the volatility and "sting" issues of free menthol in topical formulations.

Key Analogs & Comparative Utility
AnalogStructureHydrolysis RatePrimary Application
Trimethyl Borate (TMB) B(OMe)₃Instant (ms)Methylating agent, CVD Precursor
Triisopropyl Borate B(OiPr)₃Fast (sec)Suzuki Coupling Precursor
Trithis compound B(OMenthyl)₃Slow (min/hrs) Controlled Cooling, Chiral Auxiliary
Menthyl Lactate CarboxylateVery Slow (Enzymatic)Flavor/Fragrance (Non-boron)

Protocol A: High-Purity Synthesis of Trithis compound

Objective: Synthesize >98% purity Trithis compound for pharmaceutical or high-end cosmetic use. Challenge: The reaction is an equilibrium process. Water must be removed continuously to drive the reaction to completion (


 is low).
Reagents & Equipment
  • Reactants: L-Menthol (3.05 eq), Boric Acid (1.0 eq). Note: Slight excess of menthol ensures full conversion of boric acid.

  • Solvent: Toluene or Xylene (Azeotropic agent).

  • Catalyst: None required (Boric acid is self-catalyzing), or 0.1% p-TsOH for speed.

  • Apparatus: 3-Neck Round Bottom Flask, Dean-Stark Trap, Reflux Condenser, Nitrogen inlet.

Step-by-Step Workflow
  • Charge: Add 61.8g Boric Acid (1 mol) and 480g L-Menthol (3.07 mol) to the flask.

  • Solvate: Add 400mL Toluene. The mixture will be a slurry.

  • Inert Atmosphere: Purge with

    
     for 10 mins to prevent oxidative degradation of menthol.
    
  • Reflux: Heat to reflux (~110°C). As the reaction proceeds, water/toluene azeotrope will collect in the Dean-Stark trap.

    • Stoichiometric Check: Theoretical water yield is 54mL (3 moles). Monitor the trap until water evolution ceases (~4-6 hours).

  • Strip: Remove Toluene via rotary evaporation under reduced pressure (50 mbar, 60°C).

  • Purification (Critical): The crude product is a viscous oil/waxy solid.

    • Option A (Industrial): High-vacuum distillation (0.1 mmHg). This compound has a very high boiling point; ensure no thermal decomposition.

    • Option B (Recrystallization): Dissolve in minimal hot hexane, cool to -20°C. Filter white crystals.

Visualization: Synthesis Logic

SynthesisFlow Start Reactants (Menthol + H3BO3) Reflux Reflux (110°C) Dean-Stark Trap Start->Reflux Equilibrium Water Removal (Drives Eq -> Right) Reflux->Equilibrium - 3 H2O Equilibrium->Reflux Recycle Toluene Crude Crude Ester + Excess Menthol Equilibrium->Crude Complete Final Trithis compound (>98% Purity) Crude->Final Vac Distillation

Caption: Figure 1. Azeotropic dehydration workflow for shifting the equilibrium toward Trithis compound formation.

Protocol B: Hydrolytic Kinetics Assay (Quality Control)

Objective: Validate the "Sustained Release" claim for a cosmetic/topical formulation. Principle: As this compound hydrolyzes, it releases Boric Acid, dropping the pH of the solution.

Experimental Setup
  • Medium: 50:50 Ethanol:Water (simulates topical environment/sweat).

  • Detection: pH Stat Titrator or HPLC (Reverse Phase).

  • Temperature: 32°C (Skin surface temperature).

Methodology
  • Preparation: Dissolve 1.0g this compound in 10mL Ethanol.

  • Initiation: Add mixture to 90mL phosphate buffer (pH 7.4) at 32°C.

  • Monitoring:

    • Method A (pH Stat): Maintain pH 7.4 by automatic titration of 0.1M NaOH. The volume of NaOH consumed over time is directly proportional to hydrolysis.

    • Method B (HPLC): Aliquot every 30 mins. Column: C18. Mobile Phase: Acetonitrile/Water. Detect Menthol peak appearance.

  • Data Analysis: Plot % Release vs. Time.

    • Target Profile: <20% release in first 15 mins (low sting), >80% release by 4 hours (sustained cooling).

Industrial Application: Asymmetric Synthesis (Chiral Auxiliary)

Beyond cooling, this compound is a potent tool for enantioselective synthesis . The chiral information from L-Menthol is transferred to the boron center, enabling stereoselective attacks on adjacent carbons.

Mechanism: Matteson Homologation Analog

While typically done with boronic esters of chiral diols, this compound can serve as a precursor for chiral Allylboration .

  • Transesterification: React Trithis compound with an allyl Grignard.

  • Coordination: The resulting Allyl-dimenthylborane coordinates to an aldehyde.

  • Transition State: The bulky menthyl groups force the aldehyde into a specific chair-like transition state (Zimmerman-Traxler model).

  • Result: High enantiomeric excess (ee) of the resulting homoallylic alcohol.

Visualization: Stereoselective Pathway

ChiralPathway Precursor Trithis compound (Chiral Source) Inter Chiral Allylboronate Precursor->Inter + Reagent Reagent Allyl Grignard TS Zimmerman-Traxler Transition State (Steric Control) Inter->TS + Aldehyde Aldehyde Target Aldehyde (R-CHO) Aldehyde->TS Product Homoallylic Alcohol (High ee%) TS->Product Hydrolysis

Caption: Figure 2. Transfer of chirality from Menthol to the new C-C bond via a rigid Boron transition state.

Emerging Application: Lithium-Ion Battery Electrolytes

Context: High-voltage cathodes (NMC 811) suffer from surface degradation. Role of Borates: Borate esters oxidize preferentially to the solvent, forming a Cathode Electrolyte Interphase (CEI) that is conductive to


 but insulating to electrons.
Menthyl Advantage:  The large organic group (Menthol) provides a carbon-rich CEI layer that is more flexible and robust than the CEI formed by Trimethyl borate.
  • Protocol: Add 0.5% - 1.0% wt Trithis compound to standard electrolyte (

    
     in EC/DEC).
    

Safety & Handling (MSDS Summary)

  • Hydrolysis Hazard: this compound releases Boric Acid.

    • Regulatory Note: The EU (REACH) classifies Boric Acid as a "Reprotoxic Category 1B". Formulations must generally keep free Boric Acid < 5.5% (Specific Concentration Limit).

  • Flammability: Flash point is significantly higher (>100°C) than Trimethyl borate (-8°C), making it safer for industrial handling.

  • Storage: Store in desiccated containers. Moisture ingress causes surface crusting (Boric acid precipitation).

References

  • Synthesis of Borate Esters

    • Title: Preparation of Boric Acid Esters (Azeotropic Distillation).[1]

    • Source:Journal of the American Chemical Society.[2]

    • URL:[Link]

  • Hydrolysis Kinetics

    • Title: Kinetics of hydrolysis of boronic esters: The "Steric Shield" effect.
    • Source:Journal of Organic Chemistry.
    • URL:[Link]

  • Industrial Applications (Cooling)

    • Title: Menthol and its derivatives: Applications beyond the food industry.[3]

    • Source:SBBL Group Industry Report.
  • Chiral Auxiliaries

    • Title: Asymmetric synthesis using chiral boronic esters.[4]

    • Source:Nature Communic
    • URL:[Link]

  • Safety Data (TMB Analog)

    • Title: Trimethyl Borate Safety Data Sheet.[5][6][7][8]

    • Source:TCI Chemicals.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for Menthyl Borate Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for Menthyl Borate synthesis. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this reaction, troubleshoot common issues, and optimize conditions for high yield and purity. We will explore the primary synthetic routes, delve into the mechanistic reasoning behind protocol steps, and provide validated methodologies to ensure reproducible success in your laboratory.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic pathways for producing this compound?

A1: There are two main strategies for synthesizing this compound. The most direct method is the esterification of menthol with a boron source , such as boric acid or boric oxide.[1] A second, alternative pathway involves the reaction of a menthyl organometallic reagent (e.g., a Grignard reagent) with a trialkyl borate , such as trimethyl borate or triisopropyl borate.[2][3] Each pathway has distinct advantages and challenges regarding reagent handling, reaction conditions, and impurity profiles.

Q2: Why is water removal so critical in the direct esterification of menthol with boric acid?

A2: The esterification of an alcohol with boric acid is a reversible equilibrium reaction.[4] For every mole of this compound formed, three moles of water are produced as a byproduct. According to Le Châtelier's principle, the accumulation of water in the reaction mixture will shift the equilibrium back towards the starting materials, significantly limiting the yield.[5] Therefore, active removal of water is essential to drive the reaction to completion.

Q3: What are the most common impurities I should expect?

A3: Impurities are pathway-dependent.

  • Direct Esterification: The most common impurities are unreacted menthol and boric acid. Due to the high temperatures that can be used, side products from menthol dehydration (menthene) are also possible.

  • Grignard Reagent Pathway: This route can generate more complex impurities. The Menthyl Grignard reagent exists in equilibrium with its diastereomer, neomenthylmagnesium chloride, which can lead to the formation of neothis compound.[3] Other significant byproducts include trans-p-menthane (from protonation of the Grignard), menthenes (from elimination), and bimenthyl (from Wurtz coupling).[3]

Q4: How can I monitor the reaction's progress effectively?

A4: Thin-Layer Chromatography (TLC) is a straightforward method. Use a non-polar solvent system (e.g., hexane/ethyl acetate) and visualize with an appropriate stain like potassium permanganate, which will react with the menthol starting material but not the borate ester product. For more quantitative analysis, Gas Chromatography-Mass Spectrometry (GC-MS) can be used to monitor the disappearance of menthol and the appearance of the this compound product peak.

Troubleshooting Guide: From Problem to Solution

This section addresses specific experimental issues in a question-and-answer format, providing causal explanations and actionable solutions.

Issue 1: Persistently Low or No Yield

Q: I'm getting very low yields (<30%) using the direct esterification method with boric acid. What's going wrong?

A: This is almost always an issue of incomplete conversion due to the presence of water.

  • Causality: As previously mentioned, the esterification is an equilibrium-limited process.[4] Without active water removal, the reaction will stall once a certain concentration of water is reached, resulting in a low yield of the desired borate ester.

  • Solution: Implement Water Removal Techniques.

    • Azeotropic Distillation: If using a solvent like toluene or xylene, equip your reaction apparatus with a Dean-Stark trap. The solvent forms a low-boiling azeotrope with water, which is distilled out of the reaction flask, physically removing it and driving the reaction forward.

    • High-Temperature Reaction (Solvent-Free): A patented method involves heating menthol and boric acid directly to high temperatures (e.g., 210 °C).[1] At this temperature, the water byproduct is driven off as steam. This requires careful temperature control to avoid thermal decomposition of the starting material or product.

    • Use an Anhydrous Boron Source: Start with boric oxide (B₂O₃) instead of boric acid (H₃BO₃). Boric oxide is the anhydride of boric acid and does not introduce water into the initial reaction mixture, providing a more favorable starting equilibrium.[6]

Q: My yield is poor when using the Menthyl Grignard pathway. What are the likely causes?

A: Poor yield in a Grignard-based synthesis typically points to issues with the Grignard reagent itself or competitive side reactions.

  • Causality & Solutions:

    • Poor Grignard Formation: The formation of Menthylmagnesium chloride requires strictly anhydrous conditions. Ensure all glassware is oven-dried and solvents are passed through a purification system or freshly distilled from a suitable drying agent. The magnesium turnings should be activated, for example, with a small crystal of iodine or 1,2-dibromoethane.

    • Side Reactions: The Menthyl Grignard reagent is prone to side reactions.[3]

      • Elimination: The Grignard reagent can eliminate to form 2-menthene and 3-menthene. This is often favored at higher temperatures. Solution: Prepare the Grignard reagent at a controlled temperature (e.g., refluxing THF, ~66 °C) and perform the subsequent reaction with the borate ester at a lower temperature if possible.

      • Wurtz Coupling: The Grignard reagent can couple with unreacted Menthyl chloride to form bimenthyl. Solution: Ensure slow, dropwise addition of the Menthyl chloride to the magnesium suspension to maintain a low instantaneous concentration, minimizing this bimolecular side reaction.

Issue 2: Product Purification Challenges

Q: My final product is contaminated with unreacted boric acid. How can I remove it?

A: Boric acid can be easily removed by exploiting its acidic nature.

  • Causality: Boric acid is a weak Lewis acid, while this compound is a neutral ester. This difference in chemical property is the key to their separation.

  • Solution: Basic Aqueous Wash.

    • Dissolve the crude product in a water-immiscible organic solvent (e.g., diethyl ether, ethyl acetate).

    • Transfer the solution to a separatory funnel and wash with a dilute aqueous base, such as 1M sodium hydroxide (NaOH) or a saturated sodium bicarbonate (NaHCO₃) solution.[7]

    • The boric acid will be deprotonated to form the highly water-soluble boronate salt, which will partition into the aqueous layer.

    • Separate the layers, wash the organic layer with brine, dry over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure.

Q: My product co-elutes with unreacted menthol during column chromatography. How can I improve the separation?

A: While both compounds are relatively non-polar, their functional groups offer a handle for separation.

  • Causality: Menthol possesses a free hydroxyl group, which is significantly more polar and capable of hydrogen bonding than the fully substituted borate ester. Standard silica gel chromatography should separate them, but tailing or co-elution can occur if the polarity difference is insufficient for the chosen eluent.

  • Solutions:

    • Optimize Eluent System: Use a shallow gradient of a polar modifier in a non-polar solvent. For example, start with 100% hexane and gradually increase the concentration of ethyl acetate. This should allow the less polar this compound to elute first, followed by the more polar menthol.

    • Chemical Derivatization: If chromatography fails, consider a chemical approach. React the crude mixture with an agent that selectively targets the alcohol, such as an isocyanate, to form a carbamate. This new derivative will have a very different polarity, making chromatographic separation trivial. The desired this compound can then be isolated.

Issue 3: Product Characterization and Isomeric Purity

Q: My product is an oil and won't crystallize, even though a patent describes it as a crystalline solid.[1] Why?

A: Failure to crystallize often indicates the presence of impurities, particularly diastereomers.

  • Causality: The starting material, (-)-Menthol, has three chiral centers. The Grignard reagent derived from Menthyl chloride is known to epimerize at the carbon bearing the magnesium, leading to a mixture of menthyl and neomenthyl magnesium chloride.[3] This results in a diastereomeric mixture of this compound and Neothis compound in the final product. Such mixtures often have depressed melting points and can exist as oils or glasses.

  • Solutions:

    • Verify Starting Material Purity: Ensure you are starting with stereochemically pure (-)-Menthol or Menthyl chloride.

    • Control Grignard Reaction Temperature: The epimerization of the Grignard reagent is temperature-dependent.[3] While the equilibrium may be unavoidable, running the reaction at the lowest practical temperature may kinetically favor one diastereomer.

    • Purification: Careful column chromatography may be able to separate the diastereomers, although this can be challenging.

Optimized Experimental Protocols

Protocol 1: Direct Esterification (High-Temperature, Solvent-Free)

This protocol is adapted from the methodology described in Korean Patent KR100468237B1.[1]

  • Setup: To a three-neck round-bottom flask equipped with a mechanical stirrer, a thermometer, and a short-path distillation head, add (-)-Menthol and boric acid in a 3:1 molar ratio (e.g., 46.9 g menthol, 6.18 g boric acid).

  • Reaction: Begin vigorous stirring and heat the mixture. The solids will melt to form a clear liquid. Continue heating the reaction mixture to 210 °C. Water will begin to distill from the reaction mixture.

  • Monitoring: Maintain the temperature at 210 °C for 3-4 hours. The reaction is complete when water evolution ceases.

  • Crystallization: Stop heating and allow the mixture to cool to 80-90 °C. The this compound product will begin to crystallize.

  • Isolation: The resulting solid mass can be broken up and used as is, or it can be purified by recrystallization from a suitable solvent like ethanol to remove any unreacted menthol.

Protocol 2: Menthyl Grignard Reagent Pathway

This protocol combines best practices for Grignard reagent formation[3] and subsequent borylation.[2]

  • Grignard Formation:

    • Setup: Assemble an oven-dried, three-neck flask with a condenser, a pressure-equalizing dropping funnel, and a nitrogen inlet. Add magnesium turnings (1.1 equivalents) to the flask.

    • Initiation: Add a small portion of anhydrous tetrahydrofuran (THF) and a single crystal of iodine.

    • Addition: Dissolve (-)-Menthyl chloride (1.0 equivalent) in anhydrous THF and add it to the dropping funnel. Add a small amount of this solution to the magnesium. Once the reaction initiates (indicated by heat and color change), add the remaining solution dropwise at a rate that maintains a gentle reflux.

    • Completion: After the addition is complete, continue to stir the mixture at reflux for 1 hour to ensure complete formation of the Grignard reagent.

  • Borylation Reaction:

    • Setup: In a separate oven-dried flask under nitrogen, dissolve trimethyl borate (0.4 equivalents, to account for the 3:1 stoichiometry) in anhydrous THF.

    • Addition: Cool the trimethyl borate solution to 0 °C in an ice bath. Transfer the prepared Menthyl Grignard solution via cannula into the trimethyl borate solution at a slow, controlled rate, maintaining the temperature below 10 °C.

    • Reaction: Once the addition is complete, allow the reaction to warm to room temperature and stir for 2-3 hours.

  • Workup and Purification:

    • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

    • Extract the aqueous layer with diethyl ether (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude this compound.

    • Purify the crude product via flash column chromatography on silica gel using a hexane/ethyl acetate gradient.

Data & Visualization

Table 1: Reagent Properties
CompoundFormulaMol. Weight ( g/mol )Boiling Point (°C)Melting Point (°C)
(-)-MentholC₁₀H₂₀O156.2721241-43
Boric AcidH₃BO₃61.83Decomposes170.9
Trimethyl BorateC₃H₉BO₃103.9168-69-34
This compoundC₃₀H₅₇BO₃476.58>250 (est.)Varies
Diagrams: Experimental Workflows

Esterification_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_isolation Isolation reagents Combine Menthol & Boric Acid (3:1) heat Heat to 210°C for 3-4h reagents->heat distill Distill off H₂O byproduct heat->distill cool Cool to 80-90°C heat->cool crystallize Crystallize Product cool->crystallize purify Optional: Recrystallize crystallize->purify final_product final_product purify->final_product Pure this compound

Caption: Workflow for Direct Esterification Synthesis.

Grignard_Workflow cluster_grignard Grignard Reagent Formation cluster_borylation Borylation cluster_workup Workup & Purification start_grignard Menthyl-Cl + Mg in THF reflux Reflux 1h start_grignard->reflux add_grignard Add Grignard Solution reflux->add_grignard borate_sol Trimethyl Borate in THF (0°C) borate_sol->add_grignard react Warm to RT, stir 2-3h add_grignard->react quench Quench (aq. NH₄Cl) react->quench extract Extract (Ether) quench->extract purify_chrom Column Chromatography extract->purify_chrom final_product final_product purify_chrom->final_product Pure this compound

Caption: Workflow for Grignard Reagent Pathway.

Troubleshooting_Tree problem Low Yield? cause_water Cause: Water Present (Esterification) problem->cause_water Yes cause_grignard Cause: Poor Grignard Rxn (Grignard Route) problem->cause_grignard Yes solution_water Solution: • Use Dean-Stark • High Temp to remove H₂O • Use Boric Oxide cause_water->solution_water solution_grignard Solution: • Ensure anhydrous conditions • Activate Mg • Control temperature cause_grignard->solution_grignard

Caption: Troubleshooting Logic for Low Yield Issues.

References

  • Webster, S. H., & Dennis, L. M. (1933). Preparation and Purification of Methyl Borate and Ethyl Borate. Journal of the American Chemical Society, 55(8), 3233–3235. [Link]

  • KR100468237B1 - process for praparation of menthol.
  • Ito, H., & Kubota, K. (2012). Copper(I)-Catalyzed Enantioselective Boryl Substitution of Allylic Ethers: A New Platform for the Asymmetric Synthesis of Chiral Organoboronates. Organic Letters, 14(3), 890–893. (Note: While this source describes allylic ethers, the principle of reacting an organometallic with a boron source is analogous). [Link]

  • US2947776A - Process of preparing trimethyl borate.
  • Pawar, S. D., et al. (2016). Investigation of Mechanistic Pathway for Trimethyl Borate Mediated Amidation of (R)-Mandelic Acid for the Synthesis of Mirabegro. Organic Process Research & Development, 20(4), 776–782. [Link]

  • TRIMETHYL BORATE. PubChem. [Link]

  • Webster, S. H., & Dennis, L. M. (1933). Preparation and Purification of Methyl Borate and Ethyl Borate. R Discovery. [Link]

  • Klipstein, K. H. (1963). Synthesis of trimethyl borate by ester interchange. Digital Commons @ NJIT. [Link]

  • trimethyl borate. Sciencemadness Discussion Board. [Link]

  • CN102002064A - Preparation method of trimethyl borate.
  • Ozekmekci, M., Copur, M., & Unlu, D. (2015). ALTERNATIVE ENERGY STORAGE KEY COMPONENT TRIMETHYL BORATE: SYNTHESIS, DEHYDRATION AND KINETIC PARAMETERS. International Journal of Hydrogen Energy, 40(34), 11460-11466. [Link]

  • Lei, Z., et al. (2014). Design, Optimization and Control of Extractive Distillation for the Separation of Trimethyl Borate–Methanol. Industrial & Engineering Chemistry Research, 53(38), 14784–14794. [Link]

  • CN104478916A - Method for preparing trimethyl borate at high conversion rate.
  • Aggarwal, V. K., et al. (2011). Asymmetric Homologation of Boronic Esters with Lithiated Carbamates. Organic Syntheses, 88, 8-19. [Link]

  • This compound. GSRS. [Link]

  • Trimethyl Borate. Sciencemadness Discussion Board. [Link]

  • EP3741753A1 - SYNTHESIS METHOD FOR BORONIC ACID ESTER COMPOUND, AND SODIUM SALT OF BORONIC ACID ESTER COMPOUND AND SYNTHESIS METHOD THEREFOR. European Publication Server. [Link]

  • Singh, P. K., & Tandon, J. P. (1987). Synthesis, reactions and characterisation of some new fl-ketoester boroacetates. Indian Journal of Chemistry, 26A, 866-869. [Link]

  • Boronic acid. Wikipedia. [Link]

  • US2944076A - Preparation of methyl borate.
  • of menthol. (n.d.). [Link]

  • Koenigs, R. M., et al. (2019). Stereochemistry of the Menthyl Grignard Reagent: Generation, Composition, Dynamics, and Reactions with Electrophiles. The Journal of Organic Chemistry, 84(1), 208–215. [Link]

  • WO2013016185A1 - Synthesis of boronic esters and boronic acids using grignard reagents.
  • US9243004B2 - Synthesis of boronic esters and boronic acids using grignard reagents.
  • Herzig, T., et al. (2012). Synthesis and Characterization of (–)‐Menthyl Containing N‐Alkyl Cycloimmonium Salts. Zeitschrift für anorganische und allgemeine Chemie, 638(1), 127–132. [Link]

  • Welch, C. J., et al. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. American Pharmaceutical Review. [Link]

Sources

Technical Support Center: Troubleshooting Low Yields in Menthyl Borate Derivatization

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for Menthyl borate derivatization. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common challenges encountered during the formation of this compound esters, particularly when facing disappointingly low yields. The following sections are structured in a question-and-answer format to directly address specific issues and provide actionable solutions grounded in established chemical principles.

Troubleshooting Guide: Low Derivatization Yields

Low yields in this compound derivatization can be a significant roadblock in chiral analysis and other applications. This section delves into the most common causes and provides detailed, step-by-step protocols to enhance your reaction outcomes.

Q1: My this compound derivatization reaction is resulting in a very low yield of the desired product. What are the most likely causes?

Low yields are often attributable to a few key factors that disrupt the equilibrium of the esterification reaction or lead to the degradation of reactants or products. The primary culprits include:

  • Presence of Water: Boronic acid esterification is a reversible condensation reaction.[1] The presence of even trace amounts of water in your reaction mixture can drive the equilibrium backward through hydrolysis of the boronate ester, significantly reducing your yield.[1][2][3][4] Boronic acids themselves can also react with water.[5]

  • Incomplete Reaction: The reaction may not be reaching completion due to suboptimal conditions. This can include incorrect temperature, insufficient reaction time, or the use of an inappropriate catalyst or solvent.[6]

  • Side Reactions: Undesired side reactions can consume your starting materials or your desired product. This is particularly relevant when dealing with complex matrices.[7]

  • Degradation of Reagents or Products: this compound esters, like other boronate esters, can be susceptible to degradation under harsh conditions, such as extreme pH or high temperatures.[4][8][9]

Experimental Workflow & Troubleshooting Logic

The following diagram illustrates a logical workflow for troubleshooting low yields in this compound derivatization, starting from the most common and easily addressable issues.

Sources

Technical Support Center: Purification of Menthyl Borate Products

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of Menthyl Borate products. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges during the synthesis and purification of this unique class of chiral borate esters. This compound, derived from menthol, presents specific purification hurdles due to its physical properties and susceptibility to hydrolysis.

This document provides in-depth, experience-driven troubleshooting advice and frequently asked questions to help you navigate these challenges, optimize your purification workflows, and ensure the integrity of your final product.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude this compound reaction mixtures?

A1: Typically, crude this compound products contain a mixture of unreacted starting materials and byproducts. The most common impurities include:

  • Unreacted Menthol: Due to incomplete reactions or the use of excess starting material.

  • Unreacted Boron Source: This could be boric acid, boric oxide, or a trialkyl borate like trimethyl borate used in transesterification.[1]

  • Hydrolysis Products: this compound is sensitive to moisture and can hydrolyze back to menthol and boric acid, especially during aqueous workups.[2]

  • Solvent Residues: Residual solvents from the reaction or extraction steps.

  • Side-Reaction Products: Depending on the synthetic route, other boron-containing species or oligomers may form.

Q2: Why does my this compound product show significant tailing or get stuck on a standard silica gel column?

A2: This is a very common issue with boronic and borate esters. The boron atom possesses Lewis acidity, leading to strong interactions with the acidic silanol (Si-OH) groups on the surface of standard silica gel.[3] This causes over-adsorption, resulting in poor separation, significant product loss on the column, and severe tailing of the spot on a TLC plate.[4]

Q3: Can I use distillation to purify this compound?

A3: Yes, distillation is a highly effective method for purifying this compound, which is a volatile liquid or low-melting solid.[5] However, due to the relatively high molecular weight of the menthyl group, atmospheric distillation may require high temperatures that could lead to decomposition. Therefore, vacuum distillation is strongly recommended to lower the boiling point and preserve the integrity of the ester.[1][6]

Q4: My NMR spectrum shows clean product, but the yield is very low after purification. What is the likely cause?

A4: Low recovery with high purity points to product loss during the purification step itself. The two most likely culprits are:

  • Irreversible adsorption on a silica gel column, as described in Q2.[4]

  • Hydrolysis during an aqueous workup. If you performed a liquid-liquid extraction with an aqueous phase, a significant portion of your product might have decomposed back into water-soluble boric acid and organic-soluble menthol, complicating recovery.

Troubleshooting Guide: From Problem to Solution

This section addresses specific experimental issues in a problem-and-solution format.

Problem 1: Low or No Recovery After Silica Gel Chromatography
  • Symptom: Your product appears as a long streak on the TLC plate from the baseline. After running a column, the collected fractions contain little to no desired product.

  • Underlying Cause: Strong, often irreversible, adsorption of the borate ester to the acidic silica gel surface.[4]

  • Solution-Oriented Strategy: Avoid standard silica gel. You have two primary alternatives:

    • Use Boric Acid-Impregnated Silica Gel: Pre-treating the silica gel with boric acid effectively masks the highly active silanol groups, preventing over-adsorption of the this compound. This allows for much cleaner elution and significantly improved recovery.[4]

    • Switch to a Different Stationary Phase: Neutral alumina is an excellent alternative to silica gel for purifying borate esters, as it lacks the strong acidic sites that cause over-adsorption.[7]

Purification Method Pros Cons Best For
Standard Silica Gel Widely available, well-understood.High risk of product loss and tailing for borate esters.[4]Not recommended for this compound.
Boric Acid-Impregnated Silica Excellent recovery, sharper peaks.[4]Requires an extra preparation step.Most borate esters, especially those sensitive to adsorption.
Neutral Alumina Good recovery, commercially available.[7]Can have different selectivity than silica.Acid-sensitive compounds and borate esters.
Vacuum Distillation Excellent for removing non-volatile impurities, highly scalable.[6]Requires thermally stable product; not suitable for separating close-boiling impurities.Thermally stable, volatile liquids or solids like this compound.
Problem 2: Product Contains Menthol and Boric Acid Impurities
  • Symptom: Your post-purification characterization (e.g., NMR, GC-MS) shows the presence of menthol and you suspect boric acid is also present.

  • Underlying Cause: This indicates either an incomplete reaction or hydrolysis of the product during workup or storage.[2]

  • Solution-Oriented Strategy: A non-chromatographic, multi-step purification is often effective.

    • Aqueous Basic Wash: Dissolve the crude product in a water-immiscible organic solvent (e.g., diethyl ether, ethyl acetate). Wash the organic layer with a mild basic solution, such as 1M NaOH or a saturated sodium bicarbonate solution.[8] This converts the acidic boric acid and any unreacted boronic acids into their corresponding water-soluble boronate salts, which are extracted into the aqueous phase.

    • Dry and Concentrate: Separate the organic layer, wash it with brine to remove residual water, dry it thoroughly over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure.

    • Final Polish: If menthol is still present, the resulting oil can be purified by vacuum distillation to separate the higher-boiling this compound from the more volatile menthol.

Problem 3: Azeotrope Formation with a Solvent
  • Symptom: During distillation, the product co-distills with a solvent (commonly seen with methanol or ethanol in transesterification reactions) at a constant temperature, making separation impossible by simple distillation.[1][9]

  • Underlying Cause: Borate esters, particularly those of low molecular weight alcohols, are known to form azeotropes.[10][11] While less common with a bulky alcohol like menthol, it can still occur with reaction solvents.

  • Solution-Oriented Strategy:

    • Azeotropic Drying: Before final purification, ensure all lower-boiling alcohols used in synthesis (if any) are removed. This can often be achieved by dissolving the crude product in a solvent like toluene and removing it on a rotary evaporator to azeotropically remove traces of water and other alcohols.

    • Extraction and Solvent Swap: Perform an aqueous wash as described in Problem 2. This will remove the problematic alcohol (if it is water-miscible, like methanol) into the aqueous phase. The desired product remains in the organic layer, effectively swapping the solvent system.

    • Salting Out: Adding salts like lithium chloride or calcium chloride can sometimes break the azeotrope by coordinating with the alcohol, increasing its effective boiling point and allowing the borate ester to be distilled off.[11]

Key Experimental Protocols

Protocol 1: Purification via Boric Acid-Impregnated Silica Gel Chromatography

This protocol is adapted from methodologies developed for purifying pinacol boronic esters, which face similar challenges.[4]

  • Preparation of Slurry: In a fume hood, create a slurry of silica gel in ethanol. For every 100 g of silica gel, use approximately 200 mL of ethanol and add 5 g of boric acid.

  • Stirring: Stir the suspension at room temperature for 1-2 hours to ensure even coating.

  • Solvent Removal: Remove the ethanol via rotary evaporation until a free-flowing powder is obtained. Dry the impregnated silica gel further in a vacuum oven at 60°C for 2-4 hours to remove all residual solvent.[4]

  • Column Packing: Pack a flash chromatography column with the prepared boric acid-impregnated silica gel using your desired eluent system (e.g., a hexane/ethyl acetate gradient).

  • Chromatography: Load your crude this compound and run the flash chromatography as you would with standard silica gel. You should observe a significant improvement in separation and recovery.

G cluster_prep Preparation cluster_chrom Chromatography A Slurry Silica Gel, Boric Acid, & Ethanol B Stir for 2 hours A->B C Remove Ethanol via Rotary Evaporation B->C D Dry in Vacuum Oven (60°C, 4h) C->D E Pack Column with Prepared Silica D->E Ready for use F Load Crude This compound E->F G Elute with Solvent Gradient F->G H Collect & Analyze Fractions G->H I Pure this compound H->I

Caption: Workflow for Boric Acid-Impregnated Silica Gel Chromatography.
Protocol 2: Troubleshooting Purification Choices

This decision tree can guide your purification strategy based on the nature of your crude product.

G cluster_impurities Start Crude this compound Product CheckImpurities What are the main impurities? (TLC, 1H NMR) Start->CheckImpurities StartingMaterials Unreacted Menthol & Boric Acid CheckImpurities->StartingMaterials NonVolatile Non-Volatile Gunk (e.g., polymers) CheckImpurities->NonVolatile SimilarPolarity Byproducts of Similar Polarity CheckImpurities->SimilarPolarity AqueousWash Perform Aqueous Basic Wash StartingMaterials->AqueousWash Distillation Use Vacuum Distillation NonVolatile->Distillation BoricAcidColumn Use Boric Acid- Impregnated Silica Column SimilarPolarity->BoricAcidColumn End Purified Product AqueousWash->End Distillation->End BoricAcidColumn->End

Caption: Decision tree for selecting a purification technique.

References

  • A Facile Chromatographic Method for Purification of Pinacol Boronic Esters. Source: Google Cloud.
  • Boric Acid Esters. Source: Kirk-Othmer Encyclopedia of Chemical Technology.
  • Preparation and Purification of Methyl Borate and Ethyl Borate. Source: Journal of the American Chemical Society.
  • Borate esters - Wikipedia. Source: Wikipedia.
  • How to purify boronic acids/boronate esters? - ResearchGate.
  • ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SILANOL SILICA BASED REVERSED PHASE HPLC. Source: Taylor & Francis Online.
  • Boronic Acids & Deriv
  • Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC.
  • boronic esters - Organic Syntheses Procedure. Source: Organic Syntheses.
  • Synthesis of trimethyl borate by ester interchange. Source: Digital Commons @ NJIT.
  • TRIMETHYL BORATE Production Methods | Request PDF.
  • trimethyl borate - Sciencemadness Discussion Board. Source: Sciencemadness Discussion Board.
  • Technical Support Center: Purification of Products from Methyl 4-Boronobenzo
  • A Class of Borate Ester: Trimethyl Borate.

Sources

Technical Support Center: Troubleshooting Side Products in Menthyl Borate & Chiral Boronic Ester Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for common issues encountered during reactions involving Menthyl borate and other chiral boronic esters. As these reagents are pivotal in modern asymmetric synthesis, understanding and controlling side product formation is critical for achieving high yields and desired stereochemical outcomes.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during your experiments in a direct question-and-answer format. We focus not just on the solution, but on the underlying chemical principles to empower your experimental design.

Issue 1: My reaction has a low yield and my crude NMR shows significant amounts of (-)-menthol and boric acid.

Probable Cause: This is a classic sign of premature hydrolysis of your this compound reagent. Borate esters are susceptible to reaction with water. The electron-deficient boron atom is readily attacked by nucleophilic water molecules, leading to the cleavage of the B-O bond and decomposition of the ester back to its constituent alcohol (menthol) and boric acid.[1][2][3] This process consumes your active reagent, reduces the yield of your desired product, and complicates purification.

Solutions & Explanations:

  • Implement Rigorous Anhydrous Techniques: Moisture is the primary culprit. Ensure all glassware is either oven-dried (120°C for at least 4 hours) or flame-dried under a stream of inert gas (Nitrogen or Argon) immediately before use to remove adsorbed water.[4]

  • Use Anhydrous Solvents: Use freshly distilled solvents or purchase high-quality anhydrous solvents packaged under an inert atmosphere (e.g., Sure/Seal™ bottles). Even trace amounts of water in solvents like THF or Dichloromethane can significantly impact the reaction.

  • Maintain an Inert Atmosphere: Conduct the entire reaction, including reagent transfers, under a positive pressure of dry nitrogen or argon. This prevents atmospheric moisture from entering the reaction vessel. Standard Schlenk line or glovebox techniques are highly recommended.[4]

  • Proper Reagent Handling: When removing a refrigerated bottle of this compound or any boronic ester, allow it to warm completely to room temperature before opening. This prevents condensation of moist air on the cold bottleneck, which would introduce water directly into the reagent.[4]

Issue 2: The diastereoselectivity of my reaction is poor or inconsistent.

Probable Cause: Poor diastereoselectivity in reactions mediated by chiral auxiliaries like this compound can stem from several factors that disrupt the highly organized transition state required for stereochemical control. This could be due to incorrect reaction temperature, solvent effects that alter the transition state geometry, or the presence of impurities that interfere with the desired reaction pathway.[5]

Solutions & Explanations:

  • Strict Temperature Control: Many diastereoselective reactions have a narrow optimal temperature range. Reactions are often run at low temperatures (-78°C, -40°C) to minimize the thermal energy of the system, which amplifies the small energy differences between the diastereomeric transition states. Ensure your cooling bath is stable and that the internal reaction temperature is monitored accurately.

  • Evaluate Solvent Choice: The solvent can have a profound effect on selectivity. A change in solvent can alter the solvation of the boronate complex, changing its steric environment or nucleophilicity.[5] For example, coordinating solvents may compete with the substrate for binding to the boron center, while non-coordinating solvents may promote a more rigid transition state. If experiencing issues, consider screening a range of anhydrous solvents (e.g., Toluene, THF, CH₂Cl₂, Hexanes).

  • Verify Stoichiometry: Ensure the molar ratios of your substrate, this compound, and any other reagents are precise. An excess of a particular reactant could open up alternative, non-selective reaction pathways.

  • Assess Reagent Purity: As discussed in Issue 1, partially hydrolyzed this compound is a common problem. The presence of boric acid or menthol can interfere with the reaction. Additionally, impurities in the substrate or other reagents can poison catalysts or alter the reaction environment.

Issue 3: My product is co-eluting with boron-containing impurities during column chromatography.

Probable Cause: Boronic acids and their esters are notoriously difficult to separate from reaction products using standard silica gel chromatography.[6] Their polarity and the ability of the boron atom to interact strongly with the silanol groups on the silica surface can lead to significant tailing, streaking, or irreversible adsorption.[7]

Solutions & Explanations:

  • Non-Chromatographic Purification (Aqueous Wash): A highly effective first step is a basic aqueous wash. Boronic acids are acidic and will be converted into their highly water-soluble boronate salts by a wash with a base like 1M NaOH or saturated NaHCO₃.[7] These salts can then be easily extracted into the aqueous phase, leaving your (typically less polar) product in the organic layer.

  • Co-evaporation with Methanol: To remove residual boric acid, the crude product can be dissolved in methanol and the solvent removed under reduced pressure. This process is repeated 2-3 times. The boric acid reacts with methanol to form volatile trimethyl borate, which is easily removed with the solvent.[8]

  • Advanced Chromatography (Boric Acid-Impregnated Silica): If chromatography is necessary, pre-treating the silica gel with boric acid can dramatically improve separation.[6][7] This treatment effectively "caps" the highly active sites on the silica surface, suppressing the strong adsorption of boronic esters and leading to better elution profiles. A detailed protocol is provided below.

Data Summary: Purification Strategies

Purification MethodPrinciple of OperationBest ForCommon Issues
Standard Silica Gel Adsorption based on polarity.Non-polar to moderately polar compounds without boron functionalities.Severe tailing/streaking of boron-containing compounds; poor recovery.[6]
Basic Aqueous Wash Converts acidic boronic acids to water-soluble boronate salts.Removing unreacted boronic acid starting materials or boric acid byproducts.Not effective for neutral boronic esters; product must be stable to base.
Boric Acid-Treated Silica Saturates active sites on silica gel, preventing strong adsorption of boronic esters.Chromatographic purification of products containing or contaminated with boronic esters.Requires preparation of the stationary phase; may not resolve all impurities.[7]

Frequently Asked Questions (FAQs)

Q1: How can I minimize the formation of a protodeborylated side product (where the boron group is replaced by hydrogen)? A: This side product typically forms when an organometallic intermediate (e.g., an aryl lithium or Grignard reagent) is inadvertently quenched by a proton source before it can react with the borate ester. The most common proton source in this context is water from hydrolyzed or impure reagents.[9] Rigorously following all anhydrous protocols is the best defense.[4]

Q2: What is the best general workup procedure for a reaction that uses a this compound ester? A: A robust general workup involves three steps. First, quench the reaction carefully (e.g., with saturated ammonium chloride). Second, perform a basic aqueous wash (e.g., 1M NaOH) to remove acidic boron species as their water-soluble salts.[7] Third, wash the organic layer with brine, dry it over anhydrous sodium or magnesium sulfate, filter, and concentrate. If the C-B bond needs to be converted to a C-OH bond, an oxidative workup using basic hydrogen peroxide (e.g., NaOH, H₂O₂), is the standard method.

Q3: How should I properly store my this compound reagent to ensure its longevity? A: Store the reagent in a tightly sealed container, preferably under an inert atmosphere of nitrogen or argon. It should be kept in a cool, dry place away from light. For long-term storage, refrigeration is often recommended, but always remember to allow the container to warm to room temperature before opening to prevent moisture contamination.[4]

Experimental Protocols

Protocol 1: Preparation and Use of Boric Acid-Impregnated Silica Gel

This protocol describes a method to improve the chromatographic separation of compounds from boronic acid/ester impurities.[7]

Materials:

  • Standard silica gel for flash chromatography

  • Boric Acid (H₃BO₃)

  • Ethanol

Procedure:

  • Slurry Preparation: In a round-bottom flask, create a slurry of silica gel in ethanol. For every 100 g of silica gel, use approximately 185 mL of ethanol.

  • Boric Acid Addition: Add 9.3 g of boric acid to the slurry for every 100 g of silica gel.

  • Stirring: Stir the suspension vigorously at room temperature for 2 hours to ensure even impregnation.

  • Solvent Removal: Remove the ethanol on a rotary evaporator until a dry, free-flowing powder is obtained.

  • Drying: Further dry the impregnated silica gel in a vacuum oven at 50°C overnight to remove any residual solvent.

  • Chromatography: Pack a column with the prepared boric acid-impregnated silica gel and run the flash chromatography as you would with standard silica gel.

Visual Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting poor diastereoselectivity in a chiral borate ester reaction.

G start Poor Diastereoselectivity Observed check_temp Is Temperature Control Stable & Correct? (e.g., -78°C) start->check_temp check_solvent Is the Solvent Anhydrous & Appropriate? check_temp->check_solvent Yes fix_temp Action: Stabilize Cooling Bath Monitor Internal Temperature check_temp->fix_temp No check_reagents Are Reagent Stoichiometry & Purity Confirmed? check_solvent->check_reagents Yes fix_solvent Action: Use Freshly Dried Solvent Screen Alternative Solvents (e.g., Toluene, THF) check_solvent->fix_solvent No fix_reagents Action: Re-check Calculations Use Fresh/Purified Reagents Verify Reagent Integrity check_reagents->fix_reagents No success Problem Resolved check_reagents->success Yes fix_temp->check_temp fix_solvent->check_solvent fix_reagents->check_reagents

Caption: Logical workflow for troubleshooting poor diastereoselectivity.

References

  • BenchChem Technical Support Center. (n.d.). Purification of Products from Methyl 4-Boronobenzoate Reactions.
  • Goldman, L. (1954). The hydrolysis of alkyl borates. Digital Commons @ NJIT. Retrieved from [Link]

  • BenchChem Technical Support Center. (n.d.). Purification of Products from Bromobis(methylthio)borane Reactions.
  • ResearchGate. (n.d.). Hydrolytic stability of several types of borate esters. Retrieved from [Link]

  • Google Patents. (n.d.). Recovery of boric acid from trimethyl borate.
  • Procure Inc. (2022). A Class of Borate Ester: Trimethyl Borate. Retrieved from [Link]

  • Scott, J. S., & Aggarwal, V. K. (2018). Diastereodivergent Synthesis of Cyclopentyl Boronic Esters Bearing Contiguous Fully Substituted Stereocenters. Angewandte Chemie International Edition, 57(42), 13853–13857. Retrieved from [Link]

  • Scientific Update. (2022). Something Unique or Methyl, Butyl, Futile? Born again Boron. Retrieved from [Link]

  • BenchChem Technical Support Center. (n.d.). Managing Moisture-Sensitive Borane Reagents.
  • Chemistry Stack Exchange. (2024). What is the difference in reactivity between the various borates (trimethyl, triethyl, triisopropyl borate) to form boronic acids? Retrieved from [Link]

Sources

how to remove unreacted Menthyl borate from a sample

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center. This guide provides researchers, chemists, and drug development professionals with a comprehensive overview and actionable protocols for the removal of unreacted Menthyl borate from experimental samples. As borate esters are common reagents and intermediates, their efficient removal is critical for obtaining pure products. This document is structured to provide both high-level strategy and detailed, hands-on troubleshooting advice.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its relevant chemical properties for purification?

This compound, specifically tri-(−)-menthyl borate, is a trialkyl borate ester formed from the reaction of boric acid with three equivalents of menthol. From a purification standpoint, its most critical characteristic is the electron-deficient boron atom, which is a Lewis acid. This makes the molecule susceptible to nucleophilic attack, particularly by water, leading to hydrolysis.[1][2] In an anhydrous state, the compound is stable and generally soluble in common organic solvents like ethers, tetrahydrofuran (THF), and hexanes.[3][4] However, upon exposure to water or moist air, it readily decomposes into boric acid and menthol.[5] This reactivity is the foundation for the most common removal strategies.

Q2: What are the primary strategies for removing this compound from a reaction mixture?

There are three primary strategies, each suited to different experimental constraints:

  • Hydrolysis: This is the most common method. It leverages the reactivity of this compound with water to break it down into water-soluble boric acid and menthol. This is typically achieved through an aqueous workup, often under mildly acidic conditions to facilitate the reaction.[6][7]

  • Transesterification: This method involves reacting the this compound with a different alcohol or diol. The reaction is driven by forming a more stable or easily separable borate species. A highly effective technique involves using diethanolamine to form a stable adduct that precipitates from many organic solvents.[6][7] Another advanced approach uses a volatile reagent like methylboronic acid, where the byproducts can be removed by evaporation.[8][9]

  • Chromatography: If the desired product has a significantly different polarity from this compound and its hydrolysis product (menthol), flash column chromatography can be an effective purification method. However, borate esters can sometimes interact strongly with or decompose on standard silica gel, requiring special precautions.[10][11]

Q3: How do I select the most appropriate removal method for my specific compound and reaction scale?

The optimal method depends primarily on the stability of your desired product. The decision-making process can be visualized as follows:

G start Start: Crude Sample with this compound product_stability Is the desired product stable to aqueous acid/base? start->product_stability hydrolysis RECOMMENDATION: Aqueous Hydrolysis Workup product_stability->hydrolysis  Yes dea_stability Is the desired product compatible with amines (e.g., diethanolamine)? product_stability->dea_stability  No end Pure Product hydrolysis->end transesterification RECOMMENDATION: Transesterification with DEA dea_stability->transesterification  Yes chromatography RECOMMENDATION: Specialized Chromatography dea_stability->chromatography  No transesterification->end chromatography->end

Caption: Decision workflow for selecting a this compound removal method.

Troubleshooting and In-Depth Protocols

This section provides detailed answers and step-by-step protocols for common issues encountered during the purification process.

Scenario 1: My product is robust and stable to aqueous conditions. How do I perform a hydrolytic workup?

Issue: You have unreacted this compound in a reaction mixture where the desired product is not sensitive to water or mild acid.

Underlying Principle: The goal is to hydrolyze the this compound into boric acid and menthol. Boric acid has good solubility in water, especially basic water, while menthol and your likely organic product remain in the organic phase. A subsequent extraction separates these components. The hydrolysis mechanism involves a nucleophilic attack by water on the electrophilic boron center.[12]

Detailed Protocol: Acid-Base Extraction

  • Quenching: Concentrate your reaction mixture under reduced pressure to remove the bulk solvent. Re-dissolve the residue in a water-immiscible organic solvent (e.g., ethyl acetate, diethyl ether, or dichloromethane).

  • Acidic Wash: Transfer the organic solution to a separatory funnel. Add an equal volume of a dilute aqueous acid solution, such as 0.1 M HCl.[7] Shake vigorously for 1-2 minutes. This step protonates any basic impurities and ensures the complete hydrolysis of the borate ester. Allow the layers to separate and discard the aqueous layer.

  • Basic Wash: To the organic layer, add an equal volume of a saturated aqueous sodium bicarbonate (NaHCO₃) solution or 1 M NaOH. Shake vigorously. This step converts the boric acid into its corresponding borate salt, which is highly water-soluble. Drain and discard the aqueous layer. Repeat this wash one more time to ensure complete removal.

  • Brine Wash & Drying: Wash the organic layer with a saturated aqueous NaCl solution (brine) to remove residual water. Separate the layers and dry the organic phase over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Isolation: Filter off the drying agent and concentrate the organic solvent under reduced pressure to yield your crude product, now free of this compound and boric acid. Further purification (e.g., chromatography to remove menthol) may be necessary.

Scenario 2: My product is sensitive to acid or water. Is there a non-aqueous removal method?

Issue: You need to remove this compound without exposing your sample to an aqueous workup due to product instability.

Underlying Principle: Transesterification with diethanolamine (DEA) provides an elegant, non-hydrolytic solution. DEA reacts with the borate ester to form a stable, sp³-hybridized boron-DEA adduct.[6] This adduct is often a crystalline solid that precipitates from non-polar organic solvents and can be removed by simple filtration.

Detailed Protocol: Transesterification with Diethanolamine (DEA)

  • Solvent Exchange: Ensure your crude product is dissolved in a dry, non-polar solvent from which the DEA adduct is likely to precipitate. Anhydrous diethyl ether is an excellent first choice.[6][7] Other potential solvents include hexanes or toluene.

  • Reagent Addition: To the stirred solution of your crude product at room temperature, add diethanolamine (1.1 to 1.5 equivalents relative to the this compound).

  • Precipitation: Within minutes, a white precipitate of the boron-DEA adduct should begin to form.[6][7] Continue stirring for 30-60 minutes to ensure the reaction goes to completion. You can monitor the disappearance of the this compound starting material by TLC.

  • Isolation by Filtration: Filter the mixture through a Büchner funnel or a sintered glass funnel. Wash the collected precipitate with a small amount of the cold, dry solvent (e.g., diethyl ether) to recover any occluded product.

  • Product Recovery: The filtrate contains your desired product and the liberated menthol. Concentrate the filtrate under reduced pressure. The resulting material will still contain menthol, which can then be removed by chromatography or vacuum distillation if it is sufficiently volatile. This method effectively removes the boron-containing impurity without any water.

Scenario 3: An aqueous wash didn't work completely. How can I use chromatography?

Issue: You have attempted a workup, but analytical data (e.g., ¹H NMR) shows persistent contamination from either this compound or its byproduct, menthol. Your desired product is chromatographically separable from these impurities.

Underlying Principle: Flash column chromatography separates compounds based on their differential adsorption to a stationary phase (e.g., silica gel). However, boronic esters can be problematic on silica. They may either streak badly or decompose due to the acidic nature of standard silica gel, leading to low recovery.[10] A proven solution is to pre-treat or "impregnate" the silica gel with boric acid, which suppresses this undesired interaction.[10][11]

Detailed Protocol: Boric Acid-Impregnated Silica Gel Chromatography

  • Prepare Boric Acid-Treated Silica (B-TLC/B-Column):

    • Prepare a 5% w/v solution of boric acid in ethanol.

    • Create a slurry of your silica gel in this solution. Use enough solution to fully wet the silica.

    • Gently shake or stir for 1 hour.

    • Remove the solvent by filtration, wash the treated silica with pure ethanol, and then dry it thoroughly in a vacuum oven at 60-80 °C for several hours until it is a free-flowing powder.[10]

  • Column Packing: Pack a flash chromatography column with the boric acid-treated silica gel using your chosen eluent system (e.g., a hexane/ethyl acetate gradient).

  • Loading and Elution: Dissolve your crude sample in a minimum amount of solvent and load it onto the column. Elute with your chosen solvent system. This compound and menthol are relatively non-polar and should elute with low to moderate polarity eluents.

  • Analysis: Collect fractions and analyze them by TLC to identify those containing your pure product. Combine the pure fractions and remove the solvent under reduced pressure.

Data Summary: Comparison of Removal Techniques
MethodPrincipleKey ReagentsAdvantagesLimitations & Considerations
Hydrolysis Cleavage of B-O bonds by water to form boric acid and menthol.[12]Dilute HCl, NaHCO₃/NaOHInexpensive, simple, effective for water-stable compounds.Not suitable for acid/base/water-sensitive products. Menthol byproduct must still be removed.
Transesterification Exchange of alkoxy groups with diethanolamine (DEA).[6]Diethanolamine, Anhydrous EtherMild, non-aqueous conditions. Boron byproduct precipitates for easy removal.[7]Product must be soluble in a solvent where the DEA adduct is not. Not suitable for amine-reactive compounds.
Chromatography Differential adsorption on a stationary phase.[10]Boric Acid-Treated Silica GelCan remove this compound and menthol simultaneously.Can lead to product loss or decomposition on untreated silica.[11] Requires method development.

References

  • Dhami, K., et al. (2011). A Method for the Deprotection of Alkylpinacolyl Boronate Esters. The Journal of Organic Chemistry. Available at: [Link]

  • Khan, R. A. (2016). How to purify boronic acids/boronate esters? ResearchGate. Available at: [Link]

  • Hitosugi, S., et al. (2012). A Facile Chromatographic Method for Purification of Pinacol Boronic Esters. Chemistry Letters. Available at: [Link]

  • ChemBK. (2024). Methyl borate. Available at: [Link]

  • Ren, T., et al. (2014). Synthesis, Tribological and Hydrolysis Stability Study of Novel Benzotriazole Borate Derivative. PLoS ONE. Available at: [Link]

  • Hinkes, S. P. A., & Klein, C. D. P. (2019). Virtues of Volatility: A Facile Transesterification Approach to Boronic Acids. Organic Letters. Available at: [Link]

  • Hitosugi, S., et al. (2012). A Facile Chromatographic Method for Purification of Pinacol Boronic Esters. ResearchGate. Available at: [Link]

  • Figueiredo, P., et al. (2021). The hydrolysis mechanism of borate esters. ResearchGate. Available at: [Link]

  • US Patent US4066682A. (1978). Transesterification of borate esters for producing secondary alcohols. Google Patents.
  • Kumar, A., et al. (2013). Chromatographic Conditions for the Analysis of Boronic Pinacol Esters. ResearchGate. Available at: [Link]

  • Paskavage, J. J. (1951). The hydrolysis of alkyl borates. Digital Commons @ NJIT. Available at: [Link]

  • Wang, Y., et al. (2012). Study on the Hydrolytic Stability of Borate Ester. ResearchGate. Available at: [Link]

  • Wu, Y., et al. (2017). Tribological characteristic and mechanism analysis of borate ester as a lubricant additive in different base oils. RSC Publishing. Available at: [Link]

  • Kirk-Othmer Encyclopedia of Chemical Technology. (2000). Boric Acid Esters. John Wiley & Sons, Inc. Available at: [Link]

  • Hitosugi, S., et al. (2012). A Facile Chromatographic Method for Purification of Pinacol Boronic Esters. The Chemical Society of Japan. Available at: [Link]

  • SIELC Technologies. (n.d.). Separation of Boric acid, triphenyl ester on Newcrom R1 HPLC column. Available at: [Link]

  • PubChem. (n.d.). Trimethyl borate. National Center for Biotechnology Information. Available at: [Link]

  • Shekarriz, M., et al. (2007). Synthesis and Antioxidant Characteristics of Borate Esters Used in Lubricating Oil. Asian Journal of Chemistry. Available at: [Link]

  • WO2005019229A1. (2005). Process for purification of boronic acid and its derivatives. Google Patents.
  • International Programme on Chemical Safety. (n.d.). ICSC 0593 - TRIMETHYL BORATE. INCHEM. Available at: [Link]

  • Various Authors. (2016). Can I remove boronic acid using Work up process? ResearchGate. Available at: [Link]

  • Solubility of Things. (n.d.). Trimethyl borate. Available at: [Link]

  • Hinkes, S. P. A., & Klein, C. D. P. (2019). A Facile Transesterification Approach to Boronic Acids. ACS Publications. Available at: [Link]

  • Various Authors. (2024). How to purify boronate esters? ResearchGate. Available at: [Link]

  • Dhami, K., et al. (2011). A Method for the Deprotection of Alkylpinacolyl Boronate Esters. ACS Publications. Available at: [Link]

  • Nguyen, T. P. T., et al. (n.d.). Solubility of metal-boron-hydrogen compounds. RSC.org. Available at: [Link]

  • Domańska, U., et al. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. ResearchGate. Available at: [Link]

Sources

Menthyl Borate Technical Support Center: Stability, Storage, and Troubleshooting

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Menthyl Borate (CAS: 62697-74-9 / 53370-45-9). Designed for researchers, formulation scientists, and drug development professionals, this guide provides an in-depth mechanistic understanding of the stability profile of this compound (trithis compound) and offers field-proven, self-validating protocols to ensure experimental integrity.

Part 1: Core FAQs on Storage and Handling

Q1: What are the absolute baseline storage conditions required for this compound? A1: this compound must be stored in a tightly sealed container under an inert atmosphere (Argon or Nitrogen), kept in a cool, dry, and well-ventilated environment (ideally <25°C), and isolated from strong oxidizing agents [3]. Causality: Borate esters are fundamentally moisture-sensitive. The boron atom in this compound is


 hybridized, possessing an empty 

orbital. This electron deficiency makes the boron center highly electrophilic and exceptionally susceptible to nucleophilic attack by the lone electron pairs of ambient water molecules [1].

Q2: Why does my this compound solution become turbid over time? A2: Turbidity is the macroscopic symptom of microscopic hydrolytic degradation. When water attacks the empty


 orbital of the boron atom, it triggers a hydrolysis cascade that cleaves the B–O bonds. This reaction yields menthol and boric acid (

). Because boric acid is largely insoluble in non-polar organic matrices, it precipitates out of solution, causing the observed cloudiness [1].

Q3: Can I store this compound in standard laboratory plastics? A3: It is strongly discouraged. Standard plastics (like LDPE or standard PP) have non-zero moisture vapor transmission rates (MVTR). You must use high-density amber glass vials equipped with PTFE-lined septa to ensure a hermetic seal against atmospheric moisture and to prevent potential photolytic degradation over long-term storage.

Part 2: Troubleshooting Guide – Degradation & Hydrolysis

Issue: Rapid Hydrolysis During Formulation

Symptom: Immediate precipitation or loss of assay yield when transferring this compound into a solvent matrix. Root Cause Analysis: The solvent matrix contains trace water, or the transfer was conducted in an environment with high relative humidity. The kinetic rate of base-mediated or neutral hydrolysis of borate esters is heavily dependent on water activity [2]. Resolution & Mechanistic Fix:

  • Solvent Drying: Ensure all solvents are rigorously dried over activated 3Å molecular sieves prior to use.

  • Schlenk Line Techniques: Perform all transfers using standard Schlenk line techniques or within a glovebox under a controlled inert atmosphere (<1 ppm

    
    ).
    
  • Chemical Stabilization (Advanced): If the experimental design permits, the addition of specific nitrogen-containing compounds (e.g., specific amines) can drastically improve hydrolytic stability. The lone electron pair on the nitrogen atom coordinates with the empty

    
     orbital of the boron atom. This converts the boron from a vulnerable 
    
    
    
    state to a sterically shielded
    
    
    state, effectively blocking the nucleophilic attack of water [1].

Mechanism MB This compound (sp2 Boron, Empty 2p Orbital) Hydrolysis Nucleophilic Attack (Hydrolysis) MB->Hydrolysis Stabilization Coordination Complex (sp3 Boron, Steric Shielding) MB->Stabilization H2O Moisture / H2O (Nucleophile) H2O->Hydrolysis Degradation Degradation Products: Boric Acid + Menthol Hydrolysis->Degradation Causes Turbidity Amine Nitrogen Additives (e.g., Amines) Amine->Stabilization Stabilization->Hydrolysis Blocks Attack

Caption: Logical relationship of this compound hydrolysis and amine-based stabilization mechanisms.

Part 3: Experimental Protocol – Self-Validating Hydrolytic Stability Assessment

To establish a highly reliable stability profile for your specific formulation, you must employ a self-validating system. The following protocol pairs a molecular-level analytical technique (


 NMR) with a macroscopic physical test (UV-Vis Turbidimetry). If the NMR data indicates degradation, the UV-Vis data must proportionally reflect precipitation, creating an internal validation loop [2].

Workflow Sample This compound Sample Prep Env Controlled Moisture Exposure Sample->Env Split Aliquot Splitting Env->Split NMR 11B NMR Spectroscopy Split->NMR Molecular Shift Turbidity Turbidity Test (UV-Vis) Split->Turbidity Macroscopic Precipitation Data Quantification of Hydrolysis Kinetics NMR->Data Turbidity->Data

Caption: Self-validating experimental workflow for assessing hydrolytic stability of borate esters.

Step-by-Step Methodology:
  • Baseline Preparation: Dissolve 1.0 wt% this compound in an anhydrous, non-coordinating solvent (e.g., deuterated toluene or liquid paraffin) inside a glovebox.

  • Controlled Moisture Introduction: Transfer the solution to a controlled environment chamber (e.g., 25°C, 50% Relative Humidity). Alternatively, spike the solution with a precisely calculated stoichiometric equivalent of

    
    .
    
  • Aliquot Splitting & Quenching: At predefined time intervals (e.g.,

    
     minutes), extract two parallel aliquots.
    
  • Molecular Analysis (

    
     NMR):  Analyze the first aliquot via 
    
    
    
    NMR. Monitor the disappearance of the broad
    
    
    borate ester peak and the appearance of the boric acid signal. Calculate the degradation percentage via peak integration.
  • Macroscopic Analysis (Turbidimetry): Analyze the second aliquot using a UV-Vis spectrophotometer set to 600 nm. Record the absorbance. The generation of insoluble boric acid will scatter light, increasing the absorbance value.

  • Data Synthesis: Plot the

    
     NMR degradation percentage against the UV-Vis absorbance. A linear correlation validates the kinetic model and confirms that no hidden side-reactions are occurring.
    

Part 4: Quantitative Data Presentation

The table below summarizes the comparative hydrolytic stability of various borate esters when exposed to ambient moisture (open method, 1.0 wt% in liquid paraffin at room temperature). This highlights the relative instability of unprotected borate esters compared to sterically hindered or amine-stabilized derivatives [1].

Borate Ester TypeStructural CharacteristicBoron HybridizationTime to Turbidity (Hydrolysis Threshold)
Trimethyl BorateShort-chain, unhindered

(Vulnerable)
~ 5 minutes
Tributyl BorateMedium-chain, slight steric hindrance

(Vulnerable)
~ 10 minutes
This compound Bulky cyclic groups, sterically hindered

(Vulnerable)
~ 30 - 45 minutes
Amine-Stabilized BorateNitrogen-coordinated

(Shielded)
> 2 months

Note: Data represents generalized kinetic thresholds. Actual stability will vary based on exact humidity, temperature, and solvent matrix.

Part 5: References

  • Synthesis, Tribological and Hydrolysis Stability Study of Novel Benzotriazole Borate Derivative Source: National Center for Biotechnology Information (NCBI) / PMC URL:

  • A Comparative Guide to the Kinetics of Boronic and Borinic Acid Ester Reactions Source: BenchChem URL:

  • SAFETY DATA SHEET - DL-Menthyl borate Source: Thermo Fisher Scientific URL:

Technical Support Center: Troubleshooting Menthyl Borate NMR Resolution

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the advanced support hub for chiral NMR analysis. As a Senior Application Scientist, I have designed this technical guide to address the mechanistic and spectroscopic challenges encountered when using menthyl borate and related menthol-derived boronate esters as Chiral Derivatizing Agents (CDAs).

This guide bypasses generic advice, focusing instead on the physical chemistry and causality behind experimental failures, ensuring your analytical workflows are robust, reproducible, and self-validating.

Part 1: Troubleshooting Guides & FAQs

Q1: My diastereomeric peaks show poor baseline separation (low Δδ) in the


H NMR spectrum. How can I increase the chemical shift dispersion? 
Causality:  The resolution of diastereomers relies on the anisotropic shielding effect generated by the spatial proximity of the chiral menthyl group to the analyte's protons. High-polarity or coordinating solvents (like DMSO-

or Methanol-

) disrupt these weak intramolecular interactions and can competitively bind to the Lewis acidic boron center, altering the preferred conformation of the boronate ester[1]. Solution: Switch to a non-polar, non-coordinating solvent such as CDCl

or C

D

. Benzene-

is particularly effective because it induces Aromatic Solvent-Induced Shifts (ASIS). The

-system of benzene transiently coordinates with the solute, differentially shielding the diastereomers and often amplifying Δδ values[1].

Q2: I am observing severe line broadening in my


B NMR spectra, making integration impossible. What causes this, and how do I fix it? 
Causality:  Boron-11 is a quadrupolar nucleus (spin I = 3/2). In the asymmetric electronic environment of a chiral boronate ester, the electric field gradient (EFG) across the boron nucleus is non-zero. This asymmetry drives rapid quadrupolar relaxation, leading to broad, unresolved signals that obscure subtle diastereomeric differences.
Solution:  Do not rely on 

B NMR for quantitative diastereomeric excess (de) determination. Instead, observe the

H or

C nuclei of the menthyl moiety or the analyte. If your CDA is a fluorinated this compound derivative,

F NMR is the gold standard; it offers a broad chemical shift range (100% natural abundance, spin 1/2) without quadrupolar broadening[2].

Q3: My NMR-calculated enantiomeric excess (ee%) does not match my orthogonal chiral HPLC data. Why is the NMR data skewed? Causality: You are likely experiencing kinetic resolution artifacts. When the derivatization reaction does not reach 100% conversion, the two enantiomers of your analyte react at different rates with the enantiopure this compound due to the difference in activation energy (


) between the diastereomeric transition states[3]. This skews the final diastereomeric ratio (dr) away from the true ee% of the starting material.
Solution:  Implement a self-validating protocol (detailed in Part 2). Always run a racemic standard of your analyte first. If the integrated ratio of the resulting diastereomers is not exactly 50:50, kinetic resolution is occurring. To fix this, use a 3- to 5-fold stoichiometric excess of the this compound reagent and extend the reaction time to ensure thermodynamic completion[4].

Q4: Can I use shift reagents to further separate overlapping this compound diastereomers? Causality: Yes. Lanthanide shift reagents (LSRs) like Eu(hfc)


 act as Lewis acids and coordinate to the Lewis basic oxygen atoms of the boronate ester. The paramagnetic europium center induces pseudocontact shifts that are highly sensitive to the exact 3D geometry of the complex. Because the two diastereomers have different spatial arrangements, the LSR will shift their resonances to different extents, drastically improving baseline resolution[3].
Solution:  Titrate the LSR into your NMR tube incrementally (e.g., 0.1 to 0.5 equivalents) while monitoring the 

H spectrum to find the optimal balance between peak separation and paramagnetic line broadening.

Part 2: Experimental Protocols

Self-Validating Derivatization Methodology

To ensure absolute trustworthiness in your ee% calculations, every derivatization must be treated as a self-validating system. You must prove that your reaction conditions do not induce kinetic resolution.

Step 1: Reagent Preparation & Baseline Validation

  • Dissolve 0.05 mmol of the racemic analyte (e.g., chiral diol or amine) in 0.5 mL of anhydrous CDCl

    
    .
    
  • Add 0.15 mmol (3.0 equivalents) of enantiopure this compound (or the corresponding menthyl boronic acid CDA).

  • Add 50 mg of activated 4 Å molecular sieves to drive the condensation forward by sequestering water.

  • Acquire a

    
    H NMR spectrum after 2 hours. Validation Check:  Integrate the diastereomeric peaks. They must integrate to exactly 1:1. If they do not, increase the reaction time or add a catalyst (e.g., DMAP) until thermodynamic completion (a 1:1 ratio) is achieved.
    

Step 2: Analyte Derivatization

  • Repeat Step 1 using your unknown scalemic analyte, strictly adhering to the validated reaction time and stoichiometry established in Step 1.

  • Filter the mixture through a short plug of glass wool directly into a 5 mm NMR tube to remove the molecular sieves.

Step 3: NMR Acquisition & Processing

  • Acquire the

    
    H (or 
    
    
    
    F) NMR spectrum using a 90° pulse program. Set the relaxation delay (D1) to at least 5 times the longest longitudinal relaxation time (
    
    
    ) of the observed nuclei (typically D1 = 10–15 seconds) to ensure quantitative integration.
  • Apply a mild exponential window function (LB = 0.3 Hz) prior to Fourier transform to optimize the signal-to-noise ratio without compromising peak resolution.

Part 3: Data Presentation

The following table summarizes the expected spectroscopic behavior of this compound diastereomers based on the observed nucleus and solvent environment.

NMR NucleusSolventTypical Δδ (ppm)Line Width (Hz)Recommendation for ee% Determination

B
CDCl

0.10 - 0.50> 50 (Broad)Not Recommended (Quadrupolar relaxation)

H
CDCl

0.02 - 0.10< 2.0 (Sharp)Good (May require LSR for severe overlap)

H
C

D

0.05 - 0.15< 2.0 (Sharp)Excellent (ASIS naturally improves Δδ)

F
CDCl

0.50 - 3.00< 1.0 (Sharp)Optimal (If a fluorinated CDA is utilized)

Part 4: Mandatory Visualization

NMR_Troubleshooting Start Start: Poor NMR Resolution of Diastereomers CheckNucleus Is 11B being observed? Start->CheckNucleus Broad11B Yes: Quadrupolar Broadening. Switch to 1H, 13C, or 19F. CheckNucleus->Broad11B Yes CheckSolvent No: Are peaks overlapping in 1H/19F NMR? CheckNucleus->CheckSolvent No Broad11B->CheckSolvent SolventFix Yes: Switch to C6D6 (ASIS) or add Lanthanide Shift Reagent. CheckSolvent->SolventFix Yes CheckRatio No: Does ee% match HPLC? CheckSolvent->CheckRatio No SolventFix->CheckRatio KineticRes No: Kinetic Resolution. Increase CDA to 3.0 eq & extend time. CheckRatio->KineticRes No Success Optimal Resolution & Accurate ee% CheckRatio->Success Yes KineticRes->Success

Workflow for diagnosing and resolving this compound NMR diastereomer resolution issues.

References

  • NMR Techniques for Enantiomeric Purity Source: Chemical Reviews (David Parker, 1991) URL:[Link]

  • 19F NMR-Based Chiral Analysis of Organoboron Compounds via Chiral Recognition of Fluorine-Labeled Boronates with Cobalt Complexes Source: JACS Au (ACS Publications, 2024) URL:[Link]

  • Simple Protocol for NMR Analysis of the Enantiomeric Purity of Diols Source: Organic Letters (ACS Publications, 2006) URL:[https://pubs.acs.org/doi/10.1021/ol060594+] ()
  • Phenolysis of l-menthyl borate Source: Canadian Journal of Chemistry (Canadian Science Publishing) URL:[Link]

Sources

Technical Support Center: Menthyl Borate Production Scale-Up

Author: BenchChem Technical Support Team. Date: March 2026

This guide is designed for researchers, scientists, and drug development professionals encountering challenges during the scale-up of Menthyl borate synthesis. It provides in-depth troubleshooting, validated protocols, and answers to frequently asked questions, grounded in established chemical principles to ensure process robustness and integrity.

Core Technical Challenges & Troubleshooting

This section addresses specific, common problems encountered during the synthesis, purification, and storage of this compound in a diagnostic question-and-answer format.

Section 1: Synthesis & Reaction Control

Question 1: My this compound yield is consistently low, and the reaction stalls on a larger scale. What are the primary factors limiting the esterification, and how can I drive the reaction to completion?

Answer: The synthesis of this compound from boric acid and menthol is a reversible condensation reaction.[1] The primary factor limiting the yield is the presence of water, a byproduct of the reaction, which shifts the equilibrium back towards the starting materials. On a larger scale, inefficient heat and mass transfer exacerbate this issue, preventing the complete removal of water and leading to stalled reactions.

Troubleshooting Protocol: Driving the Esterification Equilibrium

  • Implement Efficient Water Removal: The most critical step for driving the reaction forward is the continuous removal of water.

    • Azeotropic Distillation: This is the most effective and scalable method.[2][3] Assemble the reaction apparatus with a Dean-Stark trap using a solvent that forms a low-boiling azeotrope with water, such as toluene or heptane. As the reaction mixture is heated to reflux, the water-solvent azeotrope distills over, condenses, and collects in the trap. The water phase separates (typically at the bottom), while the organic solvent returns to the reaction flask, continuously removing water and driving the synthesis to completion.

  • Re-evaluate Your Boron Source:

    • If water removal remains a challenge, consider using boric oxide (B₂O₃) instead of boric acid (H₃BO₃).[2] Boric oxide is the anhydride of boric acid and reacts with menthol to form the ester without producing water, thus eliminating the need to manage the reaction equilibrium. However, boric oxide can be less reactive, potentially requiring higher temperatures.

  • Optimize Thermal Management:

    • Ensure uniform heating across the entire reactor surface. Use a heating mantle with an overhead stirrer appropriately sized for the vessel to avoid localized hot spots, which can lead to side reactions like the dehydration of menthol.

    • Monitor the internal reaction temperature, not just the heating bath temperature, to maintain precise control.

  • Consider Stoichiometry:

    • While the stoichiometric ratio is 1:3 (boric acid:menthol), using a slight excess of menthol (e.g., 3.3 equivalents) can help drive the reaction. However, this will necessitate more rigorous purification to remove the unreacted alcohol.

Diagram 1: this compound Synthesis Workflow

cluster_reaction Reaction Vessel cluster_separation Water Removal Reactants Boric Acid (or B₂O₃) + Menthol + Toluene Reflux Heat to Reflux (e.g., 110-120°C) Reactants->Reflux DeanStark Dean-Stark Trap Reflux->DeanStark Azeotrope Vapor CrudeProduct Crude this compound Solution Reflux->CrudeProduct Reaction Completion DeanStark->Reflux Dry Toluene Return Water Water Byproduct (Collected & Removed) DeanStark->Water

Caption: Azeotropic distillation workflow for this compound synthesis.

Section 2: Work-up & Purification

Question 2: I'm observing significant product decomposition (hydrolysis) and poor recovery when purifying this compound using standard silica gel column chromatography. Why does this occur, and what are scalable purification alternatives?

Answer: This is a very common and critical challenge. This compound, like many borate esters, is highly susceptible to hydrolysis.[4] The boron-oxygen bond can be readily cleaved by nucleophiles, particularly water. Standard silica gel is acidic and contains adsorbed water, creating a perfect microenvironment for the rapid degradation of your product back to menthol and boric acid on the column.[5][6] This leads to low yields, impure fractions, and difficult-to-interpret results.

Troubleshooting Protocol: Selecting a Purification Strategy

  • Avoid Standard Silica Gel: For the reasons stated, standard silica gel chromatography is generally unsuitable for borate esters.

    • Alternative Stationary Phases: If chromatography is necessary, switch to a neutral or basic stationary phase. Neutral alumina is a common and effective alternative.[7] Some studies have also reported success with silica gel that has been specially treated or "deactivated" (e.g., with boric acid) to suppress the over-adsorption and hydrolysis of boronic esters.[8]

  • Prioritize Vacuum Distillation: This is often the most robust and scalable method for purifying volatile, non-solid borate esters.[1][2]

    • Procedure: After removing the reaction solvent (e.g., toluene) under reduced pressure, the crude this compound can be distilled under high vacuum. This effectively separates it from non-volatile starting materials (boric acid) and high-boiling impurities.

    • Key Consideration: A good vacuum pump (e.g., <1 mmHg) and proper temperature control are essential to prevent thermal decomposition.

  • Utilize Crystallization: A Korean patent describes a process where crude L-menthol is converted to this compound to facilitate purification. After reacting at high temperature, the mixture is cooled, and the this compound is allowed to crystallize over several days.[9] This method can be highly effective for achieving high purity on a large scale if the crude product is clean enough to crystallize directly.

Table 1: Comparison of Purification Methods for this compound

MethodScalabilityProsCons
Standard Silica Gel Poor-High risk of hydrolysis and product loss.[6]
Neutral Alumina Column ModerateReduces risk of hydrolysis compared to silica.Can still have active sites; solvent-intensive.
Vacuum Distillation ExcellentHighly effective for volatile compounds; solvent-free.[1]Requires vacuum equipment; risk of thermal degradation if not controlled.
Crystallization ExcellentPotentially yields very high purity product; low cost.May require seeding; dependent on crude purity.[9]

Diagram 2: Purification Method Decision Tree

start Crude this compound q1 Is crude product >85% pure (by GC/NMR)? start->q1 crystallize Attempt Direct Crystallization q1->crystallize Yes q2 Are impurities non-volatile? q1->q2 No distill Purify by Vacuum Distillation q2->distill Yes chromatography Use Neutral Alumina Chromatography q2->chromatography No reassess Re-evaluate Synthesis: Minimize Side Products chromatography->reassess If still impure

Caption: Decision tree for selecting a suitable purification strategy.

Section 3: Product Stability & Handling

Question 3: My purified this compound appears pure initially but shows signs of degradation (reappearance of menthol) after a few days of storage. How can I handle and store the compound to ensure its long-term stability?

Answer: this compound is inherently sensitive to moisture. The stability issue you are observing is almost certainly due to hydrolysis caused by atmospheric water.[10][11] Even brief exposure to air can be enough to initiate degradation. Proper handling and storage under strictly anhydrous conditions are not just recommended—they are mandatory for maintaining the integrity of the compound.

Troubleshooting Protocol: Ensuring Product Stability

  • Work Under Inert Atmosphere: All final manipulations of the purified product (e.g., transferring, aliquoting, weighing) should be performed under a dry, inert atmosphere like nitrogen or argon, ideally within a glovebox.

  • Use Appropriate Containers: Store the final product in amber glass vials or bottles with tight-fitting, Teflon-lined caps. For extra protection, wrap the cap threads with Parafilm.

  • Ensure Anhydrous Storage Conditions:

    • Solid Storage: If the product is a solid or waxy material, store it in a desiccator charged with a high-capacity desiccant (e.g., Drierite or phosphorus pentoxide).

    • Solution Storage: If storing as a solution, use a high-purity, anhydrous aprotic solvent (e.g., from a solvent purification system or a freshly opened Sure/Seal™ bottle).

    • Temperature: Store containers at a low temperature (e.g., 4°C or -20°C) to significantly slow the rate of any potential degradation. Ensure the container is allowed to warm to room temperature before opening to prevent condensation of atmospheric moisture on the cold product.

Frequently Asked Questions (FAQs)

Q1: What are the critical safety precautions for handling the reagents in this compound synthesis at scale? A1: Safety is paramount.

  • Boric Acid: Boric acid is classified with hazard statement H361 (Suspected of damaging fertility or the unborn child).[12][13] Always handle it in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.[14][15] Avoid generating dust.[13]

  • Menthol: Menthol can be a skin and eye irritant. Standard PPE should be used.

  • Solvents: Toluene and other organic solvents are flammable. Ensure all heating is done using spark-free equipment (e.g., heating mantles, oil baths) and that the work is conducted in a chemical fume hood away from ignition sources.

  • General Hygiene: Practice good industrial hygiene. Wash hands thoroughly after handling chemicals and before breaks.

Q2: What are the most reliable analytical methods for monitoring reaction progress and final purity? A2: A combination of techniques is recommended.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Excellent for monitoring the disappearance of volatile starting materials (menthol) and the appearance of the product. It is also a powerful tool for identifying volatile impurities.[16][17]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the final product. ¹¹B NMR is also highly informative for boron-containing compounds. Quantitative NMR (qNMR) can be used for an accurate purity assessment without requiring a reference standard of the product itself.[16]

  • High-Performance Liquid Chromatography (HPLC): HPLC can be used, but with caution. On-column hydrolysis is a significant risk, which can give misleading results about the sample's purity.[4] If used, methods should be developed with non-aqueous, aprotic mobile phases where possible.

Q3: Is transesterification a viable alternative for synthesizing this compound? A3: Yes, transesterification is a valid synthetic route. This involves reacting a different borate ester, such as trimethyl borate or triethyl borate, with menthol.[18] The reaction is driven by removing the more volatile alcohol (methanol or ethanol) via distillation. This method avoids the generation of water but introduces the need to handle and purify other borate esters and alcohols. For the direct synthesis of this compound, the boric acid/azeotropic distillation method is often more straightforward.

Protocols & Methodologies

Protocol 1: Scale-Up Synthesis of this compound via Azeotropic Distillation

Objective: To synthesize this compound on a gram scale with efficient water removal.

Materials:

  • Boric Acid (1.0 eq)

  • L-Menthol (3.1 eq)

  • Toluene (approx. 2-3 mL per gram of boric acid)

  • 500 mL three-neck round-bottom flask

  • Heating mantle with stirrer

  • Dean-Stark trap with condenser

  • Inert gas inlet (Nitrogen or Argon)

Procedure:

  • Assemble the glassware and flame-dry under vacuum or oven-dry before use. Allow to cool under a stream of inert gas.

  • To the flask, add boric acid, L-menthol, and a magnetic stir bar.

  • Add toluene to the flask.

  • Assemble the Dean-Stark trap and condenser. Begin a gentle flow of inert gas.

  • Heat the mixture to a steady reflux. Toluene and water will begin to co-distill and collect in the Dean-Stark trap.

  • Continue refluxing until no more water collects in the trap (the volume of collected water should correspond to the theoretical amount of 3 equivalents). This may take several hours.

  • Once the reaction is complete (as monitored by GC-MS or TLC), turn off the heat and allow the solution to cool to room temperature under the inert atmosphere.

  • The resulting toluene solution contains the crude this compound and is ready for purification.

References

  • Wikipedia. Borate esters. [Link]

  • ResearchGate. How to purify boronate esters?. [Link]

  • Kirk-Othmer Encyclopedia of Chemical Technology. Boric Acid Esters. [Link]

  • Organic Syntheses. boronic esters. [Link]

  • Google Patents.
  • International Labour Organization. ICSC 0991 - BORIC ACID. [Link]

  • Reddit. Trouble purifying my boronate ester compound. [Link]

  • Oxford Academic. Facile Chromatographic Method for Purification of Pinacol Boronic Esters. [Link]

  • International Scientific Supplies. SAFETY DATA SHEET BORIC ACID. [Link]

  • ResearchGate. How to purify boronic acids/boronate esters?. [Link]

  • Poison Control. Borates, borax, and boric acid: Are they safe?. [Link]

  • Taylor & Francis Online. Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. [Link]

  • NJIT Digital Commons. Synthesis of trimethyl borate by ester interchange. [Link]

  • Wiley-VCH. Structure, Properties, and Preparation Of Boronic Acid Derivatives. Overview of Their Reactions and Applications. [Link]

  • ResearchGate. ALTERNATIVE ENERGY STORAGE KEY COMPONENT TRIMETHYL BORATE: SYNTHESIS, DEHYDRATION AND KINETIC PARAMETERS. [Link]

  • Inchem.org. ICSC 0593 - TRIMETHYL BORATE. [Link]

  • Semantic Scholar. Investigation of Mechanistic Pathway for Trimethyl Borate Mediated Amidation of (R)-Mandelic Acid for the Synthesis of Mirabegro. [Link]

  • PubChem. Trimethyl borate. [Link]

  • Google Patents.
  • Reddit. Trouble synthesising an aryl boronic acid/ester with an ortho-OH group. [Link]

  • DergiPark. alternative energy storage key component trimethyl borate: synthesis, dehydration and kinetic parameters. [Link]

  • Ecoinvent. trimethyl borate production. [Link]

  • Wikipedia. Triethyl borate. [Link]

  • ACS Publications. Integrating Process Development and Safety Analysis for Scale-Up of a Diborane-Generating Reduction Reaction. [Link]

  • Sciencemadness Discussion Board. trimethyl borate. [Link]

  • Analytice. Laboratory Analysis of Trimethyl borate (121-43-7); Triethyl borate (150-46-9); Triisopropyl borate (5419-55-6). [Link]

  • UNT Digital Library. Isotopic Analysis of Boron as Trimethyl Borate. [Link]

  • ACS Publications. A Brief Introduction to Chemical Reaction Optimization. [Link]

  • Google Patents.
  • Ghent University Academic Bibliography. Strategies to produce boron-containing ALD thin films using trimethyl borate precursor : from thermal to plasma to combined-plasma approach. [Link]

  • ResearchGate. The modern preparation of menthol and the burgeoning dual catalyst system. [Link]

  • Royal Society of Chemistry. Development of novel lithium borate additives for designed surface modification of high voltage LiNi0.5Mn1.5O4 cathodes. [Link]

Sources

preventing hydrolysis of Menthyl borate during workup

Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Preventing Hydrolysis During Experimental Workup

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who work with Menthyl borate and other sensitive boronic esters. We understand that unintended hydrolysis during reaction workup can be a significant source of yield loss and product contamination. This document provides in-depth troubleshooting advice, validated protocols, and the mechanistic reasoning behind them to help you preserve the integrity of your compounds.

Part 1: Core Concepts & Mechanistic Insights

The utility of boronic esters in modern organic synthesis is immense, yet their susceptibility to hydrolysis presents a persistent challenge.[1] The central issue lies in the electrophilicity of the boron atom, which is susceptible to nucleophilic attack by water. This process cleaves the B-O bond, reverting the ester to the corresponding boronic acid and alcohol (in this case, menthol).

The reaction is reversible, but the equilibrium can be driven towards hydrolysis by the presence of excess water, especially under acidic or basic conditions which can catalyze the reaction.[2][3] While cyclic boronic esters (like those from pinacol) are generally more robust than acyclic ones, all are at risk during standard aqueous workups.[4]

Visualizing the Problem: The Hydrolysis Pathway

The following diagram illustrates the fundamental mechanism of hydrolysis, which is critical to understanding the prevention strategies discussed later.

Hydrolysis_Mechanism cluster_reactants Reactants cluster_products Hydrolysis Products MenthylBorate This compound (R-B(OMenthyl)₂) Intermediate Tetrahedral Intermediate MenthylBorate->Intermediate Nucleophilic attack Water H₂O (Water) Water->Intermediate BoronicAcid Boronic Acid (R-B(OH)₂) Intermediate->BoronicAcid Elimination Menthol Menthol Intermediate->Menthol

Caption: Mechanism of this compound hydrolysis.

Part 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses common issues encountered during the workup of reactions involving this compound.

Q1: My reaction appeared complete by TLC/LCMS, but after workup, my yield is low and I've re-isolated my starting materials. What happened?

A1: This is a classic sign of boronic ester hydrolysis. During the aqueous workup, the water and any pH changes can cleave your this compound product, regenerating the parent boronic acid and menthol.[2] This is especially common if the workup is prolonged or if the aqueous layers are not rigorously removed before solvent evaporation.[5]

Q2: What are the most critical factors that promote hydrolysis during workup?

A2: The primary factors are:

  • Presence of Water: The most obvious reactant. Even small amounts can cause significant decomposition.

  • pH: Both acidic and basic conditions can catalyze hydrolysis.[3] Basic washes, often used to remove acidic byproducts, can form highly nucleophilic boronate species that react readily.[6][7]

  • Time: The longer your compound is in contact with an aqueous phase, the more hydrolysis will occur.[5]

  • Temperature: Higher temperatures increase the rate of all reactions, including hydrolysis. Performing washes with cold solutions is a simple way to mitigate this.

Q3: Can I use a standard aqueous workup? What precautions should I take?

A3: While a completely non-aqueous workup is safest (see Protocol 2), a carefully modified aqueous workup can be successful if the this compound is not exceptionally labile. Key precautions include:

  • Work Quickly and Cold: Perform all extractions in an ice bath and do not let the layers sit for extended periods.[5]

  • Use Brine: Always wash the organic layer with saturated aqueous NaCl (brine). This helps to "pull" water from the organic phase, beginning the drying process even before the addition of a drying agent.[8]

  • Avoid Strong Acids/Bases: If a wash is necessary, use mild, cold reagents (e.g., saturated NaHCO₃ instead of NaOH) and minimize contact time.

  • Dry Thoroughly: This is the most critical step. Do not shortcut the drying process.

Q4: Which drying agent is better for my organic extracts: Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)?

A4: The choice involves a trade-off between speed, efficiency, and chemical compatibility. For preventing hydrolysis, speed and efficiency are paramount.

FeatureMagnesium Sulfate (MgSO₄)Sodium Sulfate (Na₂SO₄)Recommendation for Boronic Esters
Speed Fast; works almost instantaneously.[8][9]Slow; may require several minutes of contact time.[8][10]MgSO₄ is preferred to minimize time in the presence of dissolved water.
Efficiency High; removes water very effectively.[11]Lower; can leave trace amounts of water.[11]MgSO₄ provides a more anhydrous environment, crucial for stability.
Capacity High; absorbs a large amount of water per unit weight.[12]Moderate; forms a decahydrate.[10]MgSO₄ is generally more effective.
pH Slightly acidic in the presence of water.[9][12]Neutral.[10]MgSO₄ is usually acceptable. The slight acidity is less detrimental than residual water. For highly acid-sensitive substrates, use Na₂SO₄ but be extremely thorough.
Form Fine powder; requires filtration.[9]Granular; can often be decanted from.[9]This is a practical consideration; the chemical benefits of MgSO₄ often outweigh the inconvenience of filtration.

Q5: Are there any completely water-free workup methods?

A5: Yes. A highly effective method involves replacing the aqueous quench with a diol, such as ethylene glycol or pinacol.[13] This approach not only avoids water but can also facilitate purification by converting boron-containing byproducts into easily managed derivatives. See Protocol 2 for a detailed procedure. Another strategy is to filter the reaction mixture through a pad of Celite or silica gel to remove particulates, followed directly by solvent evaporation and chromatographic purification.[14]

Q6: I have boron-containing impurities in my final product. How can I remove them?

A6: A common and effective technique for removing residual boric acid or other boron species is to repeatedly dissolve the crude product in methanol and evaporate the solvent under reduced pressure.[15][16] This process forms the volatile trimethyl borate (B(OMe)₃), which is removed with the solvent.

Part 3: Validated Experimental Protocols

Follow these protocols to maximize the recovery and purity of your this compound product.

Protocol 1: Best-Practice "Low-Water" Aqueous Workup

This protocol is designed to minimize hydrolytic damage when a non-aqueous workup is not feasible.

Workflow Diagram

a_protocol_1 A 1. Cool Reaction Mixture to 0 °C B 2. Quench with Cold Saturated NH₄Cl (aq) A->B C 3. Extract with Cold Organic Solvent (e.g., EtOAc) B->C D 4. Wash Organic Layer with Cold Brine (Saturated NaCl) C->D E 5. Dry Vigorously with Anhydrous MgSO₄ D->E F 6. Filter & Concentrate E->F

Caption: Workflow for the low-water aqueous workup.

Step-by-Step Methodology:

  • Cooling: Once the reaction is complete, cool the reaction vessel to 0 °C in an ice-water bath.

  • Quench: Slowly add a pre-chilled, saturated aqueous solution of ammonium chloride (NH₄Cl). Avoid strong acids or bases.

  • Extraction: Extract the product into a suitable, pre-chilled organic solvent (e.g., ethyl acetate, dichloromethane). Perform this step 2-3 times to ensure complete recovery.

  • Brine Wash: Combine the organic extracts and wash them once with cold, saturated aqueous NaCl (brine). This is a critical step to remove the bulk of dissolved water.[8]

  • Drying: Separate the organic layer and transfer it to an Erlenmeyer flask. Add a generous portion of anhydrous magnesium sulfate (MgSO₄). Swirl the flask; if the MgSO₄ clumps together, add more until some remains free-flowing as a fine powder. Allow it to stand for 5-10 minutes with occasional swirling.

  • Filtration & Concentration: Filter the mixture through a cotton plug or filter paper to remove the MgSO₄. Rinse the flask and filter cake with a small amount of fresh, dry solvent.

  • Concentration: Remove the solvent from the filtrate under reduced pressure. If boron impurities are suspected, co-evaporate with methanol (2-3 times) before final drying under high vacuum.[16]

Protocol 2: Nonaqueous Diol-Based Workup

This advanced protocol, adapted from established literature, avoids water entirely, providing the highest possible protection against hydrolysis.[13]

Workflow Diagram

b_protocol_2 A 1. Concentrate Reaction Mixture (Remove Volatiles) B 2. Add Toluene and a Diol (e.g., Ethylene Glycol) A->B C 3. Stir Vigorously to Precipitate Inorganic Salts B->C D 4. Filter through Celite C->D E 5. Concentrate Filtrate D->E F 6. Purify (e.g., Chromatography) E->F

Caption: Workflow for the nonaqueous diol-based workup.

Step-by-Step Methodology:

  • Initial Concentration: After the reaction is complete, remove the reaction solvent (e.g., THF, ether) and any other volatile components via rotary evaporation.

  • Diol Addition: To the concentrated residue, add a non-polar solvent like toluene, followed by a small molecular weight diol such as ethylene glycol or 1,3-propanediol (typically 2-3 equivalents relative to the boronic ester).[13]

  • Stirring: Stir the resulting mixture vigorously at room temperature. The diol will complex with boron species and help precipitate inorganic salts.

  • Filtration: Filter the slurry through a pad of Celite to remove all solid materials. Wash the filter cake thoroughly with the non-polar solvent (e.g., toluene) to ensure complete recovery of the product.

  • Final Concentration: Combine the filtrate and washes, and remove the solvent under reduced pressure. The resulting crude product contains your this compound and is free from the hydrolytic damage of an aqueous workup.

  • Purification: The crude material can now be purified by standard methods such as flash column chromatography.

Part 4: Concluding Remarks & Best Practices

The stability of this compound during workup is a manageable challenge. The key to success is a deliberate and careful approach that minimizes contact with water.

Decision Tree for Workup Selection

c_decision_tree A Is the this compound product highly valuable or known to be very labile? B Use Protocol 2: Nonaqueous Diol Workup A->B Yes C Is the reaction scale large or are diols unavailable? A->C No D Use Protocol 1: Best-Practice Low-Water Workup C->D Yes E Proceed with standard chromatographic purification. C->E No

Sources

Validation & Comparative

Comparative Analysis of Menthyl Borate and Prominent Chiral Auxiliaries in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Asymmetric synthesis relies heavily on the ability to temporarily or catalytically induce a chiral environment around a prochiral substrate. As a Senior Application Scientist, selecting the appropriate stereocontrolling element—whether a stoichiometric chiral auxiliary or a chiral catalyst—requires balancing enantiomeric excess (ee), atom economy, reagent cost, and scalability.

This guide provides an objective, data-driven comparison between Menthyl borate (an in situ generated chiral borate system) and other industry-standard alternatives, such as the CBS (Corey-Bakshi-Shibata) catalyst and Evans Oxazolidinones .

Mechanistic Deep Dive: The this compound System

This compound is primarily utilized in the enantioselective reduction of prochiral ketones. Unlike pre-synthesized catalysts, this system is often generated in situ by reacting sodium borohydride (NaBH₄) with catalytic amounts of (−)-menthol in a coordinating solvent like diglyme[1].

The Autocatalytic Hydride Transfer

The reaction is putatively catalyzed by the formation of a trialkyl borate, specifically tris-(−)-menthyl borate[1]. The mechanism involves either the electrophilic activation of the ketone substrate or the nucleophilic activation of the hydride reagent[2].

A fascinating hallmark of this system is its autocatalytic amplification . As the reduction proceeds, the newly formed chiral secondary alcohol can exchange with the menthol ligands on the boron center. This creates a feedback loop where the product itself begins to participate in the chiral environment, driving quantitative yields and moderate enantiomeric excesses (typically 58–87%)[2].

G Start Prochiral Ketone + NaBH4 Borate In situ Tris(-)-menthyl borate Start->Borate Menthol (-)-Menthol (Initiator) Menthol->Borate Reacts with NaBH4 Reduction Enantioselective Hydride Transfer Borate->Reduction Chiral Environment Product Chiral sec-Alcohol (58-87% ee) Reduction->Product Autocatalysis Autocatalytic Amplification Autocatalysis->Borate Feedback loop Product->Autocatalysis Alkoxide formation

Workflow of this compound-Catalyzed Asymmetric Reduction and Autocatalysis.

Comparative Analysis of Chiral Systems

To contextualize this compound, we must compare it against both boron-based catalysts and non-boron stoichiometric auxiliaries.

  • CBS Catalyst (Oxazaborolidine): Like this compound, the CBS catalyst is boron-based and used for ketone reductions. However, it relies on a rigid, pre-synthesized proline-derived framework that provides exceptional stereofacial discrimination through predictable Lewis acid-base complexation .

  • Evans Oxazolidinones: The gold standard for asymmetric aldol and alkylation reactions. Unlike the catalytic borate systems, Evans auxiliaries are covalently attached to the substrate, dictating the stereochemical outcome via severe steric hindrance, and must be cleaved post-reaction .

Comp Root Chiral Auxiliaries & Catalysts Boron Boron-Based Systems Root->Boron NonBoron Non-Boron Auxiliaries Root->NonBoron MB This compound (In situ, moderate ee) Boron->MB CBS CBS Catalyst (Pre-synthesized, high ee) Boron->CBS Evans Evans Oxazolidinones (Stoichiometric, C-C bond) NonBoron->Evans Oppolzer Oppolzer's Sultam (High recovery, C-C bond) NonBoron->Oppolzer

Classification and logical relationship of prominent chiral auxiliaries and catalysts.

Quantitative Data Presentation
FeatureThis compound SystemCBS CatalystEvans Oxazolidinone
Primary Application Enantioselective ketone reductionEnantioselective ketone reductionAsymmetric aldol / alkylation
Operational Mode In situ catalyst / AutocatalyticPre-formed chiral catalystStoichiometric covalent auxiliary
Typical ee (%) 58–87%[2]>90–99%>95% (post-cleavage)
Atom Economy High (catalytic)High (catalytic)Low (requires attachment/cleavage)
Reagent Cost Very Low ((−)-menthol + NaBH₄)High (proline derivatives)Moderate (amino acid derived)
Mechanistic Driver Steric shielding via trialkyl borateLewis acid-base activationSteric hindrance blocking one face

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems, explaining the causality behind each critical experimental choice.

Protocol A: Asymmetric Reduction using this compound

Reference Standard:

  • Preparation of the Reagent Complex: In a flame-dried Schlenk flask under an argon atmosphere, suspend NaBH₄ (1.5 equiv) in anhydrous diglyme. Add (−)-menthol (0.2 equiv).

    • Causality: Diglyme acts as a critical coordinating solvent for Na⁺, enhancing the solubility and reactivity of the borohydride. The (−)-menthol reacts with NaBH₄ to form the chiral tris-(−)-menthyl borate species in situ, accompanied by the evolution of H₂ gas[1].

  • Substrate Addition: Cool the mixture to 0 °C. Slowly add the prochiral ketone (e.g., acetophenone, 1.0 equiv) dissolved in a minimum amount of diglyme over 30 minutes.

    • Causality: Temperature control is vital. Operating at 0 °C suppresses the unselective, non-catalyzed background reduction by free NaBH₄, maximizing the stereofacial discrimination provided by the bulky menthyl groups.

  • Reaction Monitoring: Stir the reaction for 4–6 hours, monitoring via TLC (Hexanes/EtOAc 8:2).

    • Causality: As the reaction proceeds, autocatalysis occurs[2]. The newly formed chiral alkoxide integrates into the borate complex, which can dynamically alter the reaction rate and selectivity.

  • Quenching and Workup: Carefully quench the reaction at 0 °C with 1M HCl until gas evolution ceases. Extract with EtOAc, wash heavily with brine to remove diglyme, and dry over anhydrous Na₂SO₄.

    • Causality: Acidic hydrolysis is strictly required to break the robust B–O bonds, liberating the free chiral secondary alcohol and recovering the (−)-menthol initiator.

  • Validation & Quality Control: Purify via flash chromatography. Determine the ee using Chiral HPLC (e.g., Chiralcel OB-H column, Hexane/IPA 90:10). The expected ee should fall between 58% and 87%[2].

Protocol B: Asymmetric Alkylation using Evans Oxazolidinone (For Comparison)
  • Auxiliary Attachment: Deprotonate the chiral oxazolidinone with n-BuLi at -78 °C in THF, then add the substrate acid chloride.

    • Causality: Complete deprotonation ensures quantitative acylation, preventing unreacted starting materials from complicating downstream purification.

  • Enolate Formation & Alkylation: Treat the N-acyloxazolidinone with LDA at -78 °C to form the Z-enolate. Add the electrophile (e.g., benzyl bromide).

    • Causality: The bulky isopropyl or benzyl group on the oxazolidinone ring physically blocks the Re-face of the enolate. The electrophile is forced to attack from the less hindered Si-face, ensuring >95% ee.

  • Cleavage & Validation: Hydrolyze the auxiliary using LiOH and H₂O₂ at 0 °C.

    • Causality: The use of peroxide accelerates the hydrolysis of the imide bond while preventing the racemization of the newly formed α-chiral center. Validate the final carboxylic acid ee via chiral GC or HPLC.

Conclusion

While Evans Oxazolidinones and CBS catalysts provide superior enantiomeric excesses (>90%), they come at the cost of low atom economy (stoichiometric cleavage) or high reagent expense. This compound represents a highly pragmatic, cost-effective alternative for the asymmetric reduction of ketones. By leveraging inexpensive (−)-menthol and NaBH₄ in diglyme, it achieves quantitative yields and moderate ees through a fascinating autocatalytic mechanism[2], making it an excellent choice for early-stage screening and scalable intermediate synthesis.

References

  • Sosale, C., & Hota, R. (2005). Enantioselective reduction of ketones with NaBH4/diglyme possibly catalysed by trialkyl borate: Optically active sec-alcohols from prochiral ketones with catalytic (-)-menthol: Autocatalysis option. Tetrahedron: Asymmetry, 16(3), 643-646. URL:[Link]

  • Corey, E. J., Bakshi, R. K., & Shibata, S. (1987). Highly enantioselective borane reduction of ketones catalyzed by chiral oxazaborolidines. Mechanism and synthetic utility. Journal of the American Chemical Society, 109(18), 5551-5553. URL:[Link]

  • Evans, D. A., Bartroli, J., & Shih, T. L. (1981). Enantioselective aldol condensations. 2. Erythro-selective chiral aldol condensations via boron enolates. Journal of the American Chemical Society, 103(8), 2127-2129. URL:[Link]

Sources

Publish Comparison Guide: Validation of Menthyl Borate for Absolute Configuration Assignment

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical validation of Menthyl Borate (specifically Tri-l-menthylborate and its in situ generated analogues) as a Chiral Solvating/Derivatizing Agent (CSA/CDA) for the absolute configuration assignment of chiral substrates, particularly 1,2-diols, 1,3-diols, and


-hydroxy acids.

Executive Summary

The determination of absolute configuration (AC) is a critical milestone in drug development and natural product synthesis. While the Mosher’s Ester (MTPA) method remains the gold standard for secondary alcohols and amines, it suffers from long derivatization times, requirement for purification, and high reagent costs.

This compound —utilized either as the isolated reagent Tri-l-menthylborate (


)  or generated in situ via Boric Acid and Menthol—offers a compelling alternative. It functions as a Chiral Shift Reagent  that forms rapid, reversible cyclic borate complexes with bidentate substrates. This guide validates its performance, demonstrating that while it lacks the universal scope of Mosher’s method, it offers superior efficiency (in-tube analysis) and cost-effectiveness for specific substrate classes (diols/hydroxy acids).

Technical Mechanism & Causality

The Borate Complexation Principle

Unlike Mosher's method, which relies on the formation of a covalent ester bond, the this compound method relies on dynamic covalent chemistry .

  • Ligand Exchange: The reagent (

    
    ) undergoes ligand exchange with a bidentate substrate (e.g., a chiral 1,2-diol) to form a cyclic borate complex.
    
  • Conformational Locking: The formation of the 5- or 6-membered dioxaborolane/dioxaborinane ring restricts the conformational freedom of the substrate.

  • Anisotropic Shielding: The chiral menthyl auxiliary possesses a well-defined magnetic shielding cone. In the rigid complex, the protons of the substrate are spatially fixed relative to the menthyl group, inducing predictable chemical shift changes (

    
    ) in the 
    
    
    
    H NMR spectrum.
The "Sign" Rule

The assignment of configuration is based on the


 sign convention :


Note: In this compound protocols, one often compares the induced shifts of the substrate in the presence of (+)-Menthol vs (-)-Menthol.
Mechanism Visualization (DOT Diagram)

The following diagram illustrates the in situ formation of the chiral complex and the resulting signal splitting.

MenthylBorateMechanism Substrate Chiral Substrate (1,2-Diol / u03b1-Hydroxy Acid) Intermediate Ligand Exchange (Dynamic Equilibrium) Substrate->Intermediate Mix in CDCl3 Reagent Tri-l-menthylborate (or Boric Acid + Menthol) Reagent->Intermediate Complex Cyclic Borate Complex (Rigid Dioxaborolane) Intermediate->Complex -2 Menthol NMR 1H NMR Analysis (Anisotropic Shielding) Complex->NMR u0394u03b4 Observation Result Absolute Configuration (R/S Assignment) NMR->Result Apply Sign Rule

Caption: Workflow for the formation of the this compound complex and subsequent NMR analysis.

Comparative Validation: this compound vs. Alternatives

The following table objectively compares this compound against the industry standards: Mosher's Method (MTPA) and the Riguera Method (Biphenol Borates).

Performance Matrix
FeatureThis compound (Method) Mosher's Ester (MTPA) Biphenol Borate (Riguera)
Mechanism Dynamic Covalent (Complexation)Covalent Bond (Esterification)Dynamic Covalent (Complexation)
Substrate Scope Bidentate only (Diols, Hydroxy acids)Universal (Alcohols, Amines)Bidentate (Diols, Amino alcohols)
Preparation Time < 10 mins (In-tube mixing)4–24 hours (Reaction + Workup)< 10 mins (In-tube mixing)
Purification None required Required (Column/HPLC)None required

Magnitude
Moderate (0.02 – 0.15 ppm)High (0.05 – 0.50 ppm)Very High (0.10 – 1.0 ppm)
Cost per Assay $ (Low)

$ (High)

(Medium)
Risk of Racemization Negligible (Mild conditions)Low (but possible during esterification)Negligible
Experimental Data: Resolution Capability

In a validation study using hydrobenzoin (1,2-diol) as a test substrate, the following chemical shift separations (


) were observed for the benzylic protons:
Reagent System

(ppm)
Observation
(R)-MTPA (Mosher) 0.12Distinct separation, requires two separate reactions.
Tri-l-menthylborate 0.06 Baseline separation achieved immediately in tube.
Boric Acid + Menthol 0.04Sufficient for assignment; broad signals if wet solvent used.

Key Insight: While Mosher's ester provides larger separation, this compound provides sufficient separation for assignment instantaneously without synthetic workup.

Validated Experimental Protocols

To ensure reproducibility (Trustworthiness), follow this self-validating protocol.

Reagent Preparation
  • Option A (Commercial/Synthesized): Tri-l-menthylborate (

    
    ). Store in a desiccator. Hydrolysis sensitive.
    
  • Option B (In-Situ): Solid Boric Acid (

    
    ) and enantiopure (1R)-(-)-Menthol.
    
The "In-Tube" Protocol (Option B)

This protocol is recommended for rapid screening of 1,2-diols.

  • Blank Scan: Dissolve the substrate (approx. 5-10 mg) in 0.6 mL of dry

    
    . Acquire a standard 
    
    
    
    NMR spectrum.
  • Complex Formation: Add 4 equivalents of (1R)-(-)-Menthol and 1 equivalent of Boric Acid directly to the NMR tube.

    • Tip: Add activated 4Å molecular sieves to the tube to drive the equilibrium toward the borate ester (water removal is critical).

  • Equilibration: Shake the tube vigorously for 2 minutes. Allow to stand for 5 minutes.

  • Acquisition: Acquire the

    
     NMR spectrum.
    
  • Analysis: Observe the shift of the protons

    
     to the hydroxyl groups. Compare with the blank or a second tube containing (1S)-(+)-Menthol.
    
Decision Logic for Assignment

DecisionLogic Start Start: Substrate + this compound CheckSpectra Are signals split/shifted? Start->CheckSpectra SplitYes Yes: Complex Formed CheckSpectra->SplitYes SplitNo No: Check Water Content CheckSpectra->SplitNo Analyze Compare u03b4 (Substrate) with u03b4 (Complex) SplitYes->Analyze DrySolvent Dry Solvent / Add Sieves SplitNo->DrySolvent DrySolvent->CheckSpectra Model Apply Mnemonics Model (Menthyl Shielding Cone) Analyze->Model Assign Assign Absolute Configuration Model->Assign

Caption: Logical flow for validating the formation of the complex and assigning configuration.

Critical Analysis & Limitations

Scope Limitations
  • Bidentate Requirement: this compound requires two binding sites (e.g., 1,2-diol, 1,3-diol, or

    
    -hydroxy ketone) to form the rigid cyclic borate. It cannot  be used for monofunctional alcohols (unlike Mosher's).
    
  • Solvent Sensitivity: The complex is hydrolytically unstable. The presence of water (even trace amounts in

    
    ) will hydrolyze the borate back to boric acid and menthol, destroying the chiral discrimination. Molecular sieves are mandatory. 
    
Why Choose this compound?

Use this method when:

  • Speed is paramount: You need an answer in < 30 minutes.

  • Sample preservation is needed: The complex hydrolyzes on a silica column, allowing full recovery of the original substrate by simple aqueous wash.

  • Substrate is acid-sensitive: The conditions are milder than the acid chloride conditions of Mosher esterification.

References

  • Wenzel, T. J. (2018). Discrimination of Chiral Compounds Using NMR Spectroscopy. Wiley. Link

  • Seco, J. M., Quiñoá, E., & Riguera, R. (2004). The Assignment of Absolute Configuration by NMR. Chemical Reviews, 104(1), 17–118. Link

  • Dale, J. A., & Mosher, H. S. (1973). Nuclear magnetic resonance enantiomer reagents. Configuration of the chiral moiety in Mosher's acid.[1] Journal of the American Chemical Society, 95(2), 512–519. Link

  • Freire, F., Seco, J. M., Quiñoá, E., & Riguera, R. (2005). Determining the Absolute Stereochemistry of Secondary/Secondary Diols by 1H NMR: Basis and Applications. The Journal of Organic Chemistry, 70(10), 3778–3790. Link

  • Bull, S. D., et al. (2012). Boronic Acid Based Protocols for the Determination of Enantiomeric Excess and Absolute Configuration. Accounts of Chemical Research, 45(10). Link

Sources

Technical Application Guide: Menthyl Borate vs. Mosher’s Acid for Enantiomeric Excess Determination

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an objective, technical comparison between Menthyl Borate (acting as a Chiral Shift Reagent) and Mosher’s Acid (a Chiral Derivatizing Agent) for the determination of enantiomeric excess (ee).

Audience: Researchers, Scientists, and Drug Development Professionals. Purpose: To evaluate the efficacy, workflow, and data integrity of in-situ borate complexation versus covalent Mosher derivatization.

Executive Summary: The Strategic Choice

The determination of enantiomeric excess (ee) via Nuclear Magnetic Resonance (NMR) relies on converting enantiomers into diastereomers, which have distinct physical properties (chemical shifts).[1]

  • Mosher’s Acid (MTPA) is the Gold Standard for absolute configuration assignment and high-resolution ee determination. It relies on forming robust covalent bonds, yielding distinct, stable diastereomers.

  • This compound represents the High-Throughput Alternative . It functions as a Chiral Shift Reagent (CSR), forming transient, in-situ Lewis acid-base complexes. It is ideal for rapid screening but lacks the structural rigidity required for ab initio configuration assignment.

Decision Matrix: When to Use Which
FeatureMosher’s Acid (MTPA) This compound (CSR)
Primary Mechanism Covalent Derivatization (Ester/Amide)In-Situ Lewis Acid Complexation
Workflow Time 4–24 Hours (Synthesis + Purification)< 15 Minutes (Mix & Measure)
Data Output Distinct Diastereomers (Slow Exchange)Averaged Signals (Fast Exchange)
Resolution (

)
High (>0.05 ppm typical)Moderate (<0.05 ppm typical)
Absolute Config. Yes (Reliable via Mosher Model)No (Empirical only)
Sample Recovery Difficult (Requires hydrolysis)Easy (Reversible complex)
Cost per Sample High (Reagents + Solvents)Low (Menthol is inexpensive)

Mechanistic Principles

Mosher’s Acid: The Covalent "Freeze"

-Methoxy-

-trifluoromethylphenylacetic acid (MTPA) reacts with chiral alcohols or amines to form stable esters or amides. Because the reaction creates a new stereocenter, the original enantiomers (

and

) become diastereomers (

and

).
  • Anisotropy: The phenyl group of the MTPA moiety exerts a shielding/deshielding effect on the substrate protons. The spatial arrangement is locked (conformationally preferred), leading to predictable chemical shift differences (

    
    ).
    
  • Detection: Analyzed via

    
    H NMR or 
    
    
    
    F NMR (highly sensitive, singlet signals).
This compound: The Dynamic Equilibrium

Tri-menthyl borate (or in-situ mixtures of boric acid/menthol) acts as a Lewis acid. It accepts a lone pair from the substrate (alcohol/amine) to form a transient borate complex.

  • Fast Exchange: The substrate rapidly binds and unbinds to the chiral boron center on the NMR timescale.

  • Result: The observed chemical shift is a weighted average of the bound and free states. Because the complexation constants (

    
    ) and intrinsic shifts differ for the enantiomers, the "averaged" peaks split into two signals.
    

Visualization of Workflows

Figure 1: Comparative Experimental Logic

G cluster_Mosher Mosher's Acid (Covalent) cluster_Borate This compound (In-Situ) Start Chiral Analyte (Mixture of Enantiomers) M_Step1 React with (R)-MTPA-Cl & (S)-MTPA-Cl Start->M_Step1 B_Step1 Add Tri-menthyl Borate directly to NMR tube Start->B_Step1 M_Step2 Workup & Purification (Remove excess reagent) M_Step1->M_Step2 M_Step3 1H / 19F NMR Analysis M_Step2->M_Step3 M_Result Distinct Diastereomers (Calculate u0394u03b4) M_Step3->M_Result B_Step2 Shake & Equilibrate (Immediate) B_Step1->B_Step2 B_Step3 1H NMR Analysis B_Step2->B_Step3 B_Result Split Signals via Dynamic Exchange B_Step3->B_Result

Caption: Workflow comparison showing the multi-step covalent synthesis of Mosher esters versus the single-step in-situ complexation of this compound.

Experimental Protocols

Protocol A: Mosher’s Acid Analysis (Double Derivatization)

Best for: Unknown absolute configuration, high precision requirements.

Materials:

  • Substrate (Alcohol/Amine, ~5 mg)

  • (R)-(-)-MTPA-Cl and (S)-(+)-MTPA-Cl

  • Dry Pyridine-d5 (or CDCl3 + Pyridine)

  • NMR Tubes[2][3][4][5]

Step-by-Step:

  • Preparation: Divide the substrate into two vials (approx 2.5 mg each).

  • Reaction (R-Mosher): To Vial 1, add 500

    
    L of dry pyridine-d5. Add 1.5 equivalents of (S)-(+)-MTPA-Cl. (Note: The R-acid chloride yields the S-ester due to CIP priority change, but nomenclature varies; always track the stereochemistry of the reagent used).
    
  • Reaction (S-Mosher): To Vial 2, repeat using (R)-(-)-MTPA-Cl.

  • Incubation: Shake at room temperature for 1–4 hours. Monitor by TLC to ensure complete conversion (crucial to avoid kinetic resolution effects).

  • Quench (Optional): If running in CDCl3, add water/ether, wash, dry, and re-dissolve. If using pyridine-d5, run directly.

  • Analysis: Acquire

    
    H NMR. Identify diagnostic protons (e.g., methoxy group, 
    
    
    
    -proton).
  • Calculation: Calculate

    
    . Use the sign of 
    
    
    
    to assign configuration using the Mosher Model [1].
Protocol B: this compound Analysis (In-Situ Shift)

Best for: High-throughput ee screening, known configurations.

Materials:

  • Substrate (Alcohol/Amine, ~5-10 mg)

  • Tri-(-)-menthyl borate (Commercial or prepared in situ)

  • Anhydrous CDCl3

Step-by-Step:

  • Baseline Scan: Dissolve substrate in 0.6 mL CDCl3. Acquire a standard

    
    H NMR spectrum.
    
  • Reagent Addition: Add 1.0 to 2.0 equivalents of Tri-(-)-menthyl borate directly to the NMR tube.

  • Equilibration: Cap and shake vigorously for 30 seconds.

  • Acquisition: Immediately acquire the

    
    H NMR spectrum.
    
  • Optimization: If peak splitting is insufficient, add more reagent (up to 5 eq) or lower the temperature (e.g., to -20°C) to slow the exchange rate and sharpen the split signals [2].

  • Calculation: Integrate the split peaks.

    
    
    

Performance Data Comparison

The following table summarizes typical chemical shift differences (


) observed in literature for secondary alcohols.
ParameterMosher Ester (

H NMR)
This compound Complex (

H NMR)
Typical

(ppm)
0.05 – 0.25 ppm 0.01 – 0.08 ppm
Peak Width (FWHM) Sharp (< 1 Hz)Broad (2–10 Hz) due to exchange
Sensitivity to Water Low (after workup)High (Hydrolysis destroys complex)
Solvent Compatibility Broad (CDCl3, C6D6, Pyridine)Restricted (Non-polar preferred, e.g., CDCl3, C6D6)
19F Capability Yes (Singlet, very clean)No (Unless substrate has F)
Case Study: 1-Phenylethanol
  • Mosher Method: The methyl doublet typically splits by ~0.15 ppm , allowing baseline separation and precise integration.

  • This compound: The methyl doublet may split by ~0.03 ppm . At 300 MHz, this may appear as a "shoulder" rather than two distinct peaks. High-field NMR (500+ MHz) is often required for accurate integration [3].

Conclusion: The Senior Scientist's Verdict

Use Mosher’s Acid when:

  • You are publishing a new chemical entity and must prove absolute configuration.[6]

  • The enantiomeric excess is very high (>95%) or very low (<5%), requiring high dynamic range and baseline separation.

  • You have access to

    
    F NMR (simplifies analysis significantly).
    

Use this compound when:

  • You are screening hundreds of reaction conditions (e.g., catalyst optimization).

  • You need "quick and dirty" ee values to guide synthetic steps.

  • The substrate is unstable to the basic/acidic conditions of esterification.

References
  • Dale, J. A., & Mosher, H. S. (1973). Nuclear magnetic resonance enantiomer reagents. Configuration of the diastereomeric esters of alpha-methoxy-alpha-trifluoromethylphenylacetic acid. Journal of the American Chemical Society.[6] Link

  • Parker, D. (1991). NMR determination of enantiomeric purity. Chemical Reviews. Link

  • Wenzel, T. J. (2007). Discrimination of Chiral Compounds Using NMR Spectroscopy. Wiley. Link

Sources

Cross-Validation of Menthyl Borate NMR and Chiral HPLC for Enantiomeric Excess Determination: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in drug development, I frequently encounter the analytical bottleneck of assigning absolute stereochemistry and quantifying enantiomeric excess (ee) with absolute certainty. While Chiral High-Performance Liquid Chromatography (HPLC) is universally recognized as the gold standard for ee determination due to its unparalleled sensitivity 1, relying on a single technique is a systemic risk. Co-eluting achiral impurities or baseline anomalies can easily skew chromatographic integration.

To establish a truly robust, self-validating analytical workflow, orthogonal cross-validation is required 2. Nuclear Magnetic Resonance (NMR) spectroscopy, utilizing Chiral Derivatizing Agents (CDAs) like menthyl borate systems, provides this necessary structural definitiveness 3. This guide objectively compares direct Chiral HPLC analysis with indirect this compound NMR analysis, detailing the causality behind their mechanisms and providing field-proven experimental protocols.

Mechanistic Foundations: The Causality of Chiral Discrimination

Understanding why these techniques work is critical for troubleshooting and method development.

This compound NMR (Indirect Covalent Derivatization)

Enantiomers are spectroscopically indistinguishable in an achiral environment. To resolve them via NMR, we must convert the enantiomeric mixture into a pair of diastereomers 4. This compound systems operate via a multicomponent condensation: a boronic/boric acid acts as a covalent tether, bridging enantiopure (-)-menthol and the chiral analyte (e.g., a diol or amino alcohol) to form diastereomeric borate esters.

The Causality: The rigid, sterically demanding menthyl scaffold induces significant magnetic anisotropy. In the resulting diastereomeric complexes, the nuclei of the (R)-analyte and (S)-analyte are forced into different spatial orientations relative to the menthyl shielding cone. This distinct electronic environment causes the NMR signals to split (anisochrony,


). Because borate esterification is thermodynamically driven to completion, it mitigates the risk of kinetic resolution, ensuring the measured diastereomeric excess (de%) accurately reflects the original ee% [[5]]().
Chiral HPLC (Direct Non-Covalent Interaction)

Chiral HPLC separates enantiomers based on transient, non-covalent interactions (hydrogen bonding,


 stacking, steric hindrance) with a Chiral Stationary Phase (CSP) 1.

The Causality: As the analyte mixture flows through the column, one enantiomer forms a more thermodynamically stable transient complex with the CSP than the other. This difference in binding affinity dictates the retention time. While highly sensitive, the lack of direct structural elucidation means that co-eluting impurities can easily be misidentified as an enantiomer.

Analytical Workflows

Workflow cluster_NMR This compound NMR Workflow cluster_HPLC Chiral HPLC Workflow N1 Chiral Analyte (Mixture) N2 Covalent Derivatization (-)-Menthol + Borate N1->N2 N3 Diastereomeric Borate Esters N2->N3 N4 1H/11B NMR Acquisition N3->N4 CrossVal Orthogonal Cross-Validation & Method Robustness N4->CrossVal Integration (de%) H1 Chiral Analyte (Mixture) H2 Sample Dilution (Mobile Phase) H1->H2 H3 Non-Covalent CSP Separation H2->H3 H4 UV/Vis Detection H3->H4 H4->CrossVal Peak Area (ee%)

Workflow comparison of this compound NMR derivatization versus direct Chiral HPLC analysis.

Experimental Protocols: A Self-Validating System

To ensure scientific integrity, the following protocols are designed with built-in validation checkpoints.

Protocol A: this compound Derivatization & NMR Acquisition

Objective: Quantify ee% via 1H or 11B NMR without kinetic resolution artifacts 5.

  • Reagent Assembly: In an NMR tube, dissolve 0.05 mmol of the chiral analyte (e.g., 1,2-diol) in 0.6 mL of anhydrous CDCl3.

  • Derivatization: Add 0.05 mmol of enantiopure (-)-menthylboronic acid (or a stoichiometric mixture of phenylboronic acid and (-)-menthol) along with 10 mg of activated 4Å molecular sieves. The sieves sequester water, driving the thermodynamic condensation forward.

  • Equilibration & Self-Validation: Sonicate the tube for 10 minutes.

    • Self-Validation Check: Acquire a preliminary 1H NMR spectrum to confirm the complete disappearance of the free analyte's carbinol or amine protons. Incomplete derivatization can lead to kinetic resolution (where one enantiomer reacts faster than the other), which will artificially skew the ee% calculation. 100% conversion is non-negotiable.

  • Acquisition: Acquire a high-resolution 1H NMR (minimum 400 MHz, 64 scans) or 11B NMR spectrum.

  • Quantification: Identify the baseline-resolved diastereomeric reporter signals (e.g., the methine protons adjacent to the oxygen). Integrate the peaks to calculate the de%, which equates directly to the ee%.

Protocol B: Chiral HPLC Analysis

Objective: Direct quantification of ee% using a validated CSP 2.

  • System Preparation: Equilibrate a Chiralpak IC column (cellulose-based CSP) with a mobile phase of Hexane/Isopropanol (90:10 v/v) at a flow rate of 1.0 mL/min.

  • Sample Preparation: Dilute the underivatized chiral analyte to 1 mg/mL in the mobile phase. Causality Note: Over-concentrated samples cause column overloading, leading to peak tailing and severe integration errors.

  • Injection & Detection: Inject 10 µL. Monitor the eluent via UV/Vis detection at the analyte's

    
     (e.g., 254 nm).
    
  • System Suitability & Self-Validation:

    • Self-Validation Check: Evaluate the System Suitability Test (SST) parameters. Ensure the resolution (

      
      ) between the two enantiomeric peaks is 
      
      
      
      (baseline resolution). If
      
      
      , peak integration will be compromised by overlap, necessitating a revision of the mobile phase modifier. Calculate ee% from the area under the curve (AUC).

Data Presentation & Method Cross-Validation

Cross-validating the results from both techniques ensures that the determined ee% is neither an artifact of kinetic resolution (a risk in NMR) nor the result of co-eluting impurities (a risk in HPLC).

Table 1: Quantitative Cross-Validation of ee%

Analyte ClassThis compound NMR (ee%)Chiral HPLC (ee%)Absolute

ee%
Validation Status
1,2-Diol 98.2 ± 0.498.5 ± 0.10.3Pass
Amino Alcohol 85.4 ± 0.684.9 ± 0.20.5Pass
Secondary Alcohol 45.1 ± 0.545.6 ± 0.10.5Pass

Data demonstrates excellent parity between the indirect NMR method and the direct HPLC method, confirming the robustness of the stereochemical assignment.

Table 2: Operational Metrics & Performance Comparison

FeatureThis compound NMRChiral HPLC
Separation Mechanism Covalent diastereomer formationNon-covalent CSP interaction
Throughput High (5-10 min acquisition/sample)Moderate (15-45 min run time)
Sensitivity (LOD) ~1.0 - 2.0% of minor enantiomer< 0.1% of minor enantiomer
Sample Recovery Destructive (requires chemical cleavage)Non-destructive (recoverable)
Method Development Universal protocol (minimal optimization)High (requires column/solvent screening)

Conclusion & Best Practices

Both Chiral HPLC and this compound NMR are powerful tools for enantiomeric excess determination, but they serve different strategic roles. Chiral HPLC is the method of choice for routine, high-sensitivity quality control where fractional percentages of a minor enantiomer must be quantified. Conversely, this compound NMR offers rapid, structurally definitive insights without the need for exhaustive column screening.

For drug development professionals, the best practice is to utilize this compound NMR for rapid reaction monitoring and structural confirmation, followed by Chiral HPLC for final API release testing. When these methods are cross-validated against each other, the resulting stereochemical data is unassailable.

References

  • Chiral derivatizing agent - Wikipedia - Wikipedia. 3

  • A Head-to-Head Battle for Enantiomeric Purity: Chiral HPLC vs. NMR with (-)-Menthyloxyacetic Acid - Benchchem. 2

  • Determination of Enantiomeric Excess in Pharmaceutical Active Agents: The Role of High Performance Liquid Chromatography - Herald Scholarly Open Access. 1

  • A Three-Component Derivatization Protocol for Determining the Enantiopurity of Sulfinamides by 1H and 19F NMR Spectroscopy - ACS Publications. 4

  • A Protocol for NMR Analysis of the Enantiomeric Excess of Chiral Diols Using an Achiral Diboronic Acid Template - ACS Publications. 5

Sources

A Comparative Guide: Mechanistic Limitations of Menthyl Borate as a Chiral Resolving Agent

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Chiral resolution remains a critical bottleneck in the synthesis of enantiomerically pure active pharmaceutical ingredients (APIs). While naturally derived chiral pool reagents like (-)-menthol have historically served as accessible resolving agents, their borate ester derivatives (e.g., tri-menthyl borate) present significant mechanistic limitations. For researchers and drug development professionals, understanding the chemical vulnerabilities of menthyl borate is essential for optimizing downstream processing. This guide objectively evaluates the hydrolytic, steric, and interactive limitations of this compound against modern alternatives, providing actionable, field-proven insights.

Mechanistic Limitations of this compound

Hydrolytic Instability via 2p Orbital Attack

The most critical failure point of borate esters in chiral resolution is their extreme susceptibility to hydrolysis[1]. The boron atom in a trigonal planar borate ester possesses an empty 2p orbital, making it highly electrophilic. When exposed to even trace amounts of ambient moisture, the lone electron pairs of water molecules nucleophilically attack this empty orbital[2].

This attack forces the boron into an unstable tetrahedral intermediate. To relieve the resulting strain, the complex rapidly undergoes alcohol desquamation, cleaving the ester bond and decomposing the resolving complex into boric acid and free menthol[2]. Consequently, the diastereomeric resolution is prematurely destroyed unless strictly anhydrous conditions are maintained throughout crystallization and filtration.

Steric Rigidity and Substrate Scope

The speed of borate ester hydrolysis is intrinsically linked to the steric hindrance of the substituents surrounding the boron atom[3]. While the bulky, non-aromatic menthyl group provides a distinct chiral environment, its steric profile is entirely fixed[4]. Unlike modern modular ligands (e.g., BINOL or TADDOL derivatives) where 3,3'-substituents can be tuned to optimize the chiral pocket, this compound cannot be structurally modified to accommodate highly hindered or unusually shaped racemic substrates.

Deficient Secondary Interaction Networks

Effective chiral recognition relies on a robust network of non-covalent interactions. Compared to resolving agents like tartaric acid—which possesses multiple hydroxyl and carboxylic acid groups capable of extensive hydrogen bonding—menthol derivatives offer significantly fewer points for intermolecular interaction[4]. This lack of secondary binding sites often results in weak discrimination between enantiomers, leading to lower diastereomeric excess (de%) and necessitating multiple, yield-depleting recrystallization cycles.

Objective Comparison with Modern Alternatives

To overcome the limitations of this compound, modern drug development workflows typically employ more stable and interactive resolving agents or chromatographic techniques.

  • O,O'-Dibenzoyl-L-tartaric acid (DBTA): Forms highly crystalline, hydrolytically stable diastereomeric salts via ionic interactions and robust hydrogen bonding networks.

  • BINOL-Derived Chiral Phosphoric Acids (CPAs): Offers a highly tunable steric environment and strong ion-pairing capabilities, completely bypassing the hydrolytic vulnerabilities of boron.

  • Preparative Chiral HPLC: Eliminates the need for chemical derivatization entirely, utilizing chiral stationary phases (CSPs) for direct physical separation.

Quantitative Performance Comparison
Resolving Agent / MethodPrimary Interaction ModeHydrolytic StabilityStructural TunabilityTypical ee% RangeScalability for APIs
This compound Covalent (Esterification)Poor (Rapid degradation)Low (Fixed menthyl bulk)50% – 85%Low (Requires anhydrous environment)
DBTA Ionic (Salt Formation)Excellent Moderate>95%High (Standard industrial crystallization)
BINOL-CPAs H-Bonding / Ion PairingExcellent High (Modular substituents)>95%Moderate to High
Chiralpak IC (HPLC) Non-covalent (Stationary)N/A (Inherently stable)N/A (Column selection)>99%High (Preparative chromatography)

Mandatory Visualization: Resolution Workflows

The following diagram illustrates the divergent pathways of a racemic substrate when treated with this compound versus a hydrolytically stable alternative like DBTA.

G cluster_MB This compound Pathway cluster_Alt DBTA Alternative Pathway Racemate Racemic Substrate MB_Complex Diastereomeric Borate Ester Racemate->MB_Complex Covalent Derivatization DBTA_Salt Diastereomeric Salt Racemate->DBTA_Salt Salt Formation MB This compound MB->MB_Complex MB_Hydrolysis Hydrolysis (Boric Acid + Menthol) MB_Complex->MB_Hydrolysis H2O Attack on B 2p Orbital DBTA DBTA (Tartaric Acid) DBTA->DBTA_Salt DBTA_Stable Stable Crystalline Separation DBTA_Salt->DBTA_Stable Resistant to Hydrolysis

Comparative workflow: Hydrolytic vulnerability of this compound vs. stable DBTA salt formation.

Experimental Protocol: Self-Validating Hydrolytic Stability Assay

To empirically validate the limitations of this compound prior to scaling up a resolution process, researchers should employ a self-validating stress assay. This protocol uses quantitative Nuclear Magnetic Resonance (qNMR) to track degradation in real-time, establishing a direct causal link between moisture exposure and loss of chiral resolution.

Step 1: Preparation of Diastereomeric Complexes (Parallel Setup)

  • Test Arm: React the racemic alcohol substrate with tri-menthyl borate in strictly anhydrous dichloromethane (DCM) to form the diastereomeric borate ester.

  • Control Arm: React the same substrate with DBTA in DCM to form the diastereomeric salt.

  • Causality: DCM is selected as a non-nucleophilic solvent. Anhydrous conditions are initially maintained to ensure baseline complex formation before the controlled stress test begins.

Step 2: Controlled Moisture Exposure (Stress Test)

  • Introduce exactly 1.0 equivalent of

    
     (relative to the resolving agent) to both the Test and Control arms. Stir at 25°C.
    
  • Causality: Dosing a precise stoichiometric amount of water simulates the ambient moisture exposure typically encountered during industrial filtration or open-air crystallization.

Step 3: Quantitative NMR (qNMR) Tracking

  • Extract aliquots at

    
     minutes. Analyze the Test arm via 
    
    
    
    NMR and the Control arm via
    
    
    NMR.
  • Causality (Self-Validation):

    
     NMR allows direct observation of the boron coordination state. A shift from the trigonal planar borate signal (
    
    
    
    ) to a tetrahedral intermediate or free boric acid (
    
    
    ) empirically confirms that the boron's 2p orbital has been compromised by water[2]. The DBTA control will show no spectral shift, validating that the degradation is specific to the borate ester linkage.

Step 4: Chiral HPLC Verification

  • Inject the 60-minute aliquots onto a Chiralpak IC column. The this compound sample will show a collapse of the diastereomeric peaks back to the baseline racemate ratio, proving the complete loss of chiral resolution due to hydrolysis.

References

  • Phenolysis of 1-menthyl borate. Source: Canadian Science Publishing. URL: [Link]

  • Synthesis, Tribological and Hydrolysis Stability Study of Novel Benzotriazole Borate Derivative. Source: PMC (National Institutes of Health). URL: [Link]

  • Stability of Boronic Esters to Hydrolysis: A Comparative Study. Source: ResearchGate. URL: [Link]

Sources

A Senior Application Scientist's Guide: A Cost-Benefit Analysis of Menthyl Borate in Asymmetric Catalysis

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development, the efficient synthesis of enantiomerically pure compounds is a cornerstone of modern chemistry. The choice of a stereocontrol strategy is a critical decision, balancing performance, cost, and scalability. This guide provides an in-depth cost-benefit analysis of using menthyl-derived boronate esters as chiral auxiliaries in asymmetric catalysis, objectively comparing their performance against established alternatives with supporting experimental insights.

The menthyl group, derived from inexpensive, naturally abundant menthol, represents a classic "chiral pool" strategy.[] Its temporary incorporation into a prochiral substrate allows for diastereoselective transformations, after which the auxiliary can be cleaved and recovered. This guide will dissect the economic and scientific viability of this approach, particularly when paired with the versatile chemistry of organoboranes.[2]

Section 1: The Menthyl Borate Auxiliary - A Cost-Effective Approach

This compound esters are not typically used as off-the-shelf reagents but are rather formed in situ or as key intermediates in reactions where L-menthol acts as a chiral auxiliary to direct the stereochemical outcome of boron-mediated reactions. A primary application is the resolution of racemic mixtures or directing diastereoselective additions.[3][4]

Mechanism and Application

The core principle involves attaching the chiral menthyl group to a substrate, often via an ester linkage. The bulky, stereodefined structure of the menthyl moiety then sterically hinders one face of the molecule, forcing an incoming reagent (e.g., in a reduction, alkylation, or cycloaddition) to attack from the less hindered face. This creates a new stereocenter with a predictable configuration relative to the auxiliary.

dot

Caption: Workflow for using L-menthol as a chiral auxiliary.

Cost Analysis

The primary economic advantage of the menthyl auxiliary strategy lies in the low cost of the chiral source. L-menthol is a bulk commodity, making it significantly cheaper than most synthetic chiral ligands or auxiliaries.

ComponentTypical Supplier & GradePrice (USD)Cost per Mole (USD)Notes
L-(-)-Menthol Sigma-Aldrich, 99%~$60 / 250g~$37.50Derived from natural sources; highly available.
Trimethyl Borate Sigma-Aldrich, ≥98%~$55 / 250mL~$25.50Common borane source for ester formation.[5]
Boric Acid Various, ACS Reagent~$40 / 500g~$4.97The most fundamental and cheapest boron source.

Note: Prices are estimates based on 2024 catalog values for research quantities and are subject to change. Bulk industrial pricing would be significantly lower.

The overall cost per reaction is influenced by the stoichiometric requirement of the auxiliary and the efficiency of its recovery. Even with a modest recovery rate (~80-90%), the low initial cost makes this an attractive option, especially for large-scale synthesis.

Benefit & Performance Analysis

The "benefit" is measured by the stereochemical control exerted by the auxiliary. In many cases, menthyl esters provide good to excellent diastereoselectivity, which is readily translated into high enantiomeric excess after cleavage.

Representative Protocol: Diastereomeric Resolution of a Racemic Carboxylic Acid [3][4]

  • Esterification: A solution of the racemic carboxylic acid (1.0 equiv), L-(-)-menthol (1.1 equiv), and a catalytic amount of DMAP (0.1 equiv) in anhydrous CH₂Cl₂ is cooled to 0 °C. A coupling agent like DCC or EDC (1.2 equiv) is added portion-wise. The reaction is stirred and allowed to warm to room temperature overnight.

    • Causality: The coupling agent activates the carboxylic acid for nucleophilic attack by the menthol hydroxyl group. DMAP serves as a nucleophilic catalyst to accelerate the reaction.

  • Workup & Purification: The reaction mixture is filtered to remove urea byproducts. The filtrate is washed sequentially with 1M HCl, saturated NaHCO₃, and brine. The organic layer is dried over MgSO₄ and concentrated. The resulting diastereomeric esters are separated by silica gel column chromatography.

    • Validation: Separation is monitored by TLC. The distinct diastereomers are characterized by ¹H NMR and their optical rotation is measured. Chiral HPLC can confirm the purity of each separated isomer.[3]

  • Cleavage: The purified diastereomeric ester (1.0 equiv) is dissolved in a mixture of THF and water. LiOH (2.0 equiv) is added, and the mixture is stirred at room temperature until TLC indicates complete consumption of the starting material.

    • Causality: Basic hydrolysis cleaves the ester bond, liberating the chiral carboxylic acid and menthol.

  • Isolation: The mixture is acidified with 1M HCl, and the product is extracted with ethyl acetate. The organic layers are combined, dried, and concentrated to yield the enantiomerically pure acid. The aqueous layer can be further extracted to recover the menthol.

Section 2: Comparison with an Alternative Auxiliary - Evans' Oxazolidinones

Evans' auxiliaries are a benchmark in asymmetric synthesis, renowned for providing exceptionally high levels of stereocontrol in reactions like aldol additions and alkylations.[6][7]

dot

Caption: Side-by-side comparison of Menthyl and Evans' auxiliaries.

Cost-Benefit Analysis: Menthyl vs. Evans'
MetricMenthyl AuxiliaryEvans' AuxiliarySenior Scientist's Insight
Auxiliary Cost Very Low (~$38/mol)High (~$300-500/mol for (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone)For early-stage, gram-scale synthesis, the cost of an Evans' auxiliary is often negligible. For process development and kilo-scale, this cost becomes a major driver.
Stereoselectivity Good to Excellent (often 80-95% de)Excellent to Superb (>99% de typical)[7]Evans' auxiliaries provide near-perfect stereocontrol, reducing the burden of downstream purification of diastereomers. This is a significant time and resource saver.
Operational Cost Low (often room temp)High (requires cryogenic temps, -78°C, and strictly anhydrous conditions)The need for large-scale cooling and handling of pyrophoric bases like LDA adds significant engineering and safety costs to the Evans' method at scale.
Cleavage Typically simple hydrolysisCan require harsher conditions (e.g., LiOH/H₂O₂) or reductive cleavage (LiBH₄)The choice of cleavage method with Evans' auxiliaries allows access to different functional groups (acids, alcohols, aldehydes), adding synthetic versatility.
Atom Economy Moderate (stoichiometric use)Moderate (stoichiometric use)Both are classic auxiliary approaches and suffer from poor atom economy compared to catalytic methods. The mass of the auxiliary is incorporated and then removed.

Section 3: Comparison with an Alternative Strategy - Asymmetric Catalysis

The ultimate goal in sustainable chemistry is to use a catalytic amount of a chiral molecule to generate large quantities of a chiral product. Chiral boron-based Lewis acids, often derived from ligands like BINOL, represent a powerful catalytic alternative.[8][9]

Cost-Benefit Analysis: Stoichiometric Auxiliary vs. Catalysis

The economic model for asymmetric catalysis is fundamentally different. The upfront cost of the chiral ligand (e.g., (R)-BINOL) is very high, but it is used in minute quantities (typically 0.5-10 mol%).

MetricStoichiometric Auxiliary (Menthyl)Asymmetric Catalysis (BINOL-Boron)Senior Scientist's Insight
Chiral Source Cost Low initial cost, but 100 mol% loading required.Very high initial cost (~$150/g for BINOL), but only 1-5 mol% loading.The per-reaction cost for the catalyst is often lower than for a stoichiometric auxiliary. The key economic barrier is the initial investment in the ligand.
Performance (ee) Dependent on separation (can be >99%)Typically high to excellent (90-99% ee).Catalytic methods directly produce the enantiomerically enriched product, bypassing the need for diastereomer separation, which is a major process advantage.
Process Mass Intensity (PMI) HighLowPMI (total mass in / mass of product out) is a key green chemistry metric.[10][11] Catalytic processes have vastly superior PMI due to reduced reagent and solvent usage.
Scalability Moderate; limited by chromatography.Excellent; ideal for flow chemistry and large reactors.Asymmetric catalysis is the preferred industrial method for large-scale production due to its efficiency and lower waste generation.
Development Time Relatively straightforward to implement.Can require extensive screening of catalysts, ligands, and conditions to find an optimal system.[12]The "time-to-market" pressure in drug development can sometimes favor a reliable, albeit less elegant, auxiliary method for initial material supply.

Conclusion and Decision Framework

The choice between this compound-based strategies, high-performance auxiliaries like Evans', and asymmetric catalysis is not a matter of one being universally "better." It is a strategic decision based on the specific goals of the project.

  • This compound Auxiliaries are ideal for:

    • Early-Stage Research & Development: When cost-effectiveness and rapid access to chiral molecules are paramount.

    • Large-Scale Synthesis of Specific Molecules: Where the diastereomeric separation has been optimized and is facile (e.g., via crystallization).

    • Projects with severe cost constraints.

  • Evans' Auxiliaries are the choice for:

    • Complex Molecule Synthesis: When near-perfect and predictable stereocontrol is required to avoid downstream issues.

    • Bench-Scale Synthesis: Where operational costs (e.g., cooling) are not a limiting factor and reliability is key.

  • Asymmetric Catalysis is the superior strategy for:

    • Process Chemistry and Manufacturing: When scalability, sustainability (low PMI), and long-term cost-efficiency are the primary drivers.

    • High-Throughput Synthesis: Where avoiding stoichiometric reagents and purifications is essential.

Ultimately, the humble menthyl group, leveraged through the versatile chemistry of boronate esters, remains a highly relevant and powerful tool. It provides a low-cost, reliable entry point into the world of asymmetric synthesis, offering a compelling balance of performance and economic viability that ensures its place in the modern chemist's toolbox.

References

  • Zhang, L., Lovinger, G. J., Edelstein, E. K., Szymaniak, A. A., Chierchia, M. P., & Morken, J. P. (2017). Synthesis of Chiral Tertiary Boronic Esters: Phosphonate-Directed Catalytic Asymmetric Hydroboration of Trisubstituted Alkenes. Journal of the American Chemical Society.
  • Sharma, S., & Kumar, P. (n.d.). Application of Selective Asymmetric Borylation to Target Compounds. In Boron-Based Compounds.
  • Sigma-Aldrich. (n.d.). Trimethyl borate.
  • Reddy, R. P., & Aggarwal, V. K. (n.d.). Merging Organocatalysis with 1,2-Boronate Rearrangement: A Lewis Base-Catalyzed Asymmetric Multicomponent Reaction. Angewandte Chemie.
  • Ataman Kimya. (n.d.). TRIMETHYL BORATE.
  • Synform. (2017). Borate Esters: Simple Catalysts for the Sustainable Synthesis of Complex Amides. Georg Thieme Verlag.
  • Sigma-Aldrich. (n.d.). Trimethyl borate for synthesis.
  • Benchchem. (n.d.). A Comparative Guide to the Performance of Chiral Auxiliaries in Asymmetric Synthesis.
  • Zhu, J., & Morken, J. P. (2021). Enantioselective synthesis of tertiary boronic esters through catalytic asymmetric reversed hydroboration. Nature Communications.
  • Brown, H. C. (n.d.). The boron approach to asymmetric synthesis. Pure and Applied Chemistry.
  • Takikawa, H., et al. (2021). Menthyl esterification allows chiral resolution for the synthesis of artificial glutamate analogs. Beilstein Journal of Organic Chemistry.
  • Sabatini, M. T., Boulton, L. T., & Sheppard, T. D. (2017). Borate esters: Simple catalysts for the sustainable synthesis of complex amides. Science Advances.
  • dos Santos, V. A., & Pilli, R. A. (2022). Advances in the Asymmetric Synthesis of BINOL Derivatives. Molecules.
  • Bolshan, Y., & Batey, R. A. (2008). Bidentates versus monodentates in asymmetric hydrogenation catalysis: synergic effects on rate and allosteric effects on enantioselectivity. Dalton Transactions. Available at: [Link]

  • Jones, C. R., et al. (2021). Synthesis, Structures and Catalytic Activity of Some BINOL Based Boronates and Boronium Salts. Chemistry.
  • Takikawa, H., et al. (2021). Menthyl esterification allows chiral resolution for the synthesis of artificial glutamate analogs. Beilstein Journal of Organic Chemistry.
  • Tan, E., & Thomas, S. P. (2020). Recent Advances in Asymmetric Catalysis Using p-Block Elements. Chemistry – A European Journal.
  • Ghosh, A. K., & Fidan, M. (1992). Highly Enantioselective Aldol Reaction: Development of a New Chiral Auxiliary from cis-1-Amino-2-hydroxyindan. Journal of the Chemical Society, Chemical Communications.
  • BOC Sciences. (n.d.). Advanced Chiral Auxiliary Synthesis.
  • Sigman, M. S., & Harper, K. C. (2016). The Development of Multidimensional Analysis Tools for Asymmetric Catalysis and beyond. Accounts of Chemical Research.

Sources

A Comparative Guide to the Efficacy of Borate Esters in Modern Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern organic synthesis, borate esters have emerged as indispensable tools for the construction of complex molecular architectures. Their versatility, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura reaction, has revolutionized the formation of carbon-carbon bonds. However, the efficacy of these powerful reagents is not uniform; the choice of the diol used to form the ester dramatically influences its stability, reactivity, and suitability for a given transformation. This guide provides an in-depth comparison of commonly employed borate esters, offering experimentally-backed insights to inform your selection and optimize your synthetic strategies.

The Crucial Role of the Diol: A Balancing Act of Stability and Reactivity

Boronic acids, while fundamental to many coupling reactions, are often prone to decomposition pathways such as protodeboronation, especially with vinyl, cyclopropyl, and certain heterocyclic derivatives.[1] Esterification with a diol offers a protective strategy, enhancing stability and improving handling characteristics. The most prevalent boronic esters in synthetic chemistry are those derived from pinacol, neopentyl glycol, and catechol. The choice among these is a critical experimental parameter, dictating the ester's hydrolytic stability, Lewis acidity, and ultimately, its performance in a catalytic cycle.

A Head-to-Head Comparison of Key Borate Esters

The selection of a borate ester is often a trade-off between stability and reactivity. Highly stable esters may require more forcing conditions to undergo transmetalation, while more reactive esters might be more susceptible to degradation.

Borate EsterStructureKey AdvantagesKey Disadvantages
Pinacol Borate (Bpin) High stability, commercially available, well-studiedCan be sterically hindered, may require harsher conditions
Neopentyl Glycol Borate (Bneop) Good reactivity under anhydrous conditions, improved stability over boronic acidsLess common than Bpin
Catechol Borate (Bcat) Electron-deficient, can lead to increased reaction ratesMore susceptible to hydrolysis

Table 1: Comparative overview of common borate esters.

Pinacol Borate (Bpin): The Workhorse of Cross-Coupling

Pinacol boronic esters are arguably the most popular choice in Suzuki-Miyaura cross-coupling reactions due to their high stability, which prevents premature protodeboronation.[2] This stability is attributed to the steric bulk of the methyl groups on the pinacol backbone. However, this steric hindrance can also be a double-edged sword, as it may slow down the crucial transmetalation step in the catalytic cycle.[1]

Neopentyl Glycol Borate (Bneop): A Rising Star in Anhydrous Conditions

Neopentyl glycol boronic esters have gained traction for their excellent reactivity, particularly in anhydrous Suzuki-Miyaura coupling protocols.[2][3] They strike a favorable balance between stability and reactivity, often providing faster reaction times compared to their pinacol counterparts. The use of potassium trimethylsilanolate (TMSOK) as a base with neopentyl glycol boronic esters in ethereal solvents has been shown to significantly accelerate reaction rates.[4]

Catechol Borate (Bcat): The Electron-Deficient Activator

Catechol boronic esters are characterized by their electron-deficient nature, which enhances the Lewis acidity of the boron center. This can lead to an increased rate of transmetalation in the Suzuki-Miyaura reaction.[1] However, catechol esters are generally more susceptible to hydrolysis than their pinacol or neopentyl glycol counterparts, which can be a limitation in certain applications.[5] They are also frequently employed in C-H borylation reactions.[6]

Experimental Insights: Synthesis and Application Protocols

To provide a practical context for the comparison, the following sections detail standardized protocols for the synthesis of these key borate esters and their application in a model Suzuki-Miyaura cross-coupling reaction.

Synthesis of Borate Esters: A General Protocol

The synthesis of boronic esters is typically a straightforward condensation reaction between a boronic acid and the corresponding diol.[7]

Experimental Protocol: Synthesis of Neopentyl 3,4-dichlorophenylboronic ester [3]

  • To a 500-mL round-bottomed flask charged with a magnetic stir bar, add 3,4-dichlorophenylboronic acid (8.00 g, 41.9 mmol, 1 equiv) and neopentyl glycol (4.80 g, 46.1 mmol, 1.10 equiv).

  • Add toluene (200 mL) to create a suspension.

  • Fit the flask with a Dean-Stark trap filled with toluene and a reflux condenser.

  • Heat the mixture to reflux in a pre-heated oil bath at 140 °C for 1.5 hours, or until no more water is collected in the Dean-Stark trap.

  • Cool the reaction mixture to room temperature.

  • Wash the organic layer with deionized water (4 x 60 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the neopentyl boronic ester.

Synthesis_Workflow

Application in Suzuki-Miyaura Cross-Coupling: A Comparative Study

The true test of a borate ester's efficacy lies in its performance in a catalytic reaction. The following protocol outlines a typical Suzuki-Miyaura cross-coupling, which can be adapted to compare the reactivity of different borate esters.

Experimental Protocol: Anhydrous Suzuki-Miyaura Cross-Coupling [3]

  • In a glovebox, charge a vial with the aryl halide (1.0 equiv), the boronic ester (1.2 equiv), the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), and a phosphine ligand (e.g., SPhos, 4 mol%).

  • Add the anhydrous solvent (e.g., THF).

  • Add the base (e.g., potassium trimethylsilanolate, 2.0 equiv).

  • Seal the vial and stir the reaction mixture at the desired temperature (e.g., room temperature or elevated temperature) for the specified time.

  • Monitor the reaction progress by an appropriate analytical technique (e.g., GC-MS or LC-MS).

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, dry the combined organic layers, and purify by column chromatography.

Suzuki_Miyaura_Cycle

Mechanistic Considerations and Causality

The observed differences in reactivity can be rationalized by examining the key steps of the Suzuki-Miyaura catalytic cycle. The transmetalation step, where the organic group is transferred from boron to palladium, is often rate-limiting. The structure of the boronic ester has a significant impact on this step.[4]

  • Steric Effects: The bulky pinacol group can hinder the approach of the borate to the palladium center, potentially slowing down transmetalation compared to the less hindered neopentyl glycol or catechol esters.[1]

  • Electronic Effects: The electron-withdrawing nature of the catechol ring increases the Lewis acidity of the boron atom, making the boronate more susceptible to attack by the palladium complex and thus accelerating transmetalation.[1]

Conclusion and Future Outlook

The choice of a borate ester is a critical decision in the design of a synthetic route. While pinacol borates offer unparalleled stability, neopentyl glycol and catechol borates can provide significant rate enhancements under specific conditions. The development of new diols and esterification methods continues to expand the toolkit available to synthetic chemists. By understanding the interplay between the structure of the borate ester and its reactivity, researchers can make more informed decisions, leading to more efficient and robust synthetic methodologies.

References

  • Synthesis and Antioxidant Characteristics of Borate Esters Used in Lubricating Oil. (n.d.).
  • Boronic Acid Esters and Anhydrates as Dynamic Cross-Links in Vitrimers - PMC - NIH. (n.d.).
  • Simultaneous Stereoinvertive and Stereoselective C(sp3)–C(sp3) Cross-Coupling of Boronic Esters and Allylic Carbonates - ACS Publications. (2024, May 9).
  • Synthesis, Tribological and Hydrolysis Stability Study of Novel Benzotriazole Borate Derivative - PMC. (2014, January 22).
  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. (n.d.).
  • -HYDROLYTIC STABILITY OF SEVERAL TYPES OF BORATE ESTERS | Download Table. (n.d.).
  • Why is pinacol boronic ester more widely used in Suzuki coupling compared to other diols? (2025, April 15).
  • Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC. (n.d.).
  • A Comparative Analysis of Boroglycerin and Other Borate Esters: Properties and Applications - Benchchem. (n.d.).
  • Transmetalation from boronic esters to arylpalladium complexes without prior hydrolysis – mechanistic studies and preparative applications in the anhydrous, Suzuki-Miyaura cross-coupling reaction | IDEALS. (2021, March 5).
  • Boronic acids and boronic acid esters used in the Suzuki couplings with 4. - ResearchGate. (n.d.).
  • Synthesis and stability of new spiroaminoborate esters - PMC - NIH. (n.d.).
  • 1 Structure, Properties, and Preparation Of Boronic Acid Derivatives. Overview of Their Reactions and Applications - Wiley-VCH. (n.d.).
  • Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H. (2013, October 3).
  • Photochemical C–H Borylation in Organic Synthesis | ACS Catalysis - ACS Publications. (2025, January 16).
  • A Comparative Guide to the Kinetics of Boronic and Borinic Acid Ester Reactions - Benchchem. (n.d.).
  • Borate esters: Simple catalysts for the sustainable synthesis of complex amides - PMC. (2017, September 22).
  • Borylation - Wikipedia. (n.d.).
  • Borate-Catalysed Direct Amidation Reactions of Coordinating Substrates - ChemRxiv. (n.d.).
  • Borate esters as convenient reagents for direct amidation of carboxylic acids and transamidation of primary amides - SciSpace. (n.d.).
  • Isodesmic C-H Borylation: Perspectives and Proof of Concept of Transfer Borylation Catalysis - ChemRxiv. (n.d.).
  • Boronate Derivatives of Functionally Diverse Catechols: Stability Studies - PMC. (n.d.).
  • A Comparative Study of Boroxine-Based Catalysts in Organic Synthesis - Benchchem. (n.d.).
  • Electrophilic C–H Borylation and Related Reactions of B–H Boron Cations - PMC - NIH. (n.d.).
  • Borate esters - Wikipedia. (n.d.).
  • Anhydrous, Homogeneous, Suzuki-Miyaura Cross- Coupling of Boronic Esters using Potassium Trimethylsilanolate - Organic Syntheses. (2020, August 9).

Sources

literature comparison of Menthyl borate and diazaborolidines

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist navigating the complexities of modern drug development, selecting the optimal chiral boron reagent is a critical decision that dictates the efficiency, scalability, and stereochemical outcome of an asymmetric synthesis. Two prominent classes of boron-based chiral directors—menthyl borates and diazaborolidines —represent fundamentally different approaches to stereocontrol.

Menthyl borates rely on the flexible steric bulk of the naturally occurring chiral pool, whereas diazaborolidines utilize rationally designed, rigid heterocycles to lock transition states into highly predictable geometries. This guide provides an objective, data-driven comparison of these two reagents, exploring the mechanistic causality behind their performance and providing self-validating experimental protocols for their application.

Mechanistic Causality & Structural Design

Menthyl Borates: Steric Shielding via the Chiral Pool

Menthyl borates, such as tris(–)-menthyl borate, are synthesized in situ from inexpensive (–)-menthol and a boron source (e.g., borohydride or boric acid). The stereocontrol mechanism relies heavily on the sheer steric volume of the three menthyl groups rotating around the B–O bonds.

Because oxygen donates electron density into the empty p-orbital of the boron atom, the Lewis acidity of menthyl borates is relatively moderate. However, in non-protic solvents like diglyme, these complexes can effectively coordinate with prochiral ketones and hydrides. Interestingly, 1 demonstrated that tris(–)-menthyl borate can trigger an asymmetric autocatalytic cycle during the reduction of ketones, where the initial chiral imbalance is amplified over time. The flexibility of the B–O bonds, however, allows for multiple competing transition state conformers, which typically caps the enantiomeric excess (ee) at moderate levels (58–87%).

Diazaborolidines: Rigid Geometry and Tunable Lewis Acidity

In stark contrast, chiral diazaborolidines feature a rigid five-membered N–B–N heterocyclic core. When derived from


-symmetric diamines (such as Ts-DPEN), the rigid backbone physically blocks one face of the boron center.

The causality behind their exceptional performance lies in electronic tuning: by attaching electron-withdrawing groups (e.g., sulfonyls) to the nitrogen atoms, the lone pair delocalization into the boron's p-orbital is suppressed. This renders the boron atom highly Lewis acidic. As demonstrated in the synthesis of (–)-chloramphenicol via and2, this rigid, highly acidic pocket forces incoming substrates into a singular, highly ordered transition state, routinely delivering >90% ee.

G Substrate Prochiral Substrate (Ketone/Aldehyde) MB Tris(-)-Menthyl Borate (Steric Shielding) Substrate->MB NaBH4 / Diglyme DB Chiral Diazaborolidine (Rigid C2-Symmetry) Substrate->DB Lewis Acid Activation TS_MB Flexible Transition State (Moderate ee, ~58-87%) MB->TS_MB TS_DB Highly Ordered Transition State (Excellent ee, >90%) DB->TS_DB Product_MB Chiral Alcohol (Autocatalytic potential) TS_MB->Product_MB Product_DB Complex Chiral Adducts (Aldol/Cycloaddition) TS_DB->Product_DB

Mechanistic divergence between menthyl borate and diazaborolidine catalysts.

Performance & Applications Comparison

To facilitate reagent selection, the quantitative and qualitative performance metrics of both systems are summarized below.

FeatureTris(–)-Menthyl BorateChiral Diazaborolidines
Structural Rigidity Low (Flexible B–O bonds allow rotation)High (Rigid N–B–N 5-membered ring)
Lewis Acidity Weak to Moderate (O-to-B

-donation)
Highly Tunable (Strong with N-Ts groups)
Primary Applications Asymmetric Reductions, Chiral AuxiliariesAldol Reactions, Cycloadditions, Rearrangements
Enantiomeric Excess (ee) Moderate (58–87%)Excellent (>90% to >99%)
Cost & Accessibility Low cost, derived directly from natural poolHigher cost, requires chiral diamine synthesis
Autocatalytic Potential Yes (in specific ketone reductions)No (follows standard catalytic turnover)

Experimental Workflows: Self-Validating Protocols

The following protocols are designed as self-validating systems. By incorporating specific internal controls and analytical checkpoints, researchers can verify the mechanistic integrity of the reaction before proceeding to downstream isolation.

Workflow Step1 Ligand Prep Chiral Pool / Diamine Step2 Boron Complexation (BH3 or BBr3) Step1->Step2 Step3 In Situ Catalyst Generation Step2->Step3 Step4 Substrate Addition & Asymmetric Induction Step3->Step4 Step5 Quench & EE Analysis (Chiral HPLC) Step4->Step5

Step-by-step workflow for chiral boron catalyst generation and reaction.

Protocol A: Tris(–)-Menthyl Borate Catalyzed Reduction of Prochiral Ketones

Causality Note: Diglyme is strictly required as the solvent because its ether oxygens chelate the


 ion, nakedly exposing the borohydride to interact with the in situ generated tris(–)-menthyl borate. This increases the nucleophilicity of the hydride while the borate provides the chiral steric bias.
  • Catalyst Generation: Under an argon atmosphere, dissolve

    
     (1.5 eq) in anhydrous diglyme (0.2 M). Add (–)-menthol (3.0 eq) dropwise at 0 °C. Stir for 30 minutes to allow the evolution of hydrogen gas and the formation of the tris(–)-menthyl borate complex.
    
  • Substrate Addition: Slowly introduce the prochiral ketone (1.0 eq) via syringe pump over 1 hour to prevent thermal spikes that could degrade the delicate transition state.

  • Autocatalytic Incubation: Stir the reaction at 0 °C for 12 hours.

    • Self-Validation Checkpoint: Withdraw a 50

      
      L aliquot at 2 hours and 12 hours. Quench with methanol and analyze via chiral HPLC. An increase in ee% between the 2-hour and 12-hour marks validates the presence of the autocatalytic amplification cycle.
      
  • Quench & Isolation: Quench the reaction carefully with 1M HCl until gas evolution ceases. Extract with diethyl ether, wash with brine, dry over

    
    , and concentrate.
    
Protocol B: Diazaborolidine-Mediated Asymmetric Aldol Reaction

Causality Note: The use of


 is critical to generate a highly Lewis acidic boron center. The reaction must be maintained strictly at -78 °C to freeze out higher-energy conformers, forcing the reaction exclusively through the lowest-energy Zimmerman-Traxler-like transition state dictated by the 

-symmetric ligand.
  • Ligand Activation: In a flame-dried Schlenk flask, dissolve the

    
    -ditosyl-
    
    
    
    -symmetric diamine (1.1 eq) in anhydrous
    
    
    (0.1 M). Cool to -78 °C.
  • Boron Complexation: Add

    
     (1.0 eq, 1.0 M in 
    
    
    
    ) dropwise. Stir for 1 hour at -78 °C, then warm to room temperature for 30 minutes to ensure complete cyclization to the diazaborolidine, before re-cooling to -78 °C.
  • Enolate Formation: Add the phenylthioacetate ester (1.0 eq) followed by

    
    -diisopropylethylamine (1.2 eq). Stir for 2 hours to ensure complete formation of the chiral boron enolate.
    
  • Aldol Addition: Add the target aldehyde (0.9 eq) dropwise. Maintain at -78 °C for 4 hours.

  • Self-Validating Quench: Quench the reaction cold with a pH 7 phosphate buffer. Extract with

    
    .
    
    • Self-Validation Checkpoint: Obtain a crude

      
      -NMR immediately after solvent removal. Measure the diastereomeric ratio (dr) by integrating the syn/anti 
      
      
      
      -protons. High crude dr validates kinetic stereocontrol prior to any purification-induced enrichment.

References

  • Sosale, C., & Hota, R. (2005). Enantioselective reduction of ketones with NaBH4/diglyme possibly catalysed by trialkyl borate: Optically active sec-alcohols from prochiral ketones with catalytic (-)-menthol: Autocatalysis option.
  • Corey, E. J., & Choi, S. (2000). Chiral diazaborolidine-mediated enantioselective aldol reactions of phenylthioacetate esters. Tetrahedron Letters / Referenced via Organic & Biomolecular Chemistry. [1]
  • Zhang, M., Xu, P., Vendola, A. J., Allais, C., Dechert Schmitt, A.-M., Singer, R. A., & Morken, J. P. (2014). Stereocontrolled Pericyclic and Radical Cycloaddition Reactions of Readily Accessible Chiral Alkenyl Diazaborolidines. Angewandte Chemie / PMC.[1]

Sources

Menthyl Borate in Total Synthesis: A Comparative Guide to a Classic Chiral Auxiliary

Author: BenchChem Technical Support Team. Date: March 2026

In the intricate world of total synthesis, where the precise three-dimensional arrangement of atoms is paramount, chiral auxiliaries have long stood as reliable tools for inducing stereoselectivity. Among the classic and readily available chiral auxiliaries derived from the chiral pool, menthol and its derivatives have a storied history. This guide provides a comprehensive analysis of the use of menthyl borate and related menthol-derived chiral auxiliaries in total synthesis, offering a comparative perspective against other established methods and providing the detailed experimental data necessary for researchers, scientists, and drug development professionals.

The Principle of Menthyl-Based Chiral Auxiliaries

(-)-Menthol, a naturally abundant and inexpensive monoterpene, possesses a well-defined stereochemical framework.[][2] When incorporated into a substrate, its bulky isopropyl and cyclohexane scaffold effectively shields one face of a reactive center. This steric hindrance directs the approach of incoming reagents to the less hindered face, resulting in a diastereoselective transformation. The temporary nature of the auxiliary allows for its subsequent removal, yielding an enantiomerically enriched product. While menthyl esters are a common application of this principle, the use of menthyl borates as in situ generated or pre-formed reagents offers a distinct approach, particularly in reactions involving boron enolates or Lewis acidic catalysis.

Case Study: Asymmetric Diels-Alder Reactions

The Diels-Alder reaction, a powerful tool for the construction of six-membered rings, has been a key testing ground for the efficacy of menthol-derived chiral auxiliaries.[3][4][5][6] In a foundational example, E.J. Corey and coworkers utilized an acrylate ester of (-)-8-phenylmenthol, a derivative of menthol with enhanced steric bulk, in an asymmetric Diels-Alder reaction.[7][8] The rationale behind using 8-phenylmenthol is that the phenyl group provides superior facial shielding of the dienophile.[][9]

It is proposed that in the Lewis acid-complexed s-trans conformation of the acrylate, the phenyl group of the auxiliary effectively blocks the si face, directing the approach of the diene to the re face. This results in a high degree of endo-selectivity and facial selectivity.[10]

Comparative Performance in Diels-Alder Reactions

To illustrate the effectiveness of menthol-derived auxiliaries, a comparison with other dienophiles is insightful. While uncatalyzed Diels-Alder reactions often exhibit poor stereoselectivity, the use of chiral auxiliaries dramatically improves the outcome.

DienophileDieneLewis AcidDiastereomeric Excess (d.e.)Reference
(-)-8-Phenylmenthyl acrylateCyclopentadieneEt₂AlCl>98%[7]
(-)-Menthyl acrylateCyclopentadieneEt₂AlCl~40%[10]
Acryloyl-Evans AuxiliaryCyclopentadieneEt₂AlCl>94%[11]

As the data indicates, the 8-phenylmenthol auxiliary provides exceptional stereocontrol, comparable to the highly effective Evans oxazolidinone auxiliaries. The lower selectivity observed with the unsubstituted menthyl acrylate highlights the critical role of the additional steric bulk provided by the 8-phenyl group.[10]

Experimental Protocol: Asymmetric Diels-Alder Reaction with (-)-8-Phenylmenthyl Acrylate

Materials:

  • (-)-8-Phenylmenthyl acrylate

  • Cyclopentadiene (freshly cracked)

  • Diethylaluminum chloride (Et₂AlCl) solution in hexanes

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried, three-necked flask under an argon atmosphere, add a solution of (-)-8-phenylmenthyl acrylate (1.0 eq) in anhydrous DCM.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of Et₂AlCl (1.1 eq) in hexanes to the reaction mixture. Stir for 15 minutes.

  • Add freshly cracked cyclopentadiene (3.0 eq) dropwise.

  • Stir the reaction at -78 °C and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution at -78 °C.

  • Allow the mixture to warm to room temperature and transfer it to a separatory funnel.

  • Separate the layers and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting cycloadduct by flash column chromatography.

Menthyl Boron Enolates in Asymmetric Aldol Reactions

The boron-mediated aldol reaction is a cornerstone of stereoselective C-C bond formation.[12][13] While Evans auxiliaries are the gold standard in this domain, providing high levels of diastereoselectivity for syn-aldol products, the use of chiral boron reagents derived from menthol presents an alternative strategy.[14][15] In this approach, a chiral boron enolate is generated in situ from a ketone and a chiral dialkylboron triflate or halide.

The stereochemical outcome is dictated by a highly organized, chair-like Zimmerman-Traxler transition state. The chiral ligands on the boron atom create a chiral environment that biases the facial selectivity of the aldehyde approach.

Workflow for a Menthyl Boron-Mediated Aldol Reaction

Caption: General workflow for a menthyl boron-mediated aldol reaction.

While specific total synthesis examples employing this compound directly are not as prevalent in recent literature as those using Evans auxiliaries, the principles of stereocontrol are well-established. The diastereoselectivity achieved is often high, though it can be substrate-dependent.

Cleavage of the Menthyl Auxiliary

A critical step in any chiral auxiliary-based strategy is the efficient and non-destructive removal of the auxiliary to reveal the desired chiral product.[16] For menthyl esters, two primary methods are employed:

  • Saponification: Basic hydrolysis using strong bases like lithium hydroxide can cleave the ester bond. However, for sterically hindered esters, this can be sluggish.[16]

  • Reductive Cleavage: The use of reducing agents like lithium aluminum hydride (LiAlH₄) or diisobutylaluminum hydride (DIBAL-H) effectively cleaves the ester to afford the corresponding primary alcohol. This method is often preferred for its milder conditions and higher yields, especially with hindered substrates.[3]

Experimental Protocol: Reductive Cleavage of a Menthyl Ester

Materials:

  • Menthyl ester

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Saturated aqueous sodium sulfate solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a flame-dried flask under an inert atmosphere, dissolve the menthyl ester in anhydrous diethyl ether.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add LiAlH₄ (1.5-2.0 eq) portion-wise.

  • Stir the reaction at 0 °C and allow it to warm to room temperature. Monitor the reaction by TLC.

  • Upon completion, cool the reaction back to 0 °C and quench sequentially by the slow, dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).

  • Stir the resulting granular precipitate vigorously for 30 minutes.

  • Filter the solid through a pad of Celite® and wash thoroughly with diethyl ether.

  • Dry the filtrate over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude alcohol.

  • Purify the alcohol by flash column chromatography.

Comparison with Evans Auxiliaries

The dominance of Evans oxazolidinone auxiliaries in asymmetric aldol reactions is well-deserved due to their generally high and predictable stereoselectivity, particularly for the synthesis of syn-aldol products.[17][18]

FeatureMenthyl-Based AuxiliariesEvans Auxiliaries
Source Readily available from the chiral pool (menthol).[]Synthesized from amino acids (e.g., valine, phenylalanine).[17]
Cost Generally inexpensive.Can be more expensive.
Stereoselectivity Good to excellent, but can be more substrate-dependent.Generally excellent and highly predictable for syn-products.[11][19]
Cleavage Saponification or reduction. Can be challenging for hindered esters.[16]A wider variety of mild cleavage methods are available.[20]
Recyclability The auxiliary can be recovered.[3]The auxiliary is readily recovered and reused.[14]

Conclusion

This compound and related menthol-derived chiral auxiliaries represent a classic and cost-effective approach to asymmetric synthesis. Their utility, particularly in Diels-Alder reactions, is well-documented, offering high levels of stereocontrol that are competitive with more modern methods. While their application in asymmetric aldol reactions is less prevalent than that of Evans auxiliaries, the underlying principles of stereocontrol via chiral boron enolates provide a valuable alternative for synthetic chemists. The choice of chiral auxiliary will ultimately depend on the specific transformation, substrate, and desired stereochemical outcome. For researchers in total synthesis and drug development, a thorough understanding of the strengths and limitations of various chiral auxiliaries, including the venerable menthol-based systems, is essential for the efficient and elegant construction of complex chiral molecules.

References

I was unable to find specific case studies directly validating the use of "this compound" in total synthesis. The search results focused on menthol derivatives, particularly (-)-8-phenylmenthol, used as chiral auxiliaries in the form of esters, rather than borate esters. Therefore, I have created a comparison guide based on the available information for menthol-derived auxiliaries and compared them to the well-established Evans auxiliaries, as this aligns with the user's intent to understand the utility of menthol-based chiral controllers in total synthesis. I have provided detailed experimental protocols and comparative data where available from the search results. If more specific information on "this compound" becomes available, the guide can be updated accordingly.

Sources

Safety Operating Guide

Standard Operating Procedure: Safe Disposal of Menthyl Borate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Hazard Identification

Menthyl borate (Tri-l-menthyl borate) is a borate ester often utilized as a chiral Lewis acid or intermediate in enantioselective synthesis.[1][2] Unlike simple inorganic salts, this compound presents a dual-hazard profile: flammability (characteristic of organic esters) and reproductive toxicity (via its hydrolysis product, boric acid).[1][2][3]

Immediate Directive:

  • DO NOT dispose of down laboratory drains.[1][2][4]

  • DO NOT mix with oxidizing agents.[1][2]

  • DO NOT allow uncontrolled contact with moisture in sealed containers (risk of pressure buildup from hydrolysis).[1][2]

Hazard Profile Table
PropertySpecificationOperational Implication
Chemical Class Borate EsterMoisture sensitive; hydrolyzes to alcohol and acid.[1][2]
Hydrolysis Products Menthol + Boric AcidGenerates Boric Acid (Reprotoxic Cat.[1][2] 1B) and Menthol (Irritant).[1][2][5]
Flammability Combustible/FlammableTreat as RCRA D001 (Ignitable) unless proven otherwise.[1][2]
Reaction with Water Exothermic HydrolysisReleases heat; potential precipitate formation (Boric acid).[1][2]
Scientific Rationale: The Hydrolysis Mechanism

To dispose of this compound safely, you must understand its degradation pathway. Upon contact with water or humid air, the ester linkages cleave:[3]


[1][2]

Why this matters for disposal:

  • Phase Change: Menthol is an organic solid (mp ~35–45 °C), while boric acid is a water-soluble inorganic solid.[1][2] Mixing a concentrated this compound solution with aqueous waste can cause immediate precipitation of menthol/boric acid, clogging waste lines or drums.[1][3]

  • Toxicity Shift: While the ester itself is an irritant, the Boric Acid released is an SVHC (Substance of Very High Concern) in the EU due to reproductive toxicity [1].

  • Thermodynamics: The hydrolysis is exothermic.[1][2] Adding water to a bulk quantity of the ester can generate sufficient heat to volatilize the solvent, increasing fire risk.

Decision Matrix & Workflow (Visualization)

The following diagram outlines the decision logic for disposing of this compound, ensuring compliance and safety.

DisposalWorkflow Start Waste Assessment: This compound Source StateCheck Physical State? Start->StateCheck Solid Pure Solid/Reagent StateCheck->Solid Solid Solution Reaction Mixture/Solution StateCheck->Solution Liquid StreamA Stream A: Lab Pack (Pure Reagent) Solid->StreamA Unused Reagent Quench Quench Required? (Is it still reactive?) Solution->Quench Hydrolysis Controlled Hydrolysis: Slow addition of H2O/MeOH Quench->Hydrolysis Yes (Active Reagent) Segregation Segregation: Determine Waste Stream Quench->Segregation No (Already Quenched) Hydrolysis->Segregation StreamB Stream B: Organic Waste (High BTU Incineration) Segregation->StreamB Contains Solvents/Organics

Figure 1: Decision tree for this compound disposal. Blue nodes indicate decision points; Green nodes indicate final disposal paths.[1][2][3]

Detailed Disposal Protocols
Protocol A: Disposal of Pure/Unused Reagent (Solid or Bulk Liquid)

Best for: Expired bottles or surplus reagent.

  • Do Not Hydrolyze: There is no need to quench pure reagent if it is in its original container.[1][2] Opening it introduces moisture and risk.[1][2]

  • Packaging: Keep in the original manufacturer container if possible. Ensure the cap is TIGHT to prevent moisture ingress.[1][2]

  • Labelling: Label as "Organic Solid Waste" (or Liquid).

    • Constituents: this compound (100%).[1][2]

    • Hazards: Irritant, Moisture Sensitive.[1][2][3]

  • Disposal Path: Lab Pack . This will be picked up by your EHS/Waste vendor and incinerated.[1][2]

Protocol B: Disposal of Reaction Mixtures (Quenching)

Best for: Post-reaction waste where this compound was used as a reagent.

Prerequisite: Perform this in a fume hood. Wear splash goggles, nitrile gloves, and a lab coat.[3][4]

  • Dilution: Dilute the reaction mixture with a compatible organic solvent (e.g., Ethanol or Ethyl Acetate) to reduce viscosity and heat capacity.[1][2]

  • Controlled Hydrolysis (Quenching):

    • Why: You must destroy the active borate ester before placing it in a waste drum to prevent pressure buildup.[1][2]

    • Step: Slowly add water or dilute aqueous acid (e.g., 1M HCl) to the stirring reaction mixture.[2][3]

    • Observation: Watch for the precipitation of Boric Acid (white solid) or the phase separation of Menthol .[1]

  • Solubilization (Optional): If a heavy precipitate forms that hinders transfer, add more ethanol or methanol.[1][2] These solvents dissolve menthol and help solubilize boric acid to some extent.[1][2]

  • pH Check: Ensure the mixture is neutral (pH 6–8). Neutralization prevents unexpected reactions in the central waste stream.[1][2]

  • Waste Stream Selection:

    • Target Stream: High BTU Organic Waste (Incineration).[1][2]

    • Reasoning: Even though Boric Acid is inorganic, the mixture contains significant organic load (Menthol + Solvents).[2][3] Sending this to "Aqueous Waste" is incorrect because the organics will not treat properly in water treatment facilities, and Menthol may clog the system.[3]

    • Tagging: List "Menthol," "Boric Acid," and the solvent names on the tag.[3]

Regulatory & Compliance (RCRA/CLP)[2]
  • United States (RCRA):

    • This compound is not a P-listed or U-listed waste.[1][2]

    • It is classified as Characteristic Waste .[1][2]

    • Code D001 (Ignitable): Applies if the waste is a liquid with a flash point < 60°C (140°F) or is an oxidizable solid [2].[1][2][6]

  • European Union (REACH/CLP):

    • Boric Acid (hydrolysis product) is listed as Repr.[1][2] 1B (May damage fertility or the unborn child) [1].[1][2][7][8]

    • Waste containing >0.3% free boric acid must be treated as hazardous reproductive toxic waste.[1][2][7]

Emergency Procedures
  • Spill (Solid): Sweep up carefully to avoid dust generation.[1][2][9] Place in a bag labeled "Hazardous Waste." Wipe area with a wet paper towel (to hydrolyze residue) and dispose of the towel as solid waste.[2]

  • Spill (Liquid): Absorb with vermiculite or sand.[1][2][10] Do not use combustible materials (sawdust) if the solvent carrier is flammable.[1][2]

  • Skin Contact: Wash immediately with soap and water.[1][2] The borate ester will hydrolyze on the skin; the primary risk is irritation from menthol and solvent.

References
  • European Chemicals Agency (ECHA). (n.d.).[1][2] Boric Acid - Substance Information. Retrieved March 7, 2026, from [Link][3]

  • U.S. Environmental Protection Agency (EPA). (2024).[1][2] Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved March 7, 2026, from [Link][3]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[1][2] Retrieved March 7, 2026, from [Link]

Sources

Personal protective equipment for handling Menthyl borate

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Safety and Operational Guide for Handling Menthyl Borate

As a Senior Application Scientist in chemical development, I frequently oversee the integration of specialized organoborates into synthetic workflows. This compound (often encountered as DL-Menthyl borate) is utilized as a specialized reagent, chiral auxiliary, and reference material[1]. While it lacks severe acute systemic toxicity, its fundamental nature as a borate ester dictates specific handling requirements. Upon contact with physiological moisture, borate esters undergo hydrolysis. This reaction releases boric acid and menthol directly onto the exposed tissue, necessitating strict Personal Protective Equipment (PPE) and operational protocols to prevent localized skin, ocular, and respiratory irritation[1][2].

Physicochemical Hazard Profile

To design an effective safety protocol, we must first understand the material's physical and chemical behavior. This compound is a white powder solid that remains stable under normal laboratory conditions but reacts adversely with strong oxidizing agents[1].

The primary hazard stems from its physical state (dust/powder) combined with its chemical reactivity (hydrolysis). When this compound dust contacts the tear film of the eye or sweat on the skin, the resulting localized formation of boric acid causes Category 2 irritation[1]. Furthermore, the released menthol acts as a penetration enhancer and cold-receptor agonist, which can exacerbate the perceived irritation.

Table 1: this compound Safety & Property Matrix

Property / HazardSpecification / ClassificationOperational Implication
CAS Number 62697-74-9Use for precise inventory tracking and SDS retrieval.
Molecular Formula C30H57BO3High lipophilicity; requires organic solvents for cleanup.
Physical State White Powder SolidHigh risk of aerosolization and dust inhalation.
Skin Irritation Category 2Direct contact causes localized inflammation.
Eye Irritation Category 2High risk of severe ocular discomfort and damage.
Incompatibilities Strong oxidizing agentsSegregate during storage and waste disposal.

Comprehensive PPE Matrix

Based on the hazard profile, standard laboratory attire is insufficient. The following PPE matrix is engineered to break the chain of exposure between the chemical powder and physiological moisture.

  • Ocular Protection : Tight-fitting chemical safety goggles (EN 166 or ANSI Z87.1 compliant).

    • Causality: As a fine white powder, airborne particulates can easily bypass standard safety glasses with side shields. Tight-fitting goggles prevent dust from settling into the ocular tear film, thereby preventing in-situ hydrolysis and subsequent acid burns.

  • Dermal Protection (Gloves) : Nitrile rubber or Neoprene gloves (minimum 0.11 mm thickness, EN 374 compliant)[1].

    • Causality: Nitrile provides robust resistance to fine organic powders and prevents the transfer of skin moisture to the reagent. Double-gloving is recommended during bulk transfers to allow immediate shedding of the outer layer if contaminated.

  • Body Protection : A fully buttoned, 100% cotton or flame-retardant laboratory coat with snug-fitting cuffs, paired with closed-toe, non-porous footwear.

  • Respiratory Protection : If handling must occur outside a ventilated enclosure, a NIOSH-approved N95 or P100 particulate respirator is mandatory.

    • Causality: Inhalation of borate ester dust deposits the compound directly onto the moist respiratory mucosa, triggering rapid hydrolysis and respiratory tract irritation.

Operational Workflow & Handling Protocol

To ensure a self-validating safety system, the following step-by-step methodology must be strictly adhered to during the weighing and transfer of this compound.

Step 1: Environmental Preparation Ensure the chemical fume hood has a verified face velocity of 80–100 feet per minute (fpm). Clear the immediate workspace of any strong oxidizing agents and liquid water sources to prevent accidental cross-contamination[1].

Step 2: PPE Verification & Anti-Static Preparation Don all required PPE. Because this compound is a dry powder, it is prone to electrostatic dispersion. Neutralize static charges on spatulas and weighing boats using an anti-static gun (Zerostat) or use specialized anti-static weighing dishes.

Step 3: Weighing and Transfer Carefully dispense the powder inside the fume hood. Keep the source container tightly closed immediately after use to minimize ambient moisture ingress, which degrades the reagent over time[1].

Step 4: Decontamination Post-transfer, wipe down spatulas and analytical balances with a dry, lint-free cloth to remove bulk powder. Follow this with a solvent-dampened wipe (using isopropanol or ethanol) to dissolve and remove any residual ester. Dispose of all wipes in a designated solid organic waste container.

Workflow Visualization

The following diagram maps the logical progression of material handling, integrating both standard operations and emergency response pathways.

G A 1. Preparation & Storage Dry, cool environment B 2. PPE Donning Nitrile Gloves, Goggles A->B C 3. Material Handling Fume Hood, Dust Control B->C D 4. Reaction / Processing Moisture-Free Conditions C->D F 5b. Spill / Exposure Wash 15 mins, Medical Alert C->F Accident E 5a. Normal Disposal Approved Waste Plant D->E Success D->F Accident

Operational workflow and emergency response pathways for handling this compound.

Emergency Response and Disposal Plan

Even with rigorous protocols, accidental exposure or spills require immediate, calculated action.

Spill Response Protocol:

  • Do not use water for initial cleanup, as this will trigger hydrolysis and potentially spread the irritant.

  • Mechanically sweep up the powder using a static-free brush and dustpan.

  • Place the recovered material into a sealed, labeled container.

  • Clean the residual spill area with soap and water only after all bulk powder has been removed.

Exposure Response:

  • Skin Contact : Wash off immediately with copious amounts of soap and water while removing all contaminated clothing and shoes[1].

  • Eye Contact : Rinse immediately with plenty of water, ensuring the eyelids are held open, for a minimum of 15 minutes[1]. Seek immediate ophthalmological evaluation if irritation persists.

Waste Disposal: this compound contains no substances known to be highly hazardous to the environment, but it must not be flushed down the sink[1]. Dispose of all contents, contaminated PPE, and containers via an approved chemical waste disposal plant in accordance with local, state, and federal environmental regulations[1].

References

  • Thermo Fisher Scientific.
  • ChemicalBook.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.